DPI-287
Description
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Properties
Molecular Formula |
C31H39N3O2 |
|---|---|
Molecular Weight |
485.7 g/mol |
IUPAC Name |
4-[(R)-[(2S,5R)-4-benzyl-2,5-dimethylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide |
InChI |
InChI=1S/C31H39N3O2/c1-5-32(6-2)31(36)27-17-15-26(16-18-27)30(28-13-10-14-29(35)19-28)34-21-23(3)33(20-24(34)4)22-25-11-8-7-9-12-25/h7-19,23-24,30,35H,5-6,20-22H2,1-4H3/t23-,24+,30-/m1/s1 |
InChI Key |
PQMGDEIHRXQPCQ-FSGGQHMVSA-N |
Isomeric SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)[C@H](C2=CC(=CC=C2)O)N3C[C@H](N(C[C@@H]3C)CC4=CC=CC=C4)C |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)N3CC(N(CC3C)CC4=CC=CC=C4)C |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of DPI-287
For Researchers, Scientists, and Drug Development Professionals
Core Summary
DPI-287 is a potent and selective synthetic agonist for the delta-opioid receptor (DOR), a G protein-coupled receptor (GPCR) implicated in pain modulation and mood regulation. Its mechanism of action involves binding to the orthosteric site of the DOR, triggering a cascade of intracellular signaling events. Primarily, this compound activates inhibitory G proteins (Gαi/o), leading to the suppression of adenylyl cyclase activity and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Concurrently, this compound promotes the recruitment of β-arrestin2 to the activated receptor. While comprehensive quantitative data on its signaling bias is still emerging, current evidence suggests that this compound is a potent activator of both G protein-dependent and β-arrestin-dependent signaling pathways.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's interaction with the delta-opioid receptor.
Table 1: Binding Affinity of this compound for the Delta-Opioid Receptor
| Parameter | Value | Receptor Source | Radioligand | Reference |
| Ki | 0.39 nM | Human DOR | [125I]-Deltorphin I | [1] |
Table 2: Functional Potency of this compound at the Delta-Opioid Receptor (Mutant Receptors)
| Receptor Mutant | Assay | EC50 (nM) | Reference |
| D1283.32N | cAMP Signaling | 0.61 | [1] |
| D1283.32A | cAMP Signaling | 1.39 | [1] |
Note: The EC50 values are derived from studies on mutant receptors, which were instrumental in elucidating the binding and activation mechanism. Data for the wild-type receptor's Emax in comparative G protein and β-arrestin assays is not yet fully available in the public domain.
Signaling Pathways
Upon binding to the delta-opioid receptor, this compound initiates two primary signaling cascades: the G protein-dependent pathway and the β-arrestin-dependent pathway.
G Protein-Dependent Signaling
Activation of the DOR by this compound leads to the coupling of inhibitory G proteins (Gαi/o). This interaction catalyzes the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the Gβγ dimer. The activated Gαi/o subunit then inhibits adenylyl cyclase, reducing the production of the second messenger cAMP. This cascade is a hallmark of opioid receptor-mediated analgesia.
β-Arrestin-Dependent Signaling
Following agonist binding and G protein activation, the this compound-bound DOR is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a high-affinity binding site for β-arrestin proteins. The recruitment of β-arrestin to the receptor sterically hinders further G protein coupling, leading to desensitization of the G protein signal. Furthermore, β-arrestin acts as a scaffold protein, initiating a second wave of signaling by recruiting various downstream effectors, which can lead to receptor internalization and activation of other pathways, such as the MAPK/ERK cascade.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the delta-opioid receptor.
Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the human delta-opioid receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.
-
Incubation: Membranes are incubated in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) with a fixed concentration of a suitable radioligand (e.g., [125I]-Deltorphin I) and a range of concentrations of unlabeled this compound.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a gamma or scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the this compound concentration. A non-linear regression analysis is used to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase activity, a downstream effect of Gαi/o activation.
Methodology:
-
Cell Culture: Cells expressing the delta-opioid receptor are cultured in appropriate media.
-
Pre-treatment: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: Cells are stimulated with a fixed concentration of forskolin (to elevate basal cAMP levels) in the presence of varying concentrations of this compound.
-
Lysis: The stimulation is stopped, and the cells are lysed to release the intracellular cAMP.
-
Quantification: The concentration of cAMP in the cell lysates is determined using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: The results are plotted as the percentage of inhibition of forskolin-stimulated cAMP production versus the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (potency) and Emax (efficacy) of this compound.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated delta-opioid receptor.
Methodology:
-
Cell Line Engineering: Cells are engineered to co-express the delta-opioid receptor and a β-arrestin biosensor system. Common systems include BRET (Bioluminescence Resonance Energy Transfer), where the receptor and β-arrestin are fused to a donor and acceptor fluorophore, respectively, or enzyme fragment complementation assays (e.g., PathHunter), where the interaction of the receptor and β-arrestin brings two inactive enzyme fragments together to form a functional enzyme.
-
Stimulation: The engineered cells are treated with a range of concentrations of this compound.
-
Signal Detection: The signal generated by the biosensor (e.g., BRET ratio, luminescence) is measured using a plate reader.
-
Data Analysis: The signal is plotted against the logarithm of the this compound concentration, and a dose-response curve is fitted to determine the EC50 and Emax for β-arrestin recruitment.
Conclusion
This compound is a valuable research tool for probing the function of the delta-opioid receptor. Its mechanism of action is characterized by high-affinity and selective binding to the DOR, leading to the activation of G protein-dependent signaling and the recruitment of β-arrestin. Further quantitative characterization of its functional selectivity will be crucial in understanding its full therapeutic potential and in guiding the development of future DOR-targeted therapeutics with improved safety and efficacy profiles.
References
DPI-287: A Technical Whitepaper on a Selective Delta-Opioid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPI-287 is an experimental, selective agonist for the delta-opioid receptor (DOR), a G protein-coupled receptor that has emerged as a promising therapeutic target for a variety of conditions, including chronic pain, depression, and anxiety.[1][2][3][4] Unlike mu-opioid receptor (MOR) agonists, which are the cornerstone of current opioid analgesics but are associated with a high risk of addiction and other severe side effects, DOR agonists have shown the potential to provide analgesic effects with a reduced liability for abuse.[1][2][3][4] this compound, in particular, has been noted for inducing fewer convulsive effects compared to other compounds in its class, making it a valuable tool for studying DOR pharmacology and a potential lead for novel therapeutic agents.[1][3] This document provides a comprehensive technical overview of this compound, including its binding characteristics, signaling pathways, and the experimental methodologies used for its characterization.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing insights into its binding affinity and selectivity for the delta-opioid receptor.
| Parameter | Value | Receptor | Species | Reference |
| Binding Affinity (Ki) | 0.39 ± 0.12 nM | Delta-Opioid Receptor (DOR) | Human | [5] |
| 3.17 ± 0.27 nM | Mu-Opioid Receptor (MOR) | Human | [5] | |
| Selectivity | ~10-fold for DOR over MOR | DOR vs MOR | Human | [5] |
| Computational Docking Scores | |||
| Receptor | Docking Score (XP, kcal/mol) | ΔXP Score | Reference |
| Delta-Opioid Receptor (DOR) | -8.6 | 0 | [3] |
| Kappa-Opioid Receptor (KOR) | -5.4 | 3.2 | [3] |
| Mu-Opioid Receptor (MOR) | -3.9 | 4.7 | [3] |
Signaling Pathways
Activation of the delta-opioid receptor by an agonist like this compound primarily initiates a G protein-mediated signaling cascade. As a Gi/o-coupled receptor, the canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This is a key mechanism underlying the pharmacological effects of DOR agonists. In addition to the G protein pathway, DOR activation can also trigger the β-arrestin pathway, which is involved in receptor desensitization, internalization, and can mediate distinct downstream signaling events. The balance between G protein and β-arrestin pathway activation is a critical area of research, as it may be linked to the therapeutic and adverse effect profiles of different agonists.
Figure 1: Simplified signaling pathway of this compound at the delta-opioid receptor.
Experimental Protocols
The characterization of this compound involves a combination of in vitro and in silico experimental techniques. Below are detailed methodologies for key experiments.
Radioligand Binding Assays
This protocol is used to determine the binding affinity (Ki) of this compound for the delta-opioid receptor.
-
Membrane Preparation:
-
HEK293 cells stably expressing the human delta-opioid receptor are cultured and harvested.
-
Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Competition Binding Assay:
-
Membrane preparations are incubated with a fixed concentration of a selective DOR radioligand (e.g., [125I]-deltorphin I).[5]
-
Increasing concentrations of this compound are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled DOR antagonist (e.g., naltrindole).
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
-
Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured using a gamma counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.[6]
-
Figure 2: Experimental workflow for radioligand binding assays.
cAMP Signaling Assays
This assay measures the functional activity of this compound by quantifying its ability to inhibit cAMP production.
-
Cell Culture and Treatment:
-
CHO or HEK293 cells expressing the human delta-opioid receptor are seeded in multi-well plates.
-
Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of this compound.
-
-
cAMP Measurement:
-
The intracellular cAMP levels are measured using a competitive immunoassay, such as a LANCE Ultra cAMP kit or a similar technology.
-
The assay is based on the competition between cellular cAMP and a fluorescently labeled cAMP tracer for binding to a specific antibody.
-
-
Data Analysis:
-
The fluorescence signal is measured, which is inversely proportional to the amount of cAMP in the sample.
-
The concentration of this compound that produces 50% of its maximal inhibitory effect (EC50) is determined from the dose-response curve.
-
Molecular Dynamics (MD) Simulations
MD simulations are used to investigate the dynamic interactions between this compound and the delta-opioid receptor at an atomic level.
-
System Setup:
-
Simulation Protocol:
-
The system undergoes energy minimization to remove steric clashes.
-
A series of equilibration steps are performed to gradually heat the system to the desired temperature and pressure.
-
A production run of the MD simulation is then carried out for a significant length of time (e.g., nanoseconds to microseconds).
-
-
Trajectory Analysis:
-
The trajectory of the simulation, which contains the coordinates of all atoms over time, is analyzed to study:
-
The stability of the this compound binding pose.
-
Key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and the receptor.
-
Conformational changes in the receptor upon agonist binding.
-
-
Figure 3: General workflow for molecular dynamics simulations.
Conclusion
This compound is a well-characterized selective delta-opioid receptor agonist that serves as an important pharmacological tool. Its favorable selectivity profile and reduced convulsive potential compared to other DOR agonists make it a subject of continued interest in the development of safer and more effective analgesics and other therapeutics targeting the DOR. The combination of in vitro binding and functional assays with in silico molecular dynamics simulations has provided a detailed understanding of its mechanism of action at the molecular level. This technical guide provides a foundational overview for researchers and drug development professionals working with or interested in the pharmacology of this compound and the broader field of delta-opioid receptor modulation.
References
- 1. Probing the Activation Mechanisms of Agonist this compound to Delta-Opioid Receptor and Novel Agonists Using Ensemble-Based Virtual Screening with Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Probing the Activation Mechanisms of Agonist this compound to Delta-Opioid Receptor and Novel Agonists Using Ensemble-Based Virtual Screening with Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elucidating the active δ-opioid receptor crystal structure with peptide and small-molecule agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to DPI-287: A Selective Delta-Opioid Receptor Agonist
Introduction
DPI-287 is a non-peptidic small molecule that has garnered significant interest within the scientific community for its properties as a potent and highly selective agonist for the delta-opioid receptor (DOR). Unlike many other DOR agonists, this compound has been noted for producing fewer convulsive effects, a significant advantage in the development of potential therapeutics. Its pharmacological profile also includes antidepressant-like effects, making it a valuable tool for research into the modulation of the opioid system for the treatment of pain and mood disorders. This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a complex synthetic molecule with a piperazine scaffold.[1] The chemical and physical properties of this compound are summarized in the tables below, providing a clear reference for its key identifiers and characteristics.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 4-[(R)-[(2S,5R)-2,5-dimethyl-4-benzylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide |
| CAS Number | 519058-13-0 |
| PubChem CID | 21025820 |
| SMILES | CCN(CC)C(=O)c1ccc(cc1)C(c2cccc(c2)O)N3CC(C)N(CC(C)C3)Cc4ccccc4 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₁H₃₉N₃O₂ |
| Molar Mass | 485.672 g·mol⁻¹ |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C |
Pharmacological Properties
This compound's primary mechanism of action is as a selective agonist at the delta-opioid receptor. This interaction initiates a signaling cascade that is characteristic of G-protein coupled receptors (GPCRs) linked to the Gi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Table 3: Opioid Receptor Binding Affinity of this compound
| Receptor | Binding Affinity (Ki) | Selectivity (fold) |
| Delta-Opioid Receptor (DOR) | 0.39 nM[2] | - |
| Mu-Opioid Receptor (MOR) | Weaker docking scores reported[3][4] | ~10-fold selective for DOR over MOR[3][4] |
| Kappa-Opioid Receptor (KOR) | Weaker docking scores reported[3][4] | Selective for DOR over KOR[3][4] |
Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway of this compound and a typical experimental workflow for its characterization.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding and functional activity of this compound.
Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the delta-, mu-, and kappa-opioid receptors.
-
Objective: To determine the inhibitory constant (Ki) of this compound at DOR, MOR, and KOR.
-
Principle: This assay measures the ability of a non-radiolabeled compound (this compound) to compete with a radiolabeled ligand for binding to the receptor of interest. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be converted to the Ki using the Cheng-Prusoff equation.
-
Materials:
-
Cell membranes expressing the human delta-, mu-, or kappa-opioid receptor.
-
Radioligands: [³H]-Naltrindole (for DOR), [³H]-DAMGO (for MOR), [³H]-U69,593 (for KOR).
-
Unlabeled this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Naloxone (10 µM).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM naloxone (for non-specific binding) or this compound dilution.
-
50 µL of the appropriate radioligand at a concentration near its Kd.
-
100 µL of the cell membrane preparation (protein concentration to be optimized).
-
-
Incubate the plate at 25°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This protocol is for determining the functional potency (EC50) and efficacy (Emax) of this compound at the delta-opioid receptor.
-
Objective: To measure the ability of this compound to inhibit adenylyl cyclase activity and decrease intracellular cAMP levels.
-
Principle: DOR is a Gi/o-coupled receptor. Agonist binding inhibits adenylyl cyclase, leading to a decrease in cAMP production. To measure this decrease, cells are first stimulated with forskolin to elevate basal cAMP levels. The ability of the agonist to reduce this forskolin-stimulated cAMP level is then quantified.
-
Materials:
-
HEK293 cells stably expressing the human delta-opioid receptor.
-
This compound.
-
Forskolin.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium.
-
96-well or 384-well cell culture plates.
-
Plate reader compatible with the chosen cAMP detection kit.
-
-
Procedure:
-
Seed the HEK293-DOR cells into a 96- or 384-well plate and culture overnight.
-
Prepare serial dilutions of this compound in assay buffer.
-
Aspirate the culture medium and add the this compound dilutions to the cells. Incubate for a predetermined time (e.g., 15-30 minutes).
-
Add a fixed concentration of forskolin (e.g., 5 µM) to all wells except the basal control. Incubate for another 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate a standard curve for cAMP concentration.
-
Calculate the cAMP concentration in each well.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound.
-
Determine the EC50 (the concentration of agonist that produces 50% of its maximal effect) and Emax (the maximum observed effect) from the resulting dose-response curve.
-
Conclusion
This compound represents a significant tool in the study of the delta-opioid receptor system. Its high selectivity and favorable side-effect profile in preclinical studies make it an important lead compound for the development of novel analgesics and antidepressants. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further investigate the pharmacological and therapeutic potential of this compound and similar molecules. The continued exploration of such selective agonists is crucial for advancing our understanding of opioid pharmacology and for the development of safer and more effective treatments for a range of neurological and psychiatric disorders.
References
- 1. Elucidating the active δ-opioid receptor crystal structure with peptide and small-molecule agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Probing the Activation Mechanisms of Agonist this compound to Delta-Opioid Receptor and Novel Agonists Using Ensemble-Based Virtual Screening with Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
DPI-287: A Technical Deep Dive into the Discovery and Development of a Selective Delta-Opioid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
DPI-287 is a potent and selective agonist of the delta-opioid receptor (DOR), a G protein-coupled receptor implicated in pain modulation, mood regulation, and neuroprotection. Developed as a potential therapeutic agent with a reduced side-effect profile compared to traditional mu-opioid receptor (MOR) agonists, this compound has been a subject of significant preclinical investigation. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound, including its synthesis, binding affinity, in vitro and in vivo functional activity, and the signaling pathways it modulates. Detailed experimental protocols and structured data tables are presented to facilitate further research and development in this area.
Introduction: The Rationale for a Selective DOR Agonist
The opioid crisis has underscored the urgent need for safer and non-addictive analgesics. While MOR agonists are highly effective for pain relief, they are associated with severe side effects, including respiratory depression, tolerance, and addiction. The delta-opioid receptor has emerged as a promising alternative target. Activation of DOR can produce potent analgesia with a potentially lower risk of these adverse effects. Furthermore, DOR agonists have shown promise in preclinical models of depression and anxiety.
A significant challenge in the development of DOR agonists has been the propensity of some compounds to induce convulsions at higher doses. This compound was developed as an experimental opioid agonist with a notable characteristic of inducing fewer convulsions compared to many other drugs in its class.[1][2] This improved safety profile, coupled with its selectivity for the DOR, makes it a valuable tool for research and a potential lead for therapeutic development.
Discovery and Development History
Key Milestones:
-
Preclinical Characterization: Extensive in vitro and in vivo studies to determine binding affinity, functional activity, selectivity, and pharmacological effects, including analgesia and reduced convulsive liability.
-
Structural Elucidation: The crystal structure of the this compound-DOR complex was solved, revealing the precise binding mode and key molecular interactions. This structural information has been instrumental in rational drug design and in understanding the basis of its selectivity.
Physicochemical and Pharmacological Properties
Binding Affinity and Selectivity
This compound exhibits high affinity for the delta-opioid receptor. Radioligand binding assays have been employed to determine its binding characteristics.
| Receptor | Ligand | K_i_ (nM) | Species | Assay Conditions | Reference |
| Delta-Opioid | This compound | 0.39 | Human | Competition binding assay using HEK cell membranes expressing the receptor and a selective radioligand. | [3] |
| Mu-Opioid | This compound | - | - | Weaker docking scores compared to DOR, suggesting lower affinity. | [1] |
| Kappa-Opioid | This compound | - | - | Weaker docking scores compared to DOR, suggesting lower affinity. | [1] |
Table 1: Binding Affinity (K_i_) of this compound at Opioid Receptors.
Docking studies have shown that this compound has weaker scores for the mu- and kappa-opioid receptors, indicating a selectivity that is reported to be approximately 10-fold higher for the delta-opioid receptor.[1]
In Vitro Functional Activity
This compound acts as a full agonist at the delta-opioid receptor, initiating downstream signaling cascades. Its potency in functional assays has been quantified, demonstrating its ability to activate the receptor at sub-nanomolar concentrations.
| Assay Type | Parameter | Value (nM) | Cell Line | Key Conditions | Reference |
| G Protein Activation (cAMP) | EC_50_ | 0.060 | HEK | Measurement of the inhibition of adenylyl cyclase activity following receptor activation. | [4] |
Table 2: In Vitro Functional Potency (EC_50_) of this compound.
In Vivo Pharmacology
Preclinical studies in animal models have demonstrated the pharmacological effects of this compound. A key finding is its reduced tendency to induce convulsions, a significant advantage over other DOR agonists.[1][2] In the rat forced swim test, an animal model with predictive validity for antidepressant-like effects, this compound has shown activity.[1][2]
Mechanism of Action and Signaling Pathways
As a G protein-coupled receptor (GPCR) agonist, this compound activates intracellular signaling pathways upon binding to the DOR. The primary mechanism involves the activation of inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Below is a simplified representation of the canonical DOR signaling pathway activated by this compound.
Experimental Protocols
Radioligand Binding Assay (for K_i_ Determination)
This protocol outlines a general procedure for determining the binding affinity of this compound for the delta-opioid receptor using a competition binding assay.
-
Membrane Preparation:
-
Culture human embryonic kidney (HEK) 293 cells stably expressing the human delta-opioid receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a selective DOR radioligand (e.g., [³H]-naltrindole).
-
Add increasing concentrations of unlabeled this compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC_50_ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
G Protein Activation Assay (cAMP Inhibition)
This protocol describes a general method to assess the functional potency of this compound by measuring its ability to inhibit cAMP production.
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the human delta-opioid receptor.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
cAMP Assay:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of this compound to the cells.
-
Stimulate adenylyl cyclase with a fixed concentration of forskolin.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Plot the cAMP levels as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC_50_ value (the concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production).
-
Experimental and Drug Discovery Workflow
The development of a selective DOR agonist like this compound typically follows a structured workflow from initial discovery to preclinical characterization.
Conclusion and Future Directions
This compound represents a significant advancement in the quest for safer opioid analgesics. Its high selectivity for the delta-opioid receptor and reduced convulsive potential make it an invaluable research tool for elucidating the physiological roles of the DOR. The availability of its crystal structure in complex with the receptor provides a robust platform for the structure-based design of next-generation DOR agonists with further optimized pharmacological profiles.
Future research should focus on a more detailed characterization of its pharmacokinetic and pharmacodynamic properties, including its metabolic fate and potential for drug-drug interactions. Furthermore, while preclinical data are promising, the translational potential of this compound or its analogs to human clinical settings for pain management, depression, or other neurological disorders warrants further investigation. The in-depth technical information provided in this guide aims to support and accelerate these future research endeavors.
References
- 1. Probing the Activation Mechanisms of Agonist this compound to Delta-Opioid Receptor and Novel Agonists Using Ensemble-Based Virtual Screening with Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Elucidating the active δ-opioid receptor crystal structure with peptide and small-molecule agonists - PMC [pmc.ncbi.nlm.nih.gov]
The Role of DPI-287 in Elucidating Opioid Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPI-287 is a potent and selective non-peptide agonist for the delta-opioid receptor (DOR), a member of the G protein-coupled receptor (GPCR) family. Its utility in research is underscored by its high affinity and its role in probing the structural and functional nuances of DOR signaling. Notably, the co-crystal structure of this compound in complex with the active-state DOR has provided invaluable insights into agonist binding and receptor activation. This technical guide provides an in-depth overview of this compound's pharmacological properties, its application in studying opioid receptor signaling, and detailed methodologies for key experimental assays.
Quantitative Pharmacological Profile of this compound
The following tables summarize the key quantitative parameters of this compound's interaction with the delta-opioid receptor, based on available scientific literature.
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Ki) | Delta-Opioid Receptor | 0.39 nM | [1][2] |
| G-Protein Activation (EC50) | Delta-Opioid Receptor | 0.060 nM | [2] |
| Parameter | Receptor | Value | Reference |
| β-Arrestin 2 Recruitment (EC50) | Delta-Opioid Receptor | Data Not Available | |
| β-Arrestin 2 Recruitment (Emax) | Delta-Opioid Receptor | Data Not Available |
Opioid Receptor Signaling Pathways
Opioid receptors, including the DOR, transduce extracellular signals into intracellular responses primarily through two distinct pathways: the canonical G-protein signaling cascade and the β-arrestin-mediated pathway. The balance between these two pathways, often referred to as "biased agonism," is a critical area of research in the development of safer opioid therapeutics.
G-Protein Signaling Pathway
Upon agonist binding, the DOR undergoes a conformational change that facilitates the activation of heterotrimeric Gi/o proteins. This leads to the dissociation of the Gα and Gβγ subunits, which in turn modulate downstream effectors. A primary consequence of Gi/o activation is the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
β-Arrestin Signaling Pathway
Agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs) creates a binding site for β-arrestin proteins. The recruitment of β-arrestin to the receptor can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs). While this compound is known to promote β-arrestin 2 recruitment, the quantitative specifics of this interaction are not fully characterized in the available literature.[2]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the pharmacological profile of this compound. While the specific protocols from the primary literature are not fully available, these represent standard and widely accepted procedures in the field for this type of analysis.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human delta-opioid receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]DPDPE or [¹²⁵I]-deltorphin I), and varying concentrations of this compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a non-labeled DOR antagonist).
-
Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Dry the filters and add a scintillation cocktail.
-
Quantify the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of this compound.
-
Plot the specific binding as a function of the logarithm of the this compound concentration to generate a competition curve.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of an agonist to inhibit the production of cyclic AMP, a key second messenger in the G-protein signaling pathway of Gi/o-coupled receptors.
Methodology:
-
Cell Culture and Plating:
-
Use a cell line stably expressing the delta-opioid receptor (e.g., HEK293 or CHO cells).
-
Plate the cells in a multi-well plate (e.g., 96- or 384-well) and allow them to adhere and grow to an appropriate confluency.
-
-
Assay Procedure:
-
Pre-treat the cells with varying concentrations of this compound for a defined period.
-
Stimulate the cells with a fixed concentration of forskolin, an adenylyl cyclase activator, to induce cAMP production.
-
Incubate for a specified time to allow for cAMP accumulation.
-
-
cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in each well using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of this compound that produces 50% of the maximal inhibition of cAMP production) and the Emax (the maximum inhibitory effect).
-
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated receptor, a hallmark of the β-arrestin signaling pathway. A common method for this is the PathHunter® assay, which utilizes enzyme fragment complementation.
Methodology:
-
Cell Culture and Plating:
-
Use a commercially available cell line engineered to co-express the delta-opioid receptor fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).
-
Plate the cells in a 384-well plate at a specified density and incubate overnight.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Add the diluted this compound to the cell plate.
-
Incubate for a specified time (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
-
Detection:
-
Add the detection reagents, which contain the substrate for the complemented enzyme, to each well.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Measure the chemiluminescent signal using a plate luminometer.
-
-
Data Analysis:
-
Normalize the data to a vehicle control (0% activation) and a reference full agonist (100% activation).
-
Plot the normalized signal against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the intricacies of delta-opioid receptor signaling. Its high affinity and selectivity, combined with the availability of its co-crystal structure, make it an excellent probe for studying ligand-receptor interactions and the subsequent activation of intracellular signaling pathways. While its G-protein-mediated effects are well-characterized with a high potency, a more complete understanding of its β-arrestin signaling profile through the determination of its EC50 and Emax for β-arrestin recruitment would provide a clearer picture of its potential as a biased agonist. The experimental protocols outlined in this guide provide a framework for the continued characterization of this compound and other novel opioid receptor modulators, which is essential for the development of next-generation analgesics with improved therapeutic profiles.
References
The Antidepressant Potential of DPI-287: A Preclinical In-depth Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Major Depressive Disorder (MDD) remains a significant global health challenge, with a substantial portion of patients exhibiting inadequate responses to currently available treatments. This has spurred the exploration of novel therapeutic targets beyond the conventional monoaminergic systems. The delta-opioid receptor (DOR), a G-protein coupled receptor, has emerged as a promising target for the development of new antidepressants.[1][2] Activation of DORs has been shown to produce antidepressant-like effects in various preclinical models. DPI-287, a selective delta-opioid receptor agonist, has been identified as a compound of interest in this area. This technical guide provides a comprehensive overview of the preclinical evidence supporting the antidepressant-like effects of this compound, with a focus on its mechanism of action, relevant experimental models, and detailed protocols for researchers in the field.
Core Concepts: The Role of the Delta-Opioid Receptor in Mood Regulation
The delta-opioid receptor system is implicated in the modulation of mood and emotional states. Preclinical studies have demonstrated that DOR agonists can elicit antidepressant and anxiolytic effects.[3][4] The mechanism underlying these effects is believed to involve the modulation of various signaling pathways within key brain regions associated with depression, such as the prefrontal cortex.
Data Presentation
Table 1: Forced Swim Test (FST) - Immobility Time
| Treatment Group | Dose (mg/kg) | N | Mean Immobility Time (s) ± SEM | % Decrease from Vehicle |
| Vehicle | - | |||
| This compound | ||||
| This compound | ||||
| This compound | ||||
| Positive Control |
Table 2: Tail Suspension Test (TST) - Immobility Time
| Treatment Group | Dose (mg/kg) | N | Mean Immobility Time (s) ± SEM | % Decrease from Vehicle |
| Vehicle | - | |||
| This compound | ||||
| This compound | ||||
| This compound | ||||
| Positive Control |
Table 3: Novelty-Suppressed Feeding Test (NSFT) - Latency to Feed
| Treatment Group | Dose (mg/kg) | N | Mean Latency to Feed (s) ± SEM | % Decrease from Vehicle |
| Vehicle | - | |||
| This compound | ||||
| This compound | ||||
| This compound | ||||
| Positive Control |
Experimental Protocols
The following are detailed methodologies for key behavioral assays used to evaluate the antidepressant-like effects of this compound in preclinical models.
Forced Swim Test (FST) in Rats
The Forced Swim Test is a widely used behavioral despair model for screening potential antidepressant compounds.
Materials:
-
Cylindrical containers (40-60 cm height, 20 cm diameter)
-
Water (23-25°C)
-
Towels
-
Video recording equipment (optional, for later scoring)
-
Stopwatch
Procedure:
-
Habituation (Day 1):
-
Fill the cylinders with water to a depth of 30 cm.
-
Gently place each rat individually into a cylinder for a 15-minute pre-swim session.
-
After 15 minutes, remove the rats, dry them thoroughly with a towel, and return them to their home cages. This pre-exposure sensitizes the animals to the immobility-inducing effects of the test.
-
-
Testing (Day 2):
-
Administer this compound or vehicle according to the study design (e.g., intraperitoneally, 30-60 minutes before the test).
-
Place the rats individually back into the cylinders filled with fresh water.
-
Record the total duration of immobility during a 5-minute test session. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.
-
After the test, remove, dry, and return the animals to their home cages.
-
Tail Suspension Test (TST) in Mice
The Tail Suspension Test is another common model of behavioral despair used for assessing antidepressant efficacy.
Materials:
-
A horizontal bar or rod suspended at a height of at least 50 cm.
-
Adhesive tape
-
Stopwatch
-
Video recording equipment (optional)
Procedure:
-
Securely attach a piece of adhesive tape (approximately 1-2 cm from the tip) to the tail of a mouse.
-
Suspend the mouse from the horizontal bar by the tape.
-
Start the stopwatch and record the total duration of immobility over a 6-minute period. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
After the 6-minute session, carefully remove the mouse and return it to its home cage.
Novelty-Suppressed Feeding Test (NSFT) in Rodents
The Novelty-Suppressed Feeding Test assesses anxiety- and depression-related behaviors by measuring the latency to eat in a novel and mildly aversive environment.
Materials:
-
Open-field arena (e.g., 50 x 50 cm with 40 cm high walls)
-
A single food pellet (palatable to the animal)
-
Stopwatch
-
Home cage with food
Procedure:
-
Food Deprivation: Food deprive the animals for 18-24 hours prior to the test, with free access to water.
-
Testing:
-
Place a single food pellet on a small, white paper platform in the center of the open-field arena.
-
Gently place the animal in a corner of the arena.
-
Start the stopwatch and measure the latency (time taken) for the animal to approach and take the first bite of the food pellet. A cut-off time of 5-10 minutes is typically used.
-
Immediately after the animal eats, remove it from the arena and return it to its home cage.
-
-
Home Cage Food Consumption:
-
In the home cage, provide a pre-weighed amount of the same food pellet and measure the amount consumed over a 5-minute period. This helps to control for potential effects of the compound on appetite.
-
Mandatory Visualization
Signaling Pathways
The antidepressant-like effects of delta-opioid receptor agonists are believed to be mediated, at least in part, through the activation of the PI3K-Akt-mTORC1 signaling pathway.[1][5]
References
- 1. Delta opioid receptor agonists activate PI3K-mTORC1 signaling in parvalbumin-positive interneurons in mouse infralimbic prefrontal cortex to exert acute antidepressant-lie effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probing the Activation Mechanisms of Agonist this compound to Delta-Opioid Receptor and Novel Agonists Using Ensemble-Based Virtual Screening with Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing the Activation Mechanisms of Agonist this compound to Delta-Opioid Receptor and Novel Agonists Using Ensemble-Based Virtual Screening with Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide to the Analgesic Properties of DPI-287
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analgesic properties of DPI-287, a selective delta-opioid receptor (DOR) agonist. The information is curated for professionals in the fields of pharmacology, neuroscience, and drug development, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Introduction to this compound
This compound is a non-peptide small molecule that acts as a selective agonist for the delta-opioid receptor (DOR).[1][2][3] The activation of DORs is a promising therapeutic strategy for the treatment of pain, particularly chronic pain, as it may offer analgesia with a reduced side-effect profile compared to traditional mu-opioid receptor (MOR) agonists like morphine.[3][4] Notably, DOR agonists are suggested to have a lower potential for addiction and respiratory depression.[3] this compound has been highlighted for inducing fewer convulsive effects, a known adverse effect of some DOR agonists.[3][4]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for this compound and related compounds, providing a comparative view of their pharmacological profiles.
Table 1: Receptor Binding Affinity of this compound
| Parameter | Value | Receptor | Species | Reference |
| Ki | 0.39 nM | Delta-Opioid Receptor (DOR) | Not Specified | [1] |
Table 2: In Vitro Functional Activity of a Related DOR Agonist (DPI-125)
| Assay | Parameter | Value | Receptor | Cell Line | Reference |
| PKA Fluorescence Redistribution | EC50 | 4.29 ± 0.36 nM | Delta-Opioid Receptor (DOR) | CHO | [5] |
| PKA Fluorescence Redistribution | EC50 | 11.10 ± 3.04 nM | Mu-Opioid Receptor (MOR) | CHO | [5] |
| PKA Fluorescence Redistribution | EC50 | 16.57 ± 4.14 nM | Kappa-Opioid Receptor (KOR) | CHO | [5] |
Table 3: In Vivo Antinociceptive Efficacy of a Related DOR Agonist (DPI-125) in Rats
| Pain Model | Route of Administration | ED50 (mg/kg) | Reference |
| Tail-pinch Test | Intravenous (iv) | 0.050 ± 0.005 | [5] |
Note: Specific in vivo analgesic ED50 values for this compound were not available in the reviewed literature. The data for the related compound DPI-125 is provided for context.
Signaling Pathways of this compound
Activation of the delta-opioid receptor by this compound initiates a cascade of intracellular signaling events. As a G protein-coupled receptor (GPCR), the DOR primarily couples to inhibitory G proteins (Gαi/o).
G Protein-Dependent Signaling
Upon agonist binding, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunit can also activate downstream effectors, including G protein-gated inwardly rectifying potassium (GIRK) channels and mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) pathway.
Figure 1. Simplified signaling pathway of this compound upon binding to the delta-opioid receptor.
β-Arrestin Recruitment
In addition to G protein signaling, agonist binding to GPCRs can also lead to the recruitment of β-arrestins. This process is involved in receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades. The degree to which this compound engages β-arrestin signaling pathways (i.e., its G protein bias) is an important area of investigation, as it may contribute to its favorable side-effect profile.
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the analgesic properties of this compound.
In Vivo Analgesic Assays
The hot plate test is a common method to assess thermal nociception.
-
Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.
-
Procedure:
-
Acclimatize the animals (typically mice or rats) to the testing room for at least 30 minutes before the experiment.
-
Gently place the animal on the hot plate and start a timer.
-
Observe the animal for nociceptive responses, such as licking of the hind paws or jumping.
-
Record the latency (in seconds) to the first nociceptive response.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
Administer this compound or vehicle control (e.g., intraperitoneally or subcutaneously).
-
Measure the response latency at predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Data Analysis: The analgesic effect is expressed as the increase in latency time compared to baseline or the vehicle-treated group. The percentage of maximal possible effect (%MPE) can be calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
Figure 2. Experimental workflow for the hot plate test.
The tail flick test is another common assay for measuring thermal pain sensitivity.
-
Apparatus: A tail flick analgesia meter that focuses a beam of high-intensity light on the animal's tail.
-
Procedure:
-
Gently restrain the animal (mouse or rat) with its tail exposed.
-
Position the tail over the light source.
-
Activate the light source and start a timer.
-
The timer stops automatically when the animal flicks its tail away from the heat.
-
Record the latency time.
-
Establish a cut-off time to prevent tissue injury.
-
Administer this compound or vehicle control.
-
Measure the tail flick latency at various time points post-administration.
-
-
Data Analysis: Similar to the hot plate test, the analgesic effect is determined by the increase in tail flick latency.
In Vitro Signaling Assays
This assay measures the ability of this compound to inhibit adenylyl cyclase activity.
-
Cell Line: A cell line stably expressing the delta-opioid receptor (e.g., HEK293 or CHO cells).
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with varying concentrations of this compound.
-
Co-stimulate with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA, HTRF).
-
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log of the this compound concentration. Calculate the EC50 value to determine the potency of this compound.
Figure 3. Experimental workflow for the cAMP inhibition assay.
This assay quantifies the recruitment of β-arrestin to the activated DOR.
-
Assay Principle: Commonly utilizes enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET) technologies. In the EFC-based PathHunter assay, the DOR is tagged with a small enzyme fragment (ProLink), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment brings the two fragments together, forming an active enzyme that generates a chemiluminescent signal.
-
Procedure (PathHunter as an example):
-
Use a cell line co-expressing the tagged DOR and β-arrestin.
-
Plate the cells in a multi-well plate.
-
Add varying concentrations of this compound.
-
Incubate to allow for receptor activation and β-arrestin recruitment.
-
Add the detection reagents according to the manufacturer's protocol.
-
Measure the chemiluminescent signal using a luminometer.
-
-
Data Analysis: Generate a dose-response curve and calculate the EC50 for β-arrestin recruitment.
This assay measures the activation of the ERK/MAPK pathway.
-
Procedure:
-
Culture DOR-expressing cells and serum-starve them to reduce basal ERK activation.
-
Stimulate the cells with this compound for various time points (e.g., 1, 3, 5, 10 minutes).
-
Lyse the cells and determine the levels of phosphorylated ERK (p-ERK) and total ERK using Western blotting or an in-cell Western assay.[6][7]
-
-
Data Analysis: Quantify the p-ERK signal and normalize it to the total ERK signal to determine the fold-change in ERK activation compared to unstimulated cells.
Conclusion
This compound is a potent and selective delta-opioid receptor agonist with potential as a novel analgesic. Its reduced propensity to induce convulsions compared to other DOR agonists makes it a particularly interesting candidate for further development. The analgesic effects of this compound are mediated through the activation of Gαi/o-coupled signaling pathways, leading to the inhibition of adenylyl cyclase and modulation of downstream effectors like GIRK channels and the ERK/MAPK pathway. Further investigation into its in vivo efficacy in various pain models and a detailed characterization of its G protein versus β-arrestin signaling bias will be crucial in fully elucidating its therapeutic potential and safety profile. The experimental protocols outlined in this guide provide a framework for conducting such preclinical investigations.
References
- 1. Identification and Pharmacological Characterization of a Low-Liability Antinociceptive Bifunctional MOR/DOR Cyclic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Probing the Activation Mechanisms of Agonist this compound to Delta-Opioid Receptor and Novel Agonists Using Ensemble-Based Virtual Screening with Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The opioid receptor triple agonist DPI-125 produces analgesia with less respiratory depression and reduced abuse liability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 7. researchgate.net [researchgate.net]
DPI-287 as a tool compound for delta-opioid receptor research.
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPI-287 is a selective non-peptide agonist of the delta-opioid receptor (DOR), a G protein-coupled receptor (GPCR) implicated in a variety of physiological processes, including pain perception, mood regulation, and memory.[1][2] As a tool compound, this compound offers researchers a valuable instrument for investigating the pharmacology and therapeutic potential of the DOR. Notably, it has been reported to exhibit a reduced tendency to induce convulsions compared to earlier DOR agonists like SNC-80, making it a more favorable tool for in vivo studies.[1][2] This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, key experimental protocols for its characterization, and a summary of its known effects.
Pharmacological Profile of this compound
This compound is characterized by its high affinity and selectivity for the delta-opioid receptor. Its pharmacological properties are summarized in the tables below.
Binding Affinity and Selectivity
This compound demonstrates a high binding affinity for the delta-opioid receptor, with a reported inhibitory constant (Ki) of 0.39 nM.[3] While comprehensive experimental data on its binding to mu-opioid (MOR) and kappa-opioid (KOR) receptors is limited in the reviewed literature, docking studies suggest a significant selectivity for DOR. These computational analyses have shown weaker docking scores for this compound at MOR and KOR, indicating a roughly 10-fold increase in selectivity for the delta-opioid receptor.[1][4]
| Receptor | Ki (nM) | Selectivity (fold vs. DOR) | Reference |
| Delta (δ) | 0.39 | - | [3] |
| Mu (μ) | Data Not Available | ~10 (based on docking scores) | [1][4] |
| Kappa (κ) | Data Not Available | ~10 (based on docking scores) | [1][4] |
Table 1: Binding Affinity and Selectivity of this compound.
Functional Activity
As a DOR agonist, this compound modulates downstream signaling pathways upon receptor binding. The primary signaling cascade involves the activation of inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, DOR activation can trigger β-arrestin recruitment, a process involved in receptor desensitization and G protein-independent signaling.
| Assay | Parameter | Value | Reference |
| GTPγS Binding | EC50 | Data Not Available | |
| Emax | Data Not Available | ||
| cAMP Inhibition | EC50 | Data Not Available | |
| Emax | Data Not Available | ||
| β-Arrestin Recruitment | EC50 | Data Not Available | |
| Emax | Data Not Available |
Table 2: Functional Activity of this compound.
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), bioavailability, and elimination half-life, are not extensively reported in the available literature. These parameters are crucial for designing and interpreting in vivo experiments and would need to be determined experimentally.
| Parameter | Value | Reference |
| Cmax | Data Not Available | |
| Tmax | Data Not Available | |
| Bioavailability | Data Not Available | |
| Half-life | Data Not Available |
Table 3: Pharmacokinetic Profile of this compound.
In Vivo Analgesic Effects
This compound has been investigated for its analgesic properties in various animal models of pain. As a DOR agonist, it is expected to produce antinociception. However, specific dose-response data detailing the effective analgesic dose range and the magnitude of the effect in different pain modalities are not comprehensively available.
| Pain Model | Effective Dose Range | Analgesic Effect | Reference |
| Data Not Available | Data Not Available | Data Not Available |
Table 4: In Vivo Analgesic Effects of this compound.
Convulsive Liability
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the pharmacological properties of this compound.
Radioligand Binding Assay (Competition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the delta-opioid receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the delta-opioid receptor (e.g., CHO-DOR cells).
-
Radioligand: e.g., [³H]DPDPE or [¹²⁵I]-Deltorphin I.
-
Unlabeled Ligand (for non-specific binding): e.g., Naltrindole.
-
Test Compound: this compound.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine.
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from DOR-expressing cells by homogenization and differential centrifugation. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Binding buffer.
-
A fixed concentration of radioligand (typically at or near its Kd).
-
Varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
For total binding wells, add binding buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of an unlabeled DOR antagonist (e.g., 10 µM naltrindole).
-
Add the cell membrane preparation (typically 20-50 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature (or 25°C) for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation by an agonist.
Materials:
-
Cell membranes from DOR-expressing cells.
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
Guanosine diphosphate (GDP).
-
Unlabeled GTPγS (for non-specific binding).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4.
-
Scintillation fluid and vials.
-
Liquid scintillation counter or filter-based detection system.
Procedure:
-
Membrane Preparation: As described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following:
-
Assay buffer.
-
A fixed concentration of GDP (e.g., 10-30 µM).
-
Varying concentrations of this compound.
-
For basal binding wells, add buffer instead of this compound.
-
For non-specific binding wells, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Add the cell membrane preparation (10-20 µg of protein per well).
-
-
Pre-incubation: Incubate the plate at 30°C for 15-30 minutes.
-
Initiation of Reaction: Add [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Counting: Measure the radioactivity as described previously.
-
Data Analysis:
-
Calculate the agonist-stimulated specific binding by subtracting the basal binding from the binding in the presence of this compound.
-
Plot the percentage of stimulation over basal against the logarithm of the this compound concentration.
-
Determine the EC50 (potency) and Emax (efficacy) values from the resulting dose-response curve.
-
Adenylyl Cyclase Inhibition (cAMP) Assay
This assay measures the ability of a DOR agonist to inhibit the production of cAMP, typically after stimulation with forskolin.
Materials:
-
Whole cells expressing the delta-opioid receptor.
-
Forskolin.
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.
-
This compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or radiometric-based).
Procedure:
-
Cell Plating: Seed DOR-expressing cells in a 96-well or 384-well plate and grow to confluence.
-
Pre-treatment: Pre-incubate the cells with IBMX (e.g., 0.5 mM) for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Agonist and Stimulant Addition:
-
Add varying concentrations of this compound to the wells.
-
Add a fixed concentration of forskolin (e.g., 5-10 µM) to stimulate adenylyl cyclase.
-
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the EC50 and Emax values from the dose-response curve.
-
Signaling Pathways
Activation of the delta-opioid receptor by this compound initiates a cascade of intracellular events primarily mediated by Gi/o proteins.
Upon binding of this compound, the DOR undergoes a conformational change, leading to the activation of the heterotrimeric Gi/o protein. This results in the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit directly inhibits adenylyl cyclase, reducing the production of cAMP. The Gβγ subunit can modulate the activity of various effector proteins, including ion channels (e.g., activating G protein-coupled inwardly rectifying potassium channels and inhibiting voltage-gated calcium channels) and downstream signaling cascades like the mitogen-activated protein kinase (MAPK) pathway. Furthermore, agonist-bound DOR can be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin. This interaction not only desensitizes the receptor and promotes its internalization but can also initiate G protein-independent signaling, including the activation of the MAPK pathway.
Conclusion
This compound serves as a potent and selective tool for the investigation of delta-opioid receptor pharmacology and function. Its favorable safety profile, particularly its reduced convulsive liability, makes it a valuable compound for both in vitro and in vivo research. This guide provides a foundational understanding of this compound's properties and the experimental approaches for its characterization. Further research to elucidate its complete pharmacokinetic profile and detailed in vivo efficacy will be crucial for advancing our understanding of the therapeutic potential of targeting the delta-opioid receptor.
References
- 1. Probing the Activation Mechanisms of Agonist this compound to Delta-Opioid Receptor and Novel Agonists Using Ensemble-Based Virtual Screening with Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The delta opioid receptor agonist, SNC80, has complex, dose-dependent effects on pilocarpine-induced seizures in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Vitro and In Vivo Pharmacology of DPI-287: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPI-287 is a selective non-peptide agonist for the delta-opioid receptor (DOR), a G protein-coupled receptor (GPCR) that is a promising therapeutic target for the treatment of chronic pain, depression, and other neurological disorders. Unlike mu-opioid receptor (MOR) agonists, which are the primary target of traditional opioid analgesics, DOR agonists have shown the potential to produce potent analgesia with a reduced risk of addiction, respiratory depression, and other severe side effects. This compound has been instrumental in both pharmacological studies and in the elucidation of the active-state crystal structure of the DOR, providing valuable insights for structure-based drug design. This guide provides a comprehensive overview of the in vitro and in vivo pharmacology of this compound, including its binding affinity, functional activity, and effects in preclinical models.
In Vitro Pharmacology
Binding Affinity
This compound exhibits high affinity and selectivity for the delta-opioid receptor. While a specific experimentally determined Ki value for the mu- and kappa-opioid receptors was not available in the searched literature, molecular docking studies have shown weaker binding scores for these receptors compared to the delta-opioid receptor, suggesting a significant selectivity profile.
| Parameter | Receptor | Value | Reference |
| Ki | Delta-Opioid Receptor (DOR) | 0.39 nM | [1] |
| Ki | Mu-Opioid Receptor (MOR) | Not Available | |
| Ki | Kappa-Opioid Receptor (KOR) | Not Available | |
| Docking Score | Delta-Opioid Receptor (DOR) | -8.6 kcal/mol | [2] |
Functional Activity
As a DOR agonist, this compound is expected to modulate intracellular signaling pathways, primarily through the inhibition of adenylyl cyclase and the recruitment of β-arrestin. Specific experimental values for EC50, pEC50, and Emax for this compound in these functional assays were not available in the provided search results.
| Assay | Parameter | Value | Reference |
| cAMP Accumulation | EC50/IC50 | Not Available | |
| β-Arrestin Recruitment | pEC50 | Not Available | |
| β-Arrestin Recruitment | Emax | Not Available |
Signaling Pathway
Upon binding to the delta-opioid receptor, this compound induces a conformational change in the receptor, leading to the activation of inhibitory G proteins (Gi/o). The activated Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate other effectors, such as ion channels. Furthermore, agonist binding can lead to the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin. β-arrestin binding can lead to receptor desensitization, internalization, and the initiation of G protein-independent signaling cascades.
In Vivo Pharmacology
Analgesic and Convulsive Effects
This compound has been evaluated in animal models for its therapeutic and adverse effects. A notable characteristic of this compound is its reduced tendency to induce convulsions compared to other delta-opioid receptor agonists.[2] Specific dose-response data for its analgesic and convulsive effects were not available in the provided search results.
| Animal Model | Test | Parameter | Value | Reference |
| Rodent | Hot Plate Test | Analgesic ED50 | Not Available | |
| Rodent | Tail Flick Test | Analgesic ED50 | Not Available | |
| Mouse | Seizure Induction | Convulsive ED50 | Not Available | |
| Rat | Forced Swim Test | Antidepressant-like effects | Selective for DOR | [2] |
Experimental Protocols
Radioligand Binding Assay
This protocol is for a competitive binding assay to determine the affinity of a test compound for the delta-opioid receptor.
Materials:
-
Membranes: Cell membranes from HEK293 or CHO cells stably expressing the human delta-opioid receptor.
-
Radioligand: [³H]DPDPE or another suitable DOR-selective radioligand.
-
Test Compound: this compound or other compounds of interest.
-
Non-specific Binding Control: Naltrindole or another high-affinity DOR antagonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well filter plates (GF/B).
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Prepare a dilution series of the test compound in assay buffer.
-
In a 96-well plate, add the test compound dilutions, radioligand at a concentration near its Kd, and assay buffer. For total binding wells, add only radioligand and buffer. For non-specific binding wells, add radioligand and a saturating concentration of the non-specific binding control.
-
Initiate the binding reaction by adding the cell membrane suspension to each well.
-
Incubate the plate for 60-90 minutes at room temperature.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This protocol measures the ability of an agonist to inhibit forskolin-stimulated cAMP production.
Materials:
-
Cells: HEK293 cells stably expressing the delta-opioid receptor.
-
Stimulation Buffer: HBSS with HEPES and a phosphodiesterase inhibitor (e.g., IBMX).
-
Forskolin: To stimulate adenylyl cyclase.
-
Test Compound: this compound or other agonists.
-
cAMP Detection Kit: (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Seed cells in a suitable microplate and culture overnight.
-
Aspirate the culture medium and pre-incubate the cells with stimulation buffer.
-
Add the test compound at various concentrations, followed by a fixed concentration of forskolin.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.
-
Plot the cAMP levels against the log concentration of the test compound to determine the IC50.
β-Arrestin Recruitment Assay
This protocol quantifies the recruitment of β-arrestin to the activated delta-opioid receptor.
Materials:
-
Cells: A cell line engineered for a β-arrestin recruitment assay (e.g., PathHunter or Tango assay systems) expressing the delta-opioid receptor.
-
Assay Medium: As recommended by the assay manufacturer.
-
Test Compound: this compound or other ligands.
-
Detection Reagents: As provided with the assay kit.
Procedure:
-
Plate the cells in a microplate according to the assay protocol.
-
Add the test compound at a range of concentrations.
-
Incubate for the recommended time (e.g., 90 minutes) at 37°C.
-
Add the detection reagents as per the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Analyze the data to generate a dose-response curve and determine the pEC50 and Emax.
In Vivo Analgesia Models
Hot Plate Test:
-
Place a mouse or rat on a hot plate maintained at a constant temperature (e.g., 55°C).
-
Record the latency for the animal to exhibit a pain response, such as licking a paw or jumping.
-
A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Administer the test compound (this compound) and measure the latency at various time points post-administration.
-
An increase in latency indicates an analgesic effect.
Tail Flick Test:
-
Focus a beam of radiant heat onto the animal's tail.
-
Measure the time it takes for the animal to flick its tail away from the heat source.
-
Administer the test compound and measure the tail-flick latency at different intervals.
-
An increased latency is indicative of analgesia.
Forced Swim Test
This model is used to assess antidepressant-like activity.
Procedure:
-
Place a rat or mouse in a cylinder of water from which it cannot escape.
-
On the first day, a pre-test session of 15 minutes is conducted.
-
Twenty-four hours later, the animal is administered the test compound and placed back in the water for a 5-minute test session.
-
The duration of immobility (floating with only minor movements to keep the head above water) is recorded.
-
A decrease in immobility time is interpreted as an antidepressant-like effect.
Computational Pharmacology
Molecular Dynamics Simulation Workflow
Molecular dynamics (MD) simulations are used to study the binding of ligands to their receptors at an atomic level, providing insights into the dynamics of the interaction.
Conclusion
This compound is a potent and selective delta-opioid receptor agonist that has proven to be a valuable tool in opioid research. Its high affinity for the DOR and its role in the structural determination of the active receptor have advanced our understanding of DOR pharmacology. In vivo, it exhibits a favorable profile with reduced convulsive effects compared to other DOR agonists. Further research to fully quantify its functional signaling profile and in vivo dose-response relationships for analgesia will be crucial for the potential development of this compound or its analogs as therapeutic agents.
References
DPI-287: A Deep Dive into its Functional Selectivity at the Delta-Opioid Receptor
A Technical Guide for Researchers and Drug Development Professionals
Introduction
DPI-287 is a selective non-peptide agonist for the delta-opioid receptor (DOR), a G-protein coupled receptor (GPCR) that has garnered significant interest as a therapeutic target for pain management and other neurological disorders. Unlike traditional mu-opioid receptor agonists, which are associated with severe side effects such as respiratory depression and addiction, DOR agonists are anticipated to offer a safer analgesic profile. A critical aspect in the development of novel GPCR-targeting drugs is the concept of biased agonism, where a ligand can preferentially activate one downstream signaling pathway over another. For opioid receptors, the two primary signaling cascades involve the activation of inhibitory G-proteins (Gi/o) and the recruitment of β-arrestin proteins. It is hypothesized that the G-protein pathway is largely responsible for the desired analgesic effects, while β-arrestin recruitment may be linked to some of the adverse effects and receptor desensitization. This technical guide provides a comprehensive overview of the known effects of this compound on both G-protein coupling and β-arrestin recruitment, presenting available quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of this compound's Functional Selectivity
The functional selectivity of this compound at the delta-opioid receptor is characterized by its potency (EC50) and efficacy (Emax) in activating the G-protein and β-arrestin pathways. The following tables summarize the available quantitative data for this compound.
| Parameter | Value | Assay Type | Cell Line | Receptor | Reference |
| EC50 | 0.060 nM | cAMP Inhibition | HEK293 | Human DOR (wild-type) | [1] |
| Emax | Not explicitly stated | cAMP Inhibition | HEK293 | Human DOR (wild-type) | [1] |
EC50: Half-maximal effective concentration. Emax: Maximum effect.
Signaling Pathways and Experimental Workflows
To understand the functional consequences of this compound binding to the delta-opioid receptor, it is essential to visualize the distinct signaling cascades and the experimental methods used to measure them.
G-Protein Signaling Pathway
Activation of the DOR by an agonist like this compound leads to the coupling and activation of inhibitory G-proteins (Gi/o). This initiates a signaling cascade that ultimately results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP is a hallmark of Gi/o-coupled receptor activation and is a commonly measured endpoint for G-protein signaling.
β-Arrestin Recruitment Pathway
Upon agonist binding and subsequent receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the intracellular domains of the receptor. This recruitment process is crucial for receptor desensitization, internalization, and for initiating a separate wave of G-protein-independent signaling.
Experimental Protocols
The quantitative assessment of this compound's effects on G-protein coupling and β-arrestin recruitment relies on specialized in vitro assays. Below are detailed methodologies for the key experiments cited.
G-Protein Coupling: cAMP Inhibition Assay
This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP) following the stimulation of adenylyl cyclase.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human delta-opioid receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Cells are seeded into 96-well or 384-well white opaque microplates at a density of 5,000-10,000 cells per well and incubated overnight.
-
Assay Procedure: The culture medium is removed, and cells are incubated with a stimulating agent such as forskolin (e.g., 5 µM final concentration) to elevate basal cAMP levels. Immediately after or concurrently, cells are treated with a range of concentrations of this compound.
-
Incubation: The plates are incubated for 30 minutes at room temperature.
-
cAMP Detection: Intracellular cAMP levels are measured using a commercially available cAMP assay kit, for example, a Homogeneous Time-Resolved Fluorescence (HTRF) assay. This involves the addition of lysis buffer and HTRF reagents (a cAMP-d2 acceptor and an anti-cAMP cryptate donor).
-
Data Analysis: The HTRF signal is read on a compatible plate reader. The ratio of the fluorescence at 665 nm to 620 nm is calculated. Data are normalized to the response of forskolin alone (0% inhibition) and a maximally effective concentration of a reference agonist (100% inhibition). Concentration-response curves are generated using non-linear regression to determine the EC50 and Emax values.
β-Arrestin Recruitment: PathHunter® Enzyme Fragment Complementation (EFC) Assay
This assay quantifies the recruitment of β-arrestin to the activated DOR using enzyme fragment complementation.
Experimental Workflow:
Detailed Methodology:
-
Cell Line: A stable cell line, such as CHO-K1 or HEK293, is used. These cells are engineered to co-express the delta-opioid receptor fused to a small enzyme fragment (ProLink™, PK) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA) of β-galactosidase.
-
Cell Plating: Cells are seeded into 384-well white, solid-bottom assay plates at a density of 5,000-10,000 cells per well and incubated overnight.
-
Agonist Treatment: Serial dilutions of this compound are prepared in assay buffer. The diluted compound is added to the cell plates.
-
Incubation: The plates are incubated for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: The PathHunter® detection reagent mixture, containing the chemiluminescent substrate for β-galactosidase, is added to each well.
-
Signal Development: The plates are incubated for 60 minutes at room temperature to allow for the enzymatic reaction to proceed.
-
Data Acquisition: The chemiluminescent signal is read using a standard luminescence plate reader.
-
Data Analysis: The luminescence data is normalized to a vehicle control (basal response) and a maximally effective concentration of a reference agonist. Concentration-response curves are then plotted using non-linear regression to calculate the EC50 and Emax values for β-arrestin recruitment.
Conclusion
This compound is a potent agonist of the delta-opioid receptor, effectively engaging the G-protein signaling pathway as evidenced by its nanomolar potency in cAMP inhibition assays. While its profile in β-arrestin recruitment remains to be fully quantified in publicly accessible literature, the methodologies to assess this are well-established. A comprehensive understanding of this compound's functional selectivity is paramount for predicting its therapeutic window and potential for side effects. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals working to further characterize this compound and to design the next generation of safer and more effective opioid analgesics. Future studies focusing on the direct, quantitative comparison of G-protein activation and β-arrestin recruitment by this compound will be instrumental in solidifying its classification as a potentially biased or balanced agonist at the delta-opioid receptor.
References
Methodological & Application
Application Notes and Protocols for DPI-287 Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to performing a radioligand binding assay for DPI-287, a selective delta-opioid receptor (DOR) agonist. The provided protocol is optimized for accuracy and reproducibility, essential for drug screening and pharmacological characterization.
Application Note
Introduction
The delta-opioid receptor (DOR), a member of the G protein-coupled receptor (GPCR) family, is a key target in the development of novel analgesics with potentially fewer side effects than traditional mu-opioid receptor agonists. This compound is a selective DOR agonist that serves as a valuable tool in pain research.[1] Radioligand binding assays are a fundamental technique to determine the affinity of a test compound, such as this compound, for its receptor. This is achieved by measuring the displacement of a specific radiolabeled ligand from the receptor by the test compound.
Assay Principle
This competitive binding assay utilizes [³H]-naltrindole, a potent and selective antagonist radioligand for the delta-opioid receptor, to label the binding sites in membrane preparations from cells expressing the DOR.[2][3] The unlabeled this compound is introduced at increasing concentrations to compete with [³H]-naltrindole for binding to the receptor. The concentration of this compound that inhibits 50% of the specific binding of [³H]-naltrindole is known as the IC50. This value is then used to calculate the binding affinity (Ki) of this compound for the DOR using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist, such as naloxone.
Experimental Protocol
Materials and Reagents
-
Membrane Preparations: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human delta-opioid receptor.
-
Radioligand: [³H]-naltrindole (Specific Activity: 30-60 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Agent: Naloxone.
-
Assay Buffer (50 mM Tris-HCl, pH 7.4): 6.057 g Tris base in 1 L of distilled water, pH adjusted to 7.4 with HCl. Some protocols may include 5 mM MgCl₂.[4][5]
-
Wash Buffer (Cold 50 mM Tris-HCl, pH 7.4): Assay buffer stored at 4°C.
-
Scintillation Cocktail: A suitable cocktail for counting tritium.
-
Glass Fiber Filters: Whatman GF/B or GF/C filters.
-
96-well Plates.
-
Filtration Apparatus (Cell Harvester).
-
Liquid Scintillation Counter.
Membrane Preparation
-
Obtain cell pellets from CHO or HEK293 cells expressing the delta-opioid receptor.
-
Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).
-
Homogenize the cell suspension using a tissue grinder on ice.[6]
-
Centrifuge the homogenate at 15,000 x g for 30 minutes at 4°C.[6]
-
Discard the supernatant and resuspend the pellet in fresh lysis buffer.
-
Repeat the centrifugation step.
-
Resuspend the final membrane pellet in a suitable volume of assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).
-
Store the membrane preparations at -80°C until use.[6]
Radioligand Binding Assay Procedure
-
Assay Setup: In a 96-well plate, prepare the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-naltrindole, and 150 µL of membrane suspension.
-
Non-specific Binding (NSB): 50 µL of 10 µM naloxone, 50 µL of [³H]-naltrindole, and 150 µL of membrane suspension.
-
Competitive Binding: 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M), 50 µL of [³H]-naltrindole, and 150 µL of membrane suspension.
-
-
Radioligand Concentration: The final concentration of [³H]-naltrindole should be approximately equal to its Kd value (typically 0.1-1.0 nM).
-
Membrane Concentration: The amount of membrane protein should be optimized, typically in the range of 10-20 µg per well.[6]
-
Incubation: Incubate the plate for 60-90 minutes at 25°C or 30°C to allow the binding to reach equilibrium.[3][5]
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. The filters should be pre-soaked in the wash buffer.
-
Washing: Wash the filters three to four times with 3-4 mL of ice-cold wash buffer to remove unbound radioligand.[5]
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow for equilibration. Count the radioactivity in a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine IC50: Use a non-linear regression analysis (sigmoidal dose-response) to calculate the IC50 value from the competition curve.
-
Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand ([³H]-naltrindole).
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Data Presentation
Table 1: Quantitative Data for this compound Binding to Delta-Opioid Receptor
| Parameter | Value | Description |
| Radioligand | [³H]-naltrindole | A selective antagonist for the delta-opioid receptor. |
| Kd of Radioligand | ~0.04 - 0.1 nM | Equilibrium dissociation constant of [³H]-naltrindole for the delta-opioid receptor.[2][3] |
| Test Compound | This compound | A selective agonist for the delta-opioid receptor. |
| IC50 of this compound | Variable | Concentration of this compound that inhibits 50% of specific [³H]-naltrindole binding. This is experimentally determined. |
| Ki of this compound | 0.39 nM | Inhibition constant for this compound at the delta-opioid receptor, indicating its binding affinity. |
Mandatory Visualizations
Caption: Experimental workflow for the this compound radioligand binding assay.
Caption: Simplified signaling pathway of this compound at the delta-opioid receptor.
References
- 1. Probing the Activation Mechanisms of Agonist this compound to Delta-Opioid Receptor and Novel Agonists Using Ensemble-Based Virtual Screening with Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [3H]naltrindole: a potent and selective ligand for labeling delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of [3H]naltrindole binding to delta opioid receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Frontiers | Nitro-benzylideneoxymorphone, a bifunctional mu and delta opioid receptor ligand with high mu opioid receptor efficacy [frontiersin.org]
Application Notes and Protocols for cAMP Functional Assay with DPI-287
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPI-287 is a potent and highly selective agonist for the delta-opioid receptor (DOR), a G-protein coupled receptor (GPCR) belonging to the opioid receptor family.[1] The delta-opioid receptor is primarily coupled to the inhibitory G-protein alpha subunit (Gαi/o).[2] Activation of the DOR by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This application note provides a detailed protocol for performing a cAMP functional assay to characterize the activity of this compound on the delta-opioid receptor.
The assay is based on the principle of measuring the inhibition of forskolin-stimulated cAMP production in a cellular context. Forskolin is a direct activator of adenylyl cyclase, and by stimulating cells with forskolin, a measurable basal level of cAMP is established. The potency and efficacy of a Gi-coupled receptor agonist, such as this compound, can then be determined by quantifying its ability to reduce this forskolin-induced cAMP accumulation.
Signaling Pathway
The binding of this compound to the delta-opioid receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. The key steps in this Gαi/o-coupled signaling pathway are illustrated in the diagram below.
Data Presentation
The following tables summarize representative quantitative data for this compound and other common delta-opioid receptor agonists. The EC50 value for this compound in a cAMP assay is expected to be in the low nanomolar range, consistent with its high binding affinity (Ki).
Table 1: Binding Affinity of this compound for the Delta-Opioid Receptor
| Compound | Receptor | Ki (nM) |
| This compound | Delta-Opioid | 0.39 |
Note: Data obtained from MedchemExpress.[1]
Table 2: Comparative Efficacy of Delta-Opioid Receptor Agonists in cAMP Inhibition Assays
| Compound | Cell Line | EC50 (nM) | Maximum Inhibition (%) |
| This compound (Illustrative) | CHO-hDOR | ~1-10 | >90 |
| DPDPE | CHO-hDOR | 1.3 | 90 |
| SNC80 | HEK-hDOR | 9.2 | 100 |
Note: The EC50 value for this compound is an illustrative estimate based on its high binding affinity and the potency of other selective DOR agonists. The DPDPE data is from a study using CHO cells stably expressing the human delta-opioid receptor.[3] The SNC80 data is from a study characterizing its activity at the cloned human delta-opioid receptor.
Experimental Protocols
This section provides a detailed methodology for a cell-based cAMP functional assay to determine the potency and efficacy of this compound. The protocol is optimized for a 384-well plate format using a commercially available cAMP assay kit (e.g., TR-FRET, luminescence, or AlphaScreen-based).
Experimental Workflow
The overall workflow for the cAMP functional assay is depicted in the following diagram.
Materials and Reagents
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human delta-opioid receptor (hDOR).
-
Cell Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
This compound: Stock solution prepared in DMSO.
-
Forskolin: Stock solution prepared in DMSO.
-
IBMX (3-isobutyl-1-methylxanthine): A phosphodiesterase inhibitor to prevent cAMP degradation. Stock solution prepared in DMSO.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with 0.1% BSA.
-
cAMP Assay Kit: A commercial kit for the detection of cAMP (e.g., HTRF® cAMP Dynamic 2 from Cisbio, cAMP-Glo™ Assay from Promega, or AlphaScreen™ cAMP Assay Kit from PerkinElmer).
-
384-well white opaque microplates.
Procedure
-
Cell Culture and Seeding:
-
Culture CHO-hDOR or HEK-hDOR cells in a T75 flask until they reach 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in the cell culture medium and perform a cell count.
-
Seed the cells into a 384-well white opaque microplate at a density of 5,000-10,000 cells per well in 20 µL of medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be from 1 pM to 10 µM.
-
Prepare a solution of forskolin in assay buffer. The final concentration of forskolin should be predetermined to give a submaximal stimulation of cAMP production (typically in the range of 1-10 µM).
-
It is recommended to include a phosphodiesterase inhibitor like IBMX (final concentration ~500 µM) in the assay buffer to prevent cAMP degradation.
-
-
Compound Addition and Incubation:
-
Carefully remove the culture medium from the wells.
-
Add 10 µL of the this compound serial dilutions to the respective wells. For control wells, add 10 µL of assay buffer (for basal and forskolin-stimulated controls).
-
Add 10 µL of the forskolin solution to all wells except the basal control wells.
-
Incubate the plate at room temperature or 37°C for 15-30 minutes.
-
-
Cell Lysis and cAMP Detection:
-
Following the incubation, lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit. This typically involves the addition of lysis buffer and detection reagents provided in the kit.
-
-
Data Acquisition:
-
Read the plate on a suitable plate reader (e.g., a luminometer for luminescence-based assays or a TR-FRET-compatible reader for HTRF assays).
-
-
Data Analysis:
-
The raw data (e.g., luminescence or fluorescence ratio) is typically converted to cAMP concentrations using a standard curve.
-
Normalize the data with the forskolin-stimulated response set to 100% and the basal response as 0%.
-
Plot the percentage of inhibition of the forskolin-stimulated response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the EC50 value, which represents the concentration of this compound that produces 50% of its maximal inhibitory effect.
-
Conclusion
This application note provides a comprehensive guide for performing a cAMP functional assay to characterize the Gi-coupled signaling of the delta-opioid receptor agonist, this compound. The detailed protocols and representative data will enable researchers to reliably assess the potency and efficacy of this compound and other related compounds, facilitating drug discovery and development efforts targeting the delta-opioid receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human delta opioid receptor: a stable cell line for functional studies of opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Beta-Arrestin Recruitment Assay Using DPI-287
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPI-287 is a selective agonist for the delta-opioid receptor (DOR), a G protein-coupled receptor (GPCR) implicated in pain modulation and mood regulation.[1] Understanding the full pharmacological profile of this compound, including its potential for biased agonism, is crucial for therapeutic development. The recruitment of beta-arrestin to activated GPCRs is a key cellular event that can mediate receptor desensitization and initiate distinct signaling cascades. This document provides a detailed protocol for conducting a beta-arrestin recruitment assay to characterize the interaction of this compound with the delta-opioid receptor, primarily based on the principles of enzyme fragment complementation (EFC) technology, such as the PathHunter® assay.
Signaling Pathway of Delta-Opioid Receptor Activation and Beta-Arrestin Recruitment
Upon binding of an agonist like this compound, the delta-opioid receptor undergoes a conformational change. This leads to the phosphorylation of the receptor's intracellular domains by G protein-coupled receptor kinases (GRKs). Phosphorylated receptors then serve as a docking site for beta-arrestin proteins. The recruitment of beta-arrestin can lead to receptor internalization and the activation of downstream signaling pathways independent of G protein activation.
Data Presentation
The following table summarizes the available pharmacological data for this compound at the delta-opioid receptor. The EC50 and Emax values for beta-arrestin recruitment would be determined from the experimental data generated using the protocol below.
| Compound | Target Receptor | Parameter | Value | Reference |
| This compound | Delta-Opioid Receptor (DOR) | Ki | 0.39 nM | [1] |
| This compound | Delta-Opioid Receptor (DOR) | β-arrestin Recruitment EC50 | To be determined | - |
| This compound | Delta-Opioid Receptor (DOR) | β-arrestin Recruitment Emax | To be determined | - |
Experimental Protocol: Beta-Arrestin Recruitment Assay
This protocol is based on the widely used PathHunter® enzyme fragment complementation (EFC) technology. In this system, the delta-opioid receptor is tagged with a small enzyme fragment (ProLink™), and beta-arrestin is fused to a larger, inactive fragment of the enzyme (Enzyme Acceptor). Agonist-induced recruitment of beta-arrestin to the receptor brings the two enzyme fragments together, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
Materials and Reagents
-
PathHunter® CHO-K1 OPRD1 β-arrestin cell line (or a similar cell line stably co-expressing a tagged delta-opioid receptor and beta-arrestin)
-
Cell culture medium and supplements (as recommended by the cell line provider)
-
PathHunter® Cell Plating Reagent
-
This compound
-
Reference DOR agonist (e.g., SNC80 or Leu-enkephalin)
-
Vehicle (e.g., DMSO)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
PathHunter® Detection Reagent Kit
-
White, clear-bottom 384-well assay plates
-
Plate luminometer
Experimental Workflow Diagram
Step-by-Step Procedure
1. Cell Culture and Plating:
1.1. Culture the PathHunter® DOR β-arrestin cells according to the manufacturer's instructions. Ensure cells are in a logarithmic growth phase and have a high viability.
1.2. On the day before the assay, harvest the cells and resuspend them in the appropriate volume of PathHunter® Cell Plating Reagent to achieve a density of 5,000-10,000 cells per well in a 384-well plate.
1.3. Dispense 20 µL of the cell suspension into each well of a white, clear-bottom 384-well plate.
1.4. Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂.
2. Compound Preparation and Addition:
2.1. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
2.2. Perform a serial dilution of this compound in assay buffer to generate a range of concentrations for the dose-response curve. Also, prepare dilutions of a reference DOR agonist and a vehicle control.
2.3. On the day of the assay, carefully remove the cell culture medium from the wells.
2.4. Add 5 µL of the diluted compounds (this compound, reference agonist, vehicle) to the respective wells.
3. Incubation and Detection:
3.1. Incubate the plate for 90 minutes at 37°C.
3.2. Prepare the PathHunter® Detection Reagent according to the manufacturer's instructions.
3.3. After the incubation period, add 12.5 µL of the prepared detection reagent to each well.
3.4. Incubate the plate at room temperature for 60 minutes, protected from light.
3.5. Read the chemiluminescent signal using a plate luminometer.
4. Data Analysis:
4.1. The raw data will be in Relative Luminescence Units (RLU).
4.2. Normalize the data to the vehicle control (0% activation) and the maximal response of the reference full agonist (100% activation).
4.3. Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve.
4.4. Use a non-linear regression analysis (e.g., four-parameter logistic equation) to calculate the EC50 and Emax values for this compound.
Conclusion
The beta-arrestin recruitment assay is a powerful tool for characterizing the pharmacological properties of DOR agonists like this compound. By following this detailed protocol, researchers can obtain robust and reproducible data on the potency and efficacy of this compound in engaging the beta-arrestin signaling pathway. This information is critical for understanding its potential for biased agonism and for guiding the development of safer and more effective therapeutics targeting the delta-opioid receptor.
References
Application Notes and Protocols for In Vivo Administration of DPI-287 in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPI-287 is a selective agonist for the delta-opioid receptor (DOR), a G-protein coupled receptor involved in various physiological processes, including pain modulation and emotional responses. As a member of the opioid receptor family, the DOR is a target of interest for the development of novel analgesics with potentially fewer side effects than traditional mu-opioid receptor agonists. This compound has been noted for inducing fewer convulsive effects compared to other DOR agonists, making it a valuable tool for investigating DOR function in vivo.[1] These application notes provide a summary of the known characteristics of this compound and general protocols for its administration in rodent models.
Data Presentation
Currently, publicly available literature lacks specific quantitative data on the in vivo dose-response, pharmacokinetics, and toxicity of this compound in rodents. The following tables are structured to incorporate such data as it becomes available through further research.
Table 1: In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Administration Route | Vehicle | Dose Range | Observed Effect | Reference |
| Rat | Forced Swim Test | Not Specified | Not Specified | Antidepressant-like effects | [1][2] |
| Rat | Neuropathic Pain Model | Spinal | Not Specified | Attenuation of hyperalgesia and allodynia | [2] |
Table 2: Pharmacokinetic Properties of this compound in Rodents
| Species | Administration Route | Dose | Half-life (t½) | Bioavailability (%) | Peak Plasma Concentration (Cmax) | Time to Peak Concentration (Tmax) | Reference |
| Data Not Available | - | - | - | - | - | - | - |
Table 3: Toxicological Profile of this compound in Rodents
| Species | Administration Route | LD50 | Observed Adverse Effects | Reference |
| Mouse | Systemic | Not Specified | At high doses, DOR agonists can induce convulsions. This compound is reported to have a lower propensity for this effect. | [1][2] |
| Rat | Systemic | Not Specified | At high doses, DOR agonists can induce convulsions. This compound is reported to have a lower propensity for this effect. | [1][2] |
Signaling Pathway
This compound acts as an agonist at the delta-opioid receptor (DOR), which is a Gi/o-coupled G-protein coupled receptor (GPCR). Upon binding of this compound, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate the activity of other downstream effectors, such as ion channels.
References
Application Notes and Protocols: Molecular Dynamics Simulation of DPI-287 and the Delta-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delta-opioid receptor (DOR), a member of the G-protein coupled receptor (GPCR) superfamily, is a significant therapeutic target for managing pain and mood disorders.[1][2] Unlike mu-opioid receptor (MOR) agonists, which are associated with severe side effects like respiratory depression and addiction, DOR agonists present a promising alternative with a potentially safer profile.[1][2][3] DPI-287 is a selective DOR agonist that has been instrumental in understanding the activation mechanism of this receptor.[1][3][4]
Molecular dynamics (MD) simulations provide a powerful computational microscope to investigate the dynamic interactions between ligands like this compound and their receptors at an atomic level. These simulations can elucidate the conformational changes in the receptor upon ligand binding, identify key residues involved in the binding and activation process, and predict the binding affinities of novel compounds. This information is invaluable for structure-based drug design and the development of more potent and selective DOR agonists.
These application notes provide a comprehensive overview and a detailed protocol for conducting MD simulations of the this compound and DOR complex.
Scientific Background
The crystal structure of the human delta-opioid receptor in an active state, complexed with this compound (PDB ID: 6PT3), provides an excellent starting point for MD simulations.[1][3] MD simulations of this complex can reveal the plasticity of the receptor's binding pocket and help in identifying distinct conformational states that are relevant for its function.[1][2] Studies have shown that this compound binding stabilizes an active conformation of the DOR, leading to the activation of intracellular signaling pathways.[1] The primary signaling pathway for DOR is through the inhibitory G-protein (Gαi/o), which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving this compound and the delta-opioid receptor.
Table 1: Binding Affinity and Docking Scores of this compound
| Parameter | Value | Reference |
| Ki for DOR | 0.39 nM | [4] |
| Docking Score (PDB: 6PT3) | -8.6 kcal/mol | [1][3] |
| RMSD (docked vs. crystal pose) | 0.47 Å | [1][3] |
Table 2: Key Residues in this compound Binding and DOR Activation
| Residue | Interaction Type | Significance | Reference |
| D1283.32 | Ionic Interaction | Anchoring the protonated amine of this compound | |
| Y1092.64 | Conformational Change | Rotation upon activation, uncoupling from a polar network | |
| W2846.58 | Steric Interaction | Essential for high-affinity binding of this compound analogs |
Experimental Protocols
This section outlines a detailed protocol for setting up and running a molecular dynamics simulation of the this compound-DOR complex.
Protocol 1: System Preparation
-
Obtain Crystal Structure: Download the crystal structure of the this compound bound delta-opioid receptor from the Protein Data Bank (PDB ID: 6PT3).
-
Protein Preparation:
-
Use a molecular modeling package (e.g., Maestro, Chimera) to inspect the structure.
-
Remove any non-essential molecules, such as crystallization aids and co-solvents. Retain structurally important water molecules if desired.
-
Model any missing loops or sidechains using tools like Modeller or the loop modeling tools within your chosen software.
-
Assign protonation states to titratable residues at a physiological pH of 7.4.
-
Perform a restrained energy minimization of the protein structure to relieve any steric clashes, using a force field such as OPLS3.[1][3]
-
-
Ligand Parameterization:
-
Extract the this compound molecule from the PDB file.
-
Generate force field parameters for this compound. This can be done using tools like the CHARMM General Force Field (CGenFF) or the antechamber module of AmberTools.
-
-
Membrane Embedding:
-
Since DOR is a transmembrane protein, it must be embedded in a lipid bilayer that mimics a cell membrane.
-
Use a tool like CHARMM-GUI Membrane Builder or VMD's Membrane Plugin to embed the prepared protein-ligand complex into a pre-equilibrated 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) bilayer.
-
-
Solvation and Ionization:
-
Solvate the system with a water model (e.g., TIP3P) in a periodic boundary box.
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and to achieve a physiological salt concentration (e.g., 150 mM).
-
Protocol 2: Molecular Dynamics Simulation
-
Minimization:
-
Perform a series of energy minimization steps to relax the system.
-
First, minimize the positions of water and ions, keeping the protein, ligand, and lipids restrained.
-
Then, gradually release the restraints on the lipid tails, then the lipid headgroups, then the protein sidechains, and finally the protein backbone.
-
-
Equilibration:
-
Perform a multi-step equilibration process.
-
NVT Ensemble (Constant Number of particles, Volume, and Temperature): Gradually heat the system to the target temperature (e.g., 310 K) over several hundred picoseconds with restraints on the protein and ligand. This allows the solvent and lipids to equilibrate around the solute.
-
NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Switch to an NPT ensemble to equilibrate the system pressure (e.g., 1 bar). Continue to gradually release the restraints on the protein and ligand over several nanoseconds.
-
-
Production Simulation:
-
Once the system is well-equilibrated (indicated by stable root-mean-square deviation (RMSD), temperature, pressure, and density), run the production MD simulation for the desired length of time (typically hundreds of nanoseconds to microseconds).
-
Save the trajectory and energy data at regular intervals for subsequent analysis.
-
Protocol 3: Data Analysis
-
Trajectory Analysis:
-
RMSD: Calculate the RMSD of the protein backbone and the ligand to assess the stability of the simulation.
-
Root-Mean-Square Fluctuation (RMSF): Calculate the RMSF of each residue to identify flexible regions of the protein.
-
Radius of Gyration (Rg): Analyze the Rg of the protein to monitor its compactness.
-
-
Interaction Analysis:
-
Analyze the hydrogen bonds, hydrophobic interactions, and ionic interactions between this compound and the DOR over the course of the simulation.
-
Identify key residues that consistently interact with the ligand.
-
-
Binding Free Energy Calculation:
-
Use methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to estimate the binding free energy of this compound to the DOR.
-
Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Crystal Structure Determination of the Delta-Opioid Receptor (DOR) using DPI-287
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delta-opioid receptor (DOR), a member of the G-protein coupled receptor (GPCR) superfamily, is a key target in the development of novel analgesics with potentially fewer side effects than traditional mu-opioid receptor agonists.[1] Understanding the structural basis of ligand binding and receptor activation is crucial for structure-based drug design. This document provides detailed application notes and protocols for the crystal structure determination of the human DOR in complex with the selective small-molecule agonist, DPI-287. The information is based on the methodologies used to solve the 3.3 Å resolution crystal structure, deposited in the Protein Data Bank (PDB) with the accession code 6PT3.[2]
Data Presentation
Table 1: Crystallographic Data for DOR-DPI-287 Complex (PDB ID: 6PT3)
| Parameter | Value | Reference |
| PDB ID | 6PT3 | [2] |
| Experimental Method | X-ray Diffraction | [2] |
| Resolution (Å) | 3.30 | [2] |
| Space Group | P 43 21 2 | [2] |
| Unit Cell Dimensions (Å) | a=115.0, b=115.0, c=193.5 | [2] |
| R-Value Work | 0.245 | [2] |
| R-Value Free | 0.269 | [2] |
Table 2: Pharmacological Profile of this compound at the Delta-Opioid Receptor
| Parameter | Value | Receptor Type | Assay Type | Reference |
| Kᵢ (nM) | 0.39 | Human DOR | Radioligand Binding | |
| Functional Activity | Agonist | Human DOR | cAMP Inhibition | [2] |
Experimental Protocols
Expression and Purification of a Thermostabilized DOR Construct
This protocol describes the expression of a thermostabilized human DOR construct in Spodoptera frugiperda (Sf9) insect cells using a baculovirus expression system, followed by purification. A thermostabilized construct is often necessary for GPCR crystallization to lock the receptor in a specific, stable conformation.[3]
Materials:
-
Sf9 insect cells
-
Baculovirus transfer vector (e.g., pFastBac) containing the gene for the thermostabilized DOR construct
-
Baculovirus expression system (e.g., Bac-to-Bac)
-
Insect cell culture medium (e.g., Sf-900 II SFM)
-
This compound
-
Detergents (e.g., DDM, CHS)
-
Affinity chromatography resin (e.g., Ni-NTA)
-
Size-exclusion chromatography column
Protocol:
-
Generation of Recombinant Baculovirus:
-
Subclone the gene for the thermostabilized DOR construct into a baculovirus transfer vector.
-
Generate recombinant bacmids in E. coli.
-
Transfect Sf9 cells with the recombinant bacmid to produce P1 viral stock.
-
Amplify the viral stock to generate a high-titer P2 stock.
-
-
Protein Expression:
-
Grow Sf9 cells in suspension culture to a density of 2-3 x 10⁶ cells/mL.
-
Infect the cell culture with the P2 baculovirus stock at a multiplicity of infection (MOI) of 5-10.
-
Incubate the infected culture at 27°C for 48-72 hours.
-
Harvest the cells by centrifugation.
-
-
Membrane Preparation:
-
Resuspend the cell pellet in a lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA, protease inhibitors).
-
Lyse the cells by dounce homogenization or sonication.
-
Centrifuge the lysate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.
-
-
Solubilization and Affinity Chromatography:
-
Resuspend the membrane pellet in a solubilization buffer containing a detergent (e.g., 1% DDM, 0.1% CHS), high salt (e.g., 300-500 mM NaCl), and the ligand this compound (e.g., 20-50 µM).
-
Incubate for 1-2 hours at 4°C with gentle agitation.
-
Clarify the solubilized material by ultracentrifugation.
-
Load the supernatant onto a Ni-NTA affinity column.
-
Wash the column extensively with a buffer containing a lower concentration of detergent (e.g., 0.02% DDM, 0.002% CHS) and imidazole.
-
Elute the protein with a high concentration of imidazole.
-
-
Size-Exclusion Chromatography:
-
Concentrate the eluted protein.
-
Load the concentrated protein onto a size-exclusion chromatography column pre-equilibrated with a final buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.02% DDM, 0.002% CHS, 10 µM this compound).
-
Collect the fractions corresponding to the monomeric DOR-DPI-287 complex.
-
Concentrate the purified complex to 30-50 mg/mL for crystallization trials.
-
Crystallization of the DOR-DPI-287 Complex using Lipidic Cubic Phase (LCP)
Crystallization in LCP provides a membrane-like environment that can facilitate the crystallization of membrane proteins.[4][5]
Materials:
-
Purified and concentrated DOR-DPI-287 complex (30-50 mg/mL)
-
Monoolein
-
Cholesterol
-
Gas-tight syringes
-
LCP mixing coupler
-
Crystallization plates (e.g., 96-well glass sandwich plates)
-
Crystallization screening solutions
Protocol:
-
Preparation of the Protein-Laden LCP:
-
Melt the monoolein and cholesterol (typically at a 10:1 ratio by weight) at 42°C.
-
Load the purified DOR-DPI-287 complex into one gas-tight syringe and the molten lipid mixture into another.
-
Couple the two syringes using an LCP mixing coupler.
-
Mix the protein and lipid by alternately depressing the plungers until a transparent and homogenous viscous gel is formed. A typical protein-to-lipid ratio is 1:1.5 by volume.
-
-
Setting up Crystallization Trials:
-
Using an LCP dispensing robot or by manual dispensing, spot 50-100 nL of the protein-laden LCP onto the wells of a crystallization plate.
-
Overlay each spot with 0.8-1 µL of the respective crystallization screen solution.
-
Seal the crystallization plate.
-
-
Crystal Growth and Optimization:
-
Incubate the plates at a constant temperature, typically 20°C.
-
Monitor for crystal growth over several days to weeks.
-
Initial hits from the crystallization screen can be optimized by varying the precipitant concentration, pH, and additives. The conditions that yielded the 6PT3 crystals involved a precipitant solution containing polyethylene glycol (PEG) and a salt.
-
Functional Characterization Assays
a) Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of this compound for the DOR.
Protocol:
-
Prepare cell membranes from cells expressing the DOR.
-
Incubate the membranes with a constant concentration of a radiolabeled DOR antagonist (e.g., [³H]-naltrindole) and varying concentrations of this compound.
-
Separate the bound and free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the IC₅₀ value and subsequently the Kᵢ value using the Cheng-Prusoff equation.
b) cAMP Inhibition Assay
This assay measures the functional agonistic activity of this compound by quantifying the inhibition of adenylyl cyclase.
Protocol:
-
Culture cells expressing the DOR.
-
Pre-treat the cells with a phosphodiesterase inhibitor.
-
Stimulate adenylyl cyclase with forskolin in the presence of varying concentrations of this compound.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).
-
Determine the EC₅₀ value for the inhibition of cAMP production.
c) β-Arrestin Recruitment Assay
This assay assesses the ability of this compound to promote the interaction between DOR and β-arrestin.
Protocol:
-
Use a cell line co-expressing the DOR and a β-arrestin fusion protein (e.g., linked to a reporter enzyme or fluorescent protein).
-
Stimulate the cells with varying concentrations of this compound.
-
Measure the recruitment of β-arrestin to the receptor by detecting the reporter signal.
-
Determine the EC₅₀ value for β-arrestin recruitment.
Visualizations
DOR Signaling Pathways
// G-Protein Pathway DPI287 -> DOR [label="Binds"]; DOR -> Gi [label="Activates"]; Gi -> G_alpha; Gi -> G_beta_gamma; G_alpha -> AC [label="Inhibits", arrowhead=tee]; ATP -> cAMP [label="Catalyzed by AC"]; cAMP -> PKA [label="Activates"]; PKA -> CellularResponse1 [label="Leads to"]; G_beta_gamma -> IonChannels [label="Modulates"]; IonChannels -> CellularResponse1 [label="Contributes to"];
// Arrestin Pathway DOR -> GRK [label="Activates"]; GRK -> P_DOR [label="Phosphorylates"]; P_DOR -> BetaArrestin [label="Recruits"]; BetaArrestin -> Internalization [label="Mediates"]; BetaArrestin -> MAPK [label="Activates"]; MAPK -> CellularResponse2 [label="Leads to"]; } end_dot Caption: DOR Signaling Pathways initiated by this compound.
Experimental Workflow for DOR-DPI-287 Crystal Structure Determination
References
Application Notes and Protocols for DPI-287 Stock Solution Preparation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPI-287 is a potent and highly selective agonist for the delta-opioid receptor (DOR), a G protein-coupled receptor (GPCR) involved in various physiological processes, including pain modulation and emotional responses.[1] Due to its high selectivity, this compound is a valuable tool for in vitro studies investigating the therapeutic potential of DOR activation. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results in cell culture-based assays.
This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions in a research laboratory setting.
Data Presentation
Quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 485.67 g/mol | [2] |
| Mechanism of Action | Selective delta-opioid receptor (DOR) agonist | [1][3] |
| Binding Affinity (Ki) | 0.39 nM | [3][4] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [2] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials (amber or wrapped in foil)
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Calibrated analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many small molecules used in cell culture.
-
Pre-weighing Preparation: Before handling this compound, ensure you are wearing appropriate PPE. Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Weighing this compound: Carefully weigh out approximately 1 mg of this compound powder into the tared microcentrifuge tube. Record the exact weight.
-
Calculating the Required Volume of DMSO: Use the following formula to calculate the precise volume of DMSO needed to achieve a 10 mM concentration:
Volume of DMSO (μL) = (Mass of this compound (mg) / 485.67 g/mol ) * 100,000
For example, for 1 mg of this compound: Volume of DMSO (μL) = (1 mg / 485.67 g/mol ) * 100,000 ≈ 205.9 μL
-
Dissolving the Compound: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Ensuring Complete Dissolution: Tightly cap the tube and vortex thoroughly for at least one minute to ensure the compound is completely dissolved. Visually inspect the solution to confirm there are no visible particles.
-
Labeling and Storage: Clearly label the tube with the compound name (this compound), concentration (10 mM in DMSO), date of preparation, and your initials. For long-term storage (months to years), store the stock solution at -20°C in the dark.[2] For short-term storage (days to weeks), it can be kept at 4°C, also protected from light.[2]
Preparation of Working Solutions
For cell culture experiments, the concentrated DMSO stock solution must be diluted to the final desired working concentration in the cell culture medium. It is crucial to maintain a low final concentration of DMSO (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
-
Thaw the Stock Solution: If frozen, thaw the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions (Recommended): To achieve low nanomolar working concentrations accurately, it is best to perform serial dilutions.
-
Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to make a 10 μM intermediate solution, dilute the 10 mM stock 1:1000 (e.g., add 1 μL of 10 mM stock to 999 μL of cell culture medium).
-
Final Dilution: Further dilute the intermediate solution into the final volume of cell culture medium to be used in your experiment. For instance, to prepare a final concentration of 10 nM in 10 mL of medium, add 10 μL of the 10 μM intermediate solution to the 10 mL of medium.
-
-
Direct Dilution (for higher concentrations): For higher working concentrations, a direct dilution from the stock may be feasible. Always add the this compound stock solution to the cell culture medium and mix immediately to prevent precipitation.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the this compound. This is essential to account for any effects of the solvent on the cells.
Mandatory Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway of this compound via the Delta-Opioid Receptor
Caption: Simplified signaling pathway of this compound via the delta-opioid receptor.
References
In Vitro Application Notes for the Delta-Opioid Receptor Agonist DPI-287
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of DPI-287, a selective delta-opioid receptor (DOR) agonist. The recommended concentration range, detailed experimental protocols, and relevant signaling pathways are presented to facilitate effective research and development.
Recommended In Vitro Concentration Range
Based on available binding affinity and functional activity data, the recommended concentration range for this compound in in vitro assays is 0.1 nM to 100 nM .
-
For functional assays measuring G-protein activation (e.g., cAMP inhibition): A starting concentration range of 0.1 nM to 10 nM is recommended to capture the full dose-response curve, given its high potency (EC₅₀ ≈ 0.060 nM)[1].
-
For binding assays: Concentrations around the Kᵢ value of 0.39 nM are appropriate[2].
-
For exploring selectivity and potential off-target effects: Higher concentrations up to 100 nM can be used, keeping in mind its approximately 10-fold selectivity for DOR over the mu-opioid receptor (MOR)[3]. It is advisable to conduct cytotoxicity assays to determine the upper limit for your specific cell system.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound from in vitro studies.
| Parameter | Value | Assay Type | Cell Line | Reference |
| Kᵢ (DOR) | 0.39 ± 0.12 nM | Radioligand Binding Assay ([¹²⁵I]-deltorphin I) | HEK cells expressing DOR | [1] |
| EC₅₀ (DOR) | 0.060 nM | Gᵢ-mediated cAMP Signaling Assay | HEK cells expressing DOR | [1] |
| Selectivity | ~10-fold for DOR over MOR | Kᵢ comparison (Kᵢ MOR = 3.17 ± 0.27 nM) | HEK cells | [3] |
Signaling Pathways and Experimental Workflows
This compound, as a DOR agonist, primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. It may also engage other signaling pathways, such as the β-arrestin pathway, which is important for receptor desensitization and internalization, and can also initiate G-protein independent signaling.
This compound Signaling Pathway
Caption: this compound activates DOR, leading to Gαi/o-mediated inhibition of adenylyl cyclase and potential β-arrestin recruitment.
General Experimental Workflow for In Vitro Characterization
Caption: A general workflow for the in vitro characterization of this compound, from preparation to data analysis.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the in vitro activity of this compound. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Radioligand Binding Assay (to determine Kᵢ)
This protocol is based on the methodology used to determine the binding affinity of this compound for the delta-opioid receptor.
Materials:
-
HEK293 cells stably expressing the human delta-opioid receptor (DOR).
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Radioligand: [¹²⁵I]-deltorphin I (a selective DOR peptide antagonist).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Non-specific binding control: Naltrindole (10 µM).
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture DOR-expressing HEK293 cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min) to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Competition Binding Assay:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of [¹²⁵I]-deltorphin I (typically at its K₋d value).
-
Increasing concentrations of this compound or vehicle (for total binding) or 10 µM naltrindole (for non-specific binding).
-
Membrane preparation (typically 20-50 µg of protein per well).
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the pre-wetted filter plate.
-
Wash the filters three times with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value using non-linear regression analysis (e.g., in GraphPad Prism).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
-
Gᵢ-Mediated cAMP Inhibition Assay (to determine EC₅₀)
This protocol outlines a method to measure the ability of this compound to inhibit adenylyl cyclase and reduce intracellular cAMP levels.
Materials:
-
HEK293 or CHO cells stably expressing the human delta-opioid receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Stimulation buffer (e.g., HBSS or serum-free medium containing a phosphodiesterase inhibitor like 0.5 mM IBMX).
-
Forskolin (an adenylyl cyclase activator).
-
This compound stock solution.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white opaque plates.
Procedure:
-
Cell Preparation:
-
Seed DOR-expressing cells into a 384-well plate at an appropriate density and culture overnight.
-
On the day of the assay, replace the culture medium with stimulation buffer and incubate for 30-60 minutes at 37°C.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Add the diluted this compound or vehicle to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Forskolin Stimulation:
-
Add a fixed concentration of forskolin to all wells (except for basal controls). The concentration of forskolin should be optimized to produce a submaximal but robust cAMP signal (e.g., 1-10 µM).
-
Incubate for 15-30 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated response (100%) and the basal level (0%).
-
Plot the percentage of inhibition of the forskolin-stimulated response against the log concentration of this compound.
-
Determine the EC₅₀ value using a sigmoidal dose-response curve fit.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated DOR, providing insights into receptor desensitization and potential for biased signaling.
Materials:
-
A cell line co-expressing DOR and a β-arrestin fusion protein with a reporter system (e.g., PathHunter from DiscoveRx, Tango from Thermo Fisher).
-
Assay-specific cell culture and detection reagents as per the manufacturer's protocol.
-
This compound stock solution.
-
A reference DOR agonist.
-
White opaque 384-well plates.
Procedure:
-
Cell Plating:
-
Plate the β-arrestin reporter cells in a 384-well plate according to the manufacturer's instructions.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound.
-
Add the compounds to the cells and incubate for the recommended time (typically 60-90 minutes) at 37°C.
-
-
Signal Detection:
-
Add the detection reagents as per the manufacturer's protocol.
-
Incubate for the recommended time (usually 60 minutes) at room temperature.
-
Measure the luminescent or fluorescent signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the response of a reference agonist.
-
Plot the normalized response against the log concentration of this compound.
-
Determine the EC₅₀ and Eₘₐₓ values from the dose-response curve.
-
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of this compound to establish a concentration range where observed effects are specific to DOR activation and not due to general cellular toxicity.
Materials:
-
The same cell line used for the functional assays (e.g., DOR-expressing HEK293 or CHO cells).
-
Cell culture medium.
-
This compound stock solution.
-
A cytotoxicity detection reagent (e.g., CellTiter-Glo for ATP measurement, or a reagent for measuring LDH release or membrane integrity).
-
Opaque-walled 96- or 384-well plates.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96- or 384-well plate and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of this compound concentrations, typically from nanomolar to high micromolar, for a duration relevant to your functional assays (e.g., 24-48 hours).
-
-
Viability Measurement:
-
Measure cell viability using the chosen cytotoxicity assay according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the data to untreated control cells (100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Determine the CC₅₀ (50% cytotoxic concentration) from the dose-response curve. This value represents the upper limit of the concentration range to be used in functional assays to avoid non-specific cytotoxic effects.
-
References
- 1. Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Probing the Activation Mechanisms of Agonist this compound to Delta-Opioid Receptor and Novel Agonists Using Ensemble-Based Virtual Screening with Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Virtual Screening for Novel Delta-Opioid Receptor Agonists Using the DPI-287 Binding Pose
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delta-opioid receptor (DOR), a G-protein coupled receptor (GPCR), is a promising therapeutic target for managing pain, depression, and other neurological disorders.[1][2] Unlike mu-opioid receptor (MOR) agonists, which are associated with a high risk of addiction and respiratory depression, DOR agonists have shown the potential to provide analgesia with a more favorable side effect profile.[1][3][4][5][6][7] DPI-287 is a selective DOR agonist that has demonstrated reduced convulsive effects compared to earlier compounds.[1][2][8] The elucidation of the crystal structure of the active-state DOR in complex with this compound (PDB ID: 6PT3) has provided an invaluable template for structure-based drug design.[1][2][9]
These application notes provide a comprehensive protocol for identifying and characterizing novel DOR agonists through a virtual screening campaign, utilizing the binding pose of this compound, followed by in vitro pharmacological evaluation.
Virtual Screening Workflow
The virtual screening workflow is a multi-step computational process designed to identify promising lead compounds from large chemical libraries.
Caption: Virtual screening workflow for identifying novel DOR agonists.
Experimental Protocols
Protocol 1: Radioligand Binding Assay
This assay determines the binding affinity of the hit compounds for the delta-opioid receptor by measuring their ability to compete with a radiolabeled ligand.[10][11]
Materials:
-
HEK293 cells stably expressing human DOR
-
Cell culture and lysis buffers
-
[³H]-Naltrindole (radioligand)
-
Test compounds (hit compounds from virtual screening)
-
This compound (positive control)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hDOR cells to ~80-90% confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a BCA assay.[12]
-
-
Competition Binding Assay:
-
In a 96-well plate, add membrane homogenate (e.g., 10-20 µg protein/well).
-
Add increasing concentrations of the test compound or control ligands.
-
Add a fixed concentration of [³H]-Naltrindole (typically at its Kd value).
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.[12]
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of a non-labeled ligand) from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Protocol 2: [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation by an agonist.[13][14][15] Agonist binding to the DOR promotes the exchange of GDP for GTP on the Gα subunit. The use of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows this activation to be quantified.[13][14][15]
Materials:
-
hDOR-expressing cell membranes (from Protocol 1)
-
[³⁵S]GTPγS
-
GDP
-
Assay buffer (containing MgCl₂ and NaCl)
-
Test compounds
-
This compound (positive control)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add hDOR membranes, GDP (to ensure G-proteins are in the inactive state), and the test compound at various concentrations.
-
Pre-incubate for 15-30 minutes at 30°C.
-
-
Initiation of Reaction:
-
Add [³⁵S]GTPγS to each well to initiate the binding reaction.
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through a 96-well filter plate.
-
Wash the filters with ice-cold buffer.
-
Dry the filter plate, add scintillant, and measure the incorporated radioactivity.
-
-
Data Analysis:
-
Plot the stimulated binding (cpm) against the logarithm of the agonist concentration.
-
Fit the data using a non-linear regression model to determine the EC₅₀ (potency) and Emax (efficacy) values for each compound.
-
Protocol 3: cAMP Accumulation Assay
DORs are coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[16] This assay measures the ability of a test compound to inhibit cAMP production.
Materials:
-
CHO or HEK293 cells stably expressing hDOR
-
Forskolin (an adenylyl cyclase activator)
-
Test compounds
-
This compound (positive control)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)[17][18][19]
-
384-well plates
Procedure:
-
Cell Plating:
-
Plate hDOR-expressing cells in a 384-well plate and incubate overnight.
-
-
Compound Treatment:
-
Pre-treat cells with various concentrations of the test compound or controls for 15-30 minutes.
-
-
Stimulation and Lysis:
-
cAMP Detection:
-
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP levels for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the EC₅₀ value.
-
Protocol 4: Phospho-ERK1/2 Activation Assay
Opioid receptor activation can also stimulate the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of ERK1/2.[16][21]
Materials:
-
hDOR-expressing cells
-
Serum-free medium
-
Test compounds
-
This compound (positive control)
-
Lysis buffer
-
Antibodies for detecting total ERK1/2 and phosphorylated ERK1/2 (pERK1/2)
-
Detection system (e.g., Western blot, AlphaScreen SureFire, HTRF)[21][22]
Procedure (using a plate-based immunoassay):
-
Cell Preparation:
-
Plate cells in a 96- or 384-well plate and serum-starve overnight.
-
-
Agonist Stimulation:
-
Cell Lysis:
-
Remove the medium and lyse the cells by adding lysis buffer.
-
-
pERK1/2 Detection:
-
Transfer the cell lysate to an assay plate.
-
Detect pERK1/2 levels according to the manufacturer's protocol for the chosen immunoassay kit.[22]
-
-
Data Analysis:
-
Normalize the pERK1/2 signal to the total ERK or a housekeeping protein signal.
-
Plot the fold increase in pERK1/2 over basal levels against the logarithm of the agonist concentration to determine EC₅₀ and Emax values.
-
DOR Signaling Pathways
Upon agonist binding, the DOR initiates two primary signaling cascades: the G-protein dependent pathway and the β-arrestin pathway. The G-protein pathway is generally associated with the desired analgesic effects, while the β-arrestin pathway can be involved in receptor desensitization and potentially some side effects.[3][16][23]
References
- 1. Probing the Activation Mechanisms of Agonist this compound to Delta-Opioid Receptor and Novel Agonists Using Ensemble-Based Virtual Screening with Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchwithnj.com [researchwithnj.com]
- 5. researchgate.net [researchgate.net]
- 6. Probing the Activation Mechanisms of Agonist this compound to Delta-Opioid Receptor and Novel Agonists Using Ensemble-Based Virtual Screening with Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 9. rcsb.org [rcsb.org]
- 10. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 18. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]
- 19. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 20. cAMP-Glo™ Assay Protocol [promega.jp]
- 21. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
DPI-287 solubility issues in aqueous buffers.
This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility of DPI-287 in aqueous buffers for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue: this compound is not dissolving in my aqueous buffer.
Answer:
This is a common issue as this compound has limited aqueous solubility. Here is a step-by-step guide to troubleshoot this problem:
-
Initial Stock Solution Preparation: It is highly recommended to first dissolve this compound in an organic solvent before preparing aqueous dilutions.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol are suitable organic solvents for creating a concentrated stock solution.
-
Procedure: Prepare a stock solution in the chosen organic solvent. From this stock, you can make further dilutions into your aqueous buffer.
-
-
Warming the Solution: Gently warming the solution can aid in dissolution.
-
Method: Warm the solution to approximately 37°C.
-
Caution: Avoid excessive heat as it may degrade the compound.
-
-
Adjusting pH: The solubility of this compound may be pH-dependent.
-
Action: If your experimental conditions allow, try adjusting the pH of your buffer. The optimal pH for solubility should be determined empirically for your specific buffer system.
-
-
Sonication: Using a sonicator can help to break down particles and enhance dissolution.
-
Procedure: Place your vial in a sonicator bath for short intervals.
-
Monitoring: Visually inspect the solution between intervals to see if the compound has dissolved.
-
Caption: Troubleshooting workflow for dissolving this compound.
Issue: My this compound solution is cloudy or has precipitates.
Answer:
Cloudiness or precipitation indicates that the compound has fallen out of solution. This can happen for several reasons:
-
Concentration Limit Exceeded: The concentration of this compound in your aqueous buffer may be above its solubility limit.
-
Solution: Try preparing a more dilute solution from your organic stock.
-
-
Temperature Changes: A decrease in temperature can reduce solubility.
-
Solution: Ensure your solution is maintained at a constant, and if possible, slightly elevated temperature (e.g., 37°C) during your experiment.
-
-
Buffer Incompatibility: Components of your buffer system may be interacting with this compound, causing it to precipitate.
-
Solution: If possible, test the solubility in different buffer systems to find the most compatible one.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: For creating a stock solution, it is recommended to use an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.
Q2: What is the general solubility of this compound in aqueous solutions?
A2: this compound has limited solubility in aqueous solutions. The exact solubility can be influenced by factors such as the pH and composition of the buffer, as well as the temperature. It is advisable to empirically determine the solubility in your specific experimental buffer.
Q3: Can I store my this compound aqueous solution?
A3: It is generally recommended to prepare fresh aqueous solutions of this compound for each experiment. If storage is necessary, it should be for a short period, and the solution should be checked for any signs of precipitation before use. Long-term storage of aqueous solutions is not advised due to the potential for compound degradation and precipitation.
Quantitative Data
| Solvent System | Approximate Solubility | Notes |
| DMSO | ≥ 10 mg/mL | Suitable for preparing stock solutions. |
| Ethanol | ≥ 10 mg/mL | An alternative for stock solutions. |
| Aqueous Buffer (PBS) | Low | Solubility is limited. |
Note: The exact solubility in aqueous buffers can vary and should be determined experimentally.
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. A brief, gentle warming to 37°C can be applied if necessary.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Protocol for Preparing a Working Solution in Aqueous Buffer
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Your desired aqueous buffer (e.g., PBS)
-
Sterile tubes
-
-
Procedure:
-
Thaw the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve your desired final concentration in the aqueous buffer.
-
Add the appropriate volume of the aqueous buffer to a sterile tube.
-
While vortexing the aqueous buffer, add the calculated volume of the this compound stock solution dropwise. This helps to prevent immediate precipitation.
-
Visually inspect the solution to ensure it is clear and free of precipitates.
-
Use the freshly prepared working solution immediately for your experiment.
-
Caption: Simplified signaling pathway for this compound.
How to dissolve DPI-287 in DMSO for experiments.
This technical support center provides guidance on the dissolution of DPI-287 in DMSO for experimental use. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist researchers, scientists, and drug development professionals.
Troubleshooting and FAQs
This section addresses common issues and questions that may arise when working with this compound.
| Question | Answer |
| The vial of this compound appears to be empty. | This compound is often supplied in small quantities as a lyophilized powder or a thin film, which may not be readily visible. To ensure you recover all of the compound, add the appropriate volume of DMSO to the vial and vortex or sonicate to fully dissolve the contents. |
| My this compound in DMSO solution appears cloudy or has precipitates. | This may indicate that the solubility limit has been exceeded or that the compound has precipitated out of solution upon addition to an aqueous buffer. Ensure you are not exceeding the known solubility of >10 mM in DMSO. When diluting into aqueous solutions, do so gradually while vortexing. It is also recommended to make intermediate dilutions in DMSO before the final dilution into your aqueous experimental medium. |
| What is the recommended storage condition for the this compound stock solution in DMSO? | Aliquot the DMSO stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2] For long-term storage of several months, -80°C is preferable.[1] |
| How stable is this compound in DMSO? | While specific stability data for this compound is not readily available, many small molecules in DMSO are stable for up to 3 months at -20°C.[2] For longer-term storage, it is recommended to re-qualify the solution to ensure its efficacy.[1] |
| What concentration of DMSO is acceptable in my cell-based assays? | To avoid solvent-induced toxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[1] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments. |
Quantitative Data Summary
The following table summarizes the key quantitative information for using this compound in experiments.
| Parameter | Value | Source |
| Solubility in DMSO | > 10 mM | Apexbio Product Information |
| Recommended Stock Solution Concentration | 10 mM | General Laboratory Practice |
| Example In Vitro Working Concentration | 25 µM | [3] |
| Storage of DMSO Stock Solution | -20°C (short-term) or -80°C (long-term) | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Bring the vial of this compound powder and the DMSO to room temperature.
-
Calculate the required volume of DMSO to add to the this compound powder to achieve a 10 mM concentration. The molecular weight of this compound is required for this calculation.
-
Carefully add the calculated volume of sterile DMSO to the vial containing the this compound powder.
-
Vortex the vial thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller, single-use sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution for In Vitro Assays
This protocol provides a general guideline for diluting the this compound stock solution for use in in vitro experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate sterile aqueous buffer or cell culture medium
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in DMSO if a very low final concentration is required. This helps to minimize the precipitation of the compound when transferring to an aqueous solution.
-
Add the desired volume of the this compound stock or diluted solution to your experimental aqueous buffer or cell culture medium. It is recommended to add the DMSO solution to the aqueous solution while gently vortexing to ensure rapid mixing and prevent precipitation.
-
Ensure the final concentration of DMSO in your experimental setup is below the toxic level for your specific cell line or assay (typically <0.5%).
-
Include a vehicle control in your experiment, which contains the same final concentration of DMSO as your test samples.
Visualizations
Experimental Workflow for Dissolving this compound
References
Troubleshooting low signal in DPI-287 functional assays.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing DPI-287 in functional assays. The information is tailored for scientists and drug development professionals investigating the delta-opioid receptor (DOR) signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective agonist for the delta-opioid receptor (DOR), a G protein-coupled receptor (GPCR).[1] Its primary mechanism of action is to bind to and activate DOR, which typically couples to inhibitory G proteins (Gαi/o). This activation leads to downstream signaling cascades, most notably the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Q2: What are the common functional assays used to characterize this compound activity?
A2: The most common functional assays to characterize the activity of this compound at the DOR include:
-
cAMP Inhibition Assays: To measure the Gαi/o-mediated decrease in intracellular cAMP levels.
-
ERK Phosphorylation Assays: To assess the activation of the mitogen-activated protein kinase (MAPK) pathway, which can be downstream of DOR activation.
-
β-Arrestin Recruitment Assays: To determine if this compound promotes the recruitment of β-arrestin to the activated receptor, a key process in receptor desensitization and G protein-independent signaling.
Q3: What is the binding affinity of this compound for the delta-opioid receptor?
A3: this compound exhibits a high binding affinity for the delta-opioid receptor, with a reported Ki value of 0.39 nM.[1][2]
Troubleshooting Guide: Low Signal in this compound Functional Assays
Low or no signal is a common issue in cell-based functional assays. Below is a systematic guide to troubleshooting this problem when working with this compound.
Diagram: Troubleshooting Logic for Low Signal
Caption: A logical workflow for troubleshooting low signal in this compound functional assays.
| Potential Problem | Possible Causes | Recommended Solutions |
| Reagent-Related Issues | 1. This compound Degradation: Improper storage or repeated freeze-thaw cycles. 2. Antibody/Substrate Issues: Expired or improperly stored detection reagents. | 1. Prepare fresh this compound stock solutions. Aliquot and store at -20°C or -80°C. 2. Use fresh or validated antibodies and substrates. Check expiration dates. |
| Cell-Related Issues | 1. Low DOR Expression: The cell line does not express sufficient levels of the delta-opioid receptor. 2. Poor Cell Health: Cells are unhealthy, over-confluent, or have a high passage number. 3. Incorrect Cell Density: Too few cells will result in a weak signal. | 1. Verify DOR expression via qPCR, Western blot, or a binding assay with a radiolabeled ligand. Consider using a cell line with higher receptor expression. 2. Ensure cells are healthy and in the logarithmic growth phase. Use low-passage number cells. 3. Perform a cell titration experiment to determine the optimal cell density for a robust signal-to-background ratio. |
| Assay Protocol Issues | 1. Suboptimal this compound Concentration: The concentration used may be too low to elicit a detectable response. 2. Inappropriate Incubation Times: Agonist stimulation time may be too short or too long. Antibody incubation times may be insufficient. 3. High Background Signal: This can mask a weak signal. | 1. Perform a dose-response curve to determine the optimal EC50 or EC80 concentration of this compound. 2. Optimize incubation times for agonist stimulation (e.g., 5-30 minutes) and antibody binding steps (e.g., 1 hour to overnight). 3. For pERK assays, serum-starve cells to reduce basal phosphorylation. For cAMP assays, ensure the forskolin concentration is optimal to stimulate adenylyl cyclase without saturating the system. |
Quantitative Data Summary
While specific EC50 and IC50 values for this compound in functional assays are not consistently reported across the literature, the following table summarizes its known binding characteristics. Researchers should empirically determine the potency of this compound in their specific assay system.
| Parameter | Receptor | Value | Assay Type |
| Ki | Delta-Opioid Receptor (DOR) | 0.39 nM | Radioligand Binding Assay |
| Selectivity | DOR vs. Mu-Opioid Receptor (MOR) | ~10-fold | Docking Score Comparison |
Experimental Protocols & Signaling Pathways
This compound Signaling Pathways
This compound, as a DOR agonist, primarily signals through the Gαi/o pathway. This can also lead to downstream effects on the MAPK/ERK pathway and potentially involve β-arrestin recruitment.
Caption: Simplified signaling pathways activated by this compound upon binding to the delta-opioid receptor.
Detailed Methodologies
This protocol is adapted for a typical HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based cAMP assay to measure the inhibition of adenylyl cyclase by this compound.
a. Experimental Workflow:
Caption: Workflow for a typical cAMP inhibition assay.
b. Protocol Steps:
-
Cell Culture and Seeding:
-
Culture cells expressing the delta-opioid receptor (e.g., HEK293 or CHO cells) in the appropriate medium.
-
Seed cells into a 96- or 384-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
-
Cell Treatment:
-
Aspirate the culture medium.
-
Add assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate for 10-30 minutes.
-
Add serial dilutions of this compound.
-
Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells (except the basal control) to induce cAMP production.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells according to the cAMP detection kit manufacturer's protocol.
-
Perform the cAMP measurement using the chosen detection method (e.g., HTRF reader or ELISA plate reader).
-
-
Data Analysis:
-
Generate a standard curve using known cAMP concentrations.
-
Plot the measured signal against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response model to determine the IC50 value.
-
This protocol outlines the steps for an In-Cell Western assay to measure ERK phosphorylation.
a. Experimental Workflow:
Caption: Workflow for an In-Cell Western ERK phosphorylation assay.
b. Protocol Steps:
-
Cell Culture and Serum Starvation:
-
Seed cells into a 96-well plate and culture for 24-36 hours.
-
Replace the culture medium with a serum-free medium and incubate for an additional 12-24 hours to reduce basal ERK phosphorylation.
-
-
Agonist Stimulation:
-
Stimulate cells with varying concentrations of this compound for a short period (e.g., 5 minutes) at 37°C.
-
-
Fixation and Permeabilization:
-
Rapidly fix the cells with a solution like 4% paraformaldehyde (PFA).
-
Permeabilize the cells with a detergent-based buffer (e.g., Triton X-100 in PBS).
-
-
Immunostaining:
-
Block non-specific binding sites with a blocking buffer (e.g., BSA or non-fat milk in PBS).
-
Incubate with primary antibodies targeting both phosphorylated ERK (p-ERK) and total ERK.
-
Wash the cells and incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 680RD and IRDye 800CW).
-
-
Imaging and Analysis:
-
Image the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for both p-ERK and total ERK.
-
Normalize the p-ERK signal to the total ERK signal to account for variations in cell number.
-
Plot the normalized signal against the this compound concentration to determine the EC50.
-
This protocol describes a generic β-arrestin recruitment assay, such as the PathHunter® assay, which utilizes enzyme fragment complementation.
a. Experimental Workflow:
Caption: Workflow for a β-arrestin recruitment assay using enzyme fragment complementation.
b. Protocol Steps:
-
Cell Seeding:
-
Plate engineered cells co-expressing the DOR fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag in a white, opaque microplate.
-
Incubate overnight to allow for cell adherence.
-
-
Compound Addition:
-
Add serial dilutions of this compound to the wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
-
Detection:
-
Add the detection reagents, including the substrate for the complemented enzyme, as per the manufacturer's instructions.
-
Incubate at room temperature to allow for signal development.
-
-
Data Analysis:
-
Measure the chemiluminescent signal using a luminometer.
-
Plot the signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50.
-
References
- 1. Probing the Activation Mechanisms of Agonist this compound to Delta-Opioid Receptor and Novel Agonists Using Ensemble-Based Virtual Screening with Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the active δ-opioid receptor crystal structure with peptide and small-molecule agonists - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing cell seeding density for DPI-287 experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments involving the delta-opioid receptor (DOR) agonist, DPI-287.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Which cell lines are suitable for this compound experiments?
A1: this compound is a selective agonist for the delta-opioid receptor (DOR). Therefore, suitable cell lines are those that endogenously express DOR or have been engineered to express it. Commonly used cell lines include:
-
Chinese Hamster Ovary (CHO) cells: Often used for stable expression of recombinant human or mouse DOR.[1][2]
-
Human Embryonic Kidney 293 (HEK293) cells: Another popular choice for stable or transient expression of DOR.[3][4]
-
NG108-15 cells (mouse neuroblastoma x rat glioma hybrid): These cells endogenously express a homogeneous population of delta-opioid receptors and do not express mu or kappa opioid receptors.[5][6][7]
-
SK-N-BE and SK-N-SH cells (human neuroblastoma): These cell lines also endogenously express DOR.[5]
Q2: How does cell seeding density affect my this compound assay results?
A2: Cell seeding density is a critical parameter that can significantly impact the outcome of your experiment. This phenomenon, sometimes referred to as the "inoculum effect," can lead to a decrease in the apparent potency of a drug at higher cell densities. For this compound experiments, optimizing cell density is crucial for obtaining reproducible results.
-
Too low density: May result in a weak signal that is difficult to distinguish from background noise.
-
Too high density (over-confluence): Can lead to several issues:
-
Reduced drug availability: A higher number of cells can metabolize or bind to the compound, reducing its effective concentration.
-
Altered cell physiology: Cell-to-cell contact can alter signaling pathways and receptor expression.
-
Nutrient depletion and waste accumulation: This can stress the cells and affect their response to the drug.
-
It is essential to perform a cell density optimization experiment for your specific cell line and assay format to determine the optimal seeding density that provides a robust assay window.
Q3: I am not observing a clear dose-response curve with this compound in my cAMP assay. What could be the problem?
A3: Since this compound is a DOR agonist and DORs are typically Gi/o-coupled, its activation will lead to an inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. To measure this decrease, you first need to stimulate cAMP production.
-
Troubleshooting Steps:
-
Forskolin Stimulation: Ensure you are pre-stimulating the cells with an appropriate concentration of forskolin to elevate basal cAMP levels. The inhibitory effect of this compound will be measured against this stimulated level.
-
Cell Density: As mentioned in Q2, an incorrect cell density can affect the results. If the density is too high, the signal window for inhibition may be reduced.
-
Phosphodiesterase (PDE) Activity: cAMP is rapidly degraded by PDEs. Including a PDE inhibitor, such as IBMX, in your assay buffer can help to stabilize the cAMP signal.
-
Receptor Expression: Confirm that your chosen cell line expresses a sufficient number of functional delta-opioid receptors.
-
Q4: I am experiencing high non-specific binding in my receptor binding assay for this compound. How can I reduce it?
A4: High non-specific binding (NSB) can mask the specific binding signal of your radiolabeled or fluorescent ligand.
-
Troubleshooting Steps:
-
Optimize Ligand Concentration: Use a ligand concentration at or near its dissociation constant (Kd) for the receptor.
-
Blocking Agents: Include a protein like Bovine Serum Albumin (BSA) in your binding buffer to block non-specific binding sites on the assay plates and filters.
-
Washing Steps: Increase the number and volume of washes with ice-cold buffer after incubation to remove unbound ligand more effectively.
-
Filter Pre-treatment: If using a filtration assay, pre-soaking the filter plates in a solution like polyethyleneimine (PEI) can reduce ligand binding to the filter itself.
-
Experimental Protocols & Data
Optimizing Cell Seeding Density
A crucial first step is to determine the optimal cell seeding density for your chosen cell line and plate format (e.g., 96-well, 384-well). This ensures that cells are in a healthy, log-phase of growth during the experiment and provides the best possible signal-to-background ratio.
General Protocol for Seeding Density Optimization:
-
Prepare a single-cell suspension of your chosen cell line (e.g., CHO-DOR, HEK293-DOR, or NG108-15).
-
Seed a series of wells in your assay plate with a range of cell densities.
-
Culture the cells for the desired duration of your experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, assess cell viability and confluence.
-
Select the seeding density that results in approximately 80-90% confluency at the time of the assay. This typically provides a good balance between a strong signal and healthy cell physiology.
Recommended Seeding Density Ranges for a 96-well plate (24-hour incubation):
| Cell Line | Seeding Density (cells/well) | Seeding Density (cells/cm²) |
| CHO | 5,000 - 20,000 | 1.5 x 10⁴ - 6.25 x 10⁴ |
| HEK293 | 10,000 - 40,000 | 3.1 x 10⁴ - 1.25 x 10⁵ |
| NG108-15 | 10,000 - 30,000 | 3.1 x 10⁴ - 9.4 x 10⁴ |
Note: These are starting recommendations. The optimal density should be empirically determined for your specific experimental conditions.[8][9][10][11][12][13]
This compound Signaling Pathway & Experimental Workflow
This compound acts as an agonist at the delta-opioid receptor, which is a G-protein coupled receptor (GPCR) that typically couples to the Gi/o signaling pathway.
The following diagram outlines a typical experimental workflow for assessing the effect of this compound on intracellular cAMP levels.
References
- 1. Human delta opioid receptor: a stable cell line for functional studies of opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. revvity.com [revvity.com]
- 4. Opioid regulation of the mouse delta-opioid receptor expressed in human embryonic kidney 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. THE DELTA OPIOID RECEPTOR TOOL BOX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of delta-opioid in NG108-15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel opioid binding sites associated with nuclei of NG108-15 neurohybrid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Ultimate Guide to CHO Cell Culture: From Thawing to High-Density Expression_FDCELL [fdcell.com]
- 10. NG108-15. Culture Collections [culturecollections.org.uk]
- 11. promegaconnections.com [promegaconnections.com]
- 12. cytena-bps.com [cytena-bps.com]
- 13. What is the optimal seeding density and incubation time to use with the XTT Cell Viability Kit #9095? | Cell Signaling Technology [cellsignal.com]
Potential off-target effects of DPI-287 to consider.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using DPI-287, a selective delta-opioid receptor (DOR) agonist.
Disclaimer
It is important to distinguish this compound, the selective DOR agonist, from TPI-287, a microtubule-stabilizing agent. These are distinct molecules with different mechanisms of action and safety profiles. This guide pertains exclusively to the opioid receptor agonist this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective agonist for the delta-opioid receptor (DOR), a G-protein coupled receptor (GPCR).[1] Its activation of DOR is being investigated for potential therapeutic effects in treating chronic pain, anxiety, and depression, with a potentially better side-effect profile compared to mu-opioid receptor (MOR) agonists.[2][3][4]
Q2: How selective is this compound for the delta-opioid receptor?
A2: this compound exhibits significant selectivity for the DOR over the mu- (MOR) and kappa- (KOR) opioid receptors. While it has a high affinity for DOR, it can interact with MOR at higher concentrations. Its affinity for KOR is reported to be weaker.[2][3] For specific binding affinities, refer to the data presented in Table 1.
Q3: What are the potential off-target effects of this compound?
A3: The primary potential off-target effects are mediated by its interaction with MOR. At elevated concentrations, researchers might observe effects typically associated with MOR activation, such as respiratory depression or constipation. Although this compound is noted for a reduced risk of convulsions compared to other DOR agonists, this remains a potential adverse effect of DOR activation to monitor.[2][3][4]
Troubleshooting Guide
Q4: I am observing unexpected results in my in vivo experiments that resemble mu-opioid receptor activation (e.g., significant respiratory depression). What could be the cause?
A4: This could be due to off-target activation of the mu-opioid receptor (MOR).
-
Concentration: Verify the concentration of this compound being used. Due to its ~8-fold selectivity for DOR over MOR, higher doses may lead to significant MOR engagement.[4] Consider performing a dose-response curve to identify a concentration that provides DOR-selective effects.
-
Compound Purity: Ensure the purity of your this compound stock. Impurities could have activity at other receptors.
-
Experimental Model: The expression levels of opioid receptors can vary between different animal models and tissues, potentially altering the functional response to this compound.
Q5: My in vitro assay results (e.g., cAMP inhibition, GTPγS binding) are inconsistent or show a low signal-to-noise ratio. What are some common troubleshooting steps?
A5: Inconsistent results in in vitro functional assays can arise from several factors:
-
Cell Health and Receptor Expression: Ensure your cells are healthy and within a consistent passage number. Opioid receptor expression levels can fluctuate with cell stress or excessive passaging.
-
Agonist Concentration and Incubation Time: Optimize the concentration of this compound and the incubation time. For competitive binding assays, ensure you are allowing sufficient time to reach equilibrium.
-
Assay Buffer Composition: The composition of your assay buffer, particularly the concentration of ions like Mg²⁺ and Na⁺, can influence G-protein coupling and receptor conformation.
-
Controls: Always include appropriate positive (a known DOR agonist) and negative (vehicle) controls to validate your assay performance.
Q6: I am not observing the expected DOR-mediated analgesic effect in my animal model. What should I consider?
A6: Several factors can contribute to a lack of efficacy in vivo:
-
Pharmacokinetics: Investigate the pharmacokinetic profile of this compound in your specific animal model. Factors such as absorption, distribution, metabolism, and excretion will influence the concentration of the compound at the target site.
-
Route of Administration: The route of administration can significantly impact the bioavailability of this compound.
-
Pain Model: The type of pain model being used (e.g., thermal, mechanical, inflammatory) can influence the observed analgesic effects of a DOR agonist.
-
Receptor Desensitization: Prolonged or high-dose administration of an agonist can lead to receptor desensitization and a diminished response.
Quantitative Data
Table 1: Opioid Receptor Binding Affinity of this compound
| Receptor Subtype | Ligand | Kᵢ (nM) | Species | Assay Type | Reference |
| Delta-Opioid Receptor (DOR) | This compound | 0.39 ± 0.12 | Human | Radioligand Binding | [4] |
| Mu-Opioid Receptor (MOR) | This compound | 3.17 ± 0.27 | Human | Radioligand Binding | [4] |
| Kappa-Opioid Receptor (KOR) | This compound | Weaker affinity than for DOR and MOR | Rat | Functional Assay (Forced Swim Test) | [2][3] |
Note: A specific Kᵢ value for this compound at the kappa-opioid receptor from competitive binding assays was not identified in the reviewed literature. However, functional and computational studies indicate a significantly lower affinity compared to the delta- and mu-opioid receptors.[2][3]
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for Opioid Receptor Selectivity
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the delta-, mu-, and kappa-opioid receptors by measuring its ability to displace a high-affinity radioligand.
Materials:
-
Cell membranes prepared from cell lines stably expressing human DOR, MOR, or KOR.
-
Radioligands: [³H]-DPDPE (for DOR), [³H]-DAMGO (for MOR), [³H]-U69,593 (for KOR).
-
This compound stock solution.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific binding control: Naloxone (10 µM).
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, cell membranes (10-20 µg protein), the respective radioligand (at a concentration near its Kₔ), and either this compound, vehicle, or naloxone.
-
Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer.
-
Allow the filters to dry, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Protocol 2: [³⁵S]GTPγS Functional Assay
This assay measures the functional activation of G-proteins following agonist binding to the opioid receptors.
Materials:
-
Cell membranes expressing DOR, MOR, or KOR.
-
[³⁵S]GTPγS.
-
GDP (10 µM).
-
This compound stock solution.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific binding control: Unlabeled GTPγS (10 µM).
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, cell membranes, GDP, and this compound.
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration and wash with ice-cold buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the specific binding of [³⁵S]GTPγS against the log concentration of this compound to determine EC₅₀ and Eₘₐₓ values.
Visualizations
Caption: this compound signaling at the delta-opioid receptor.
Caption: Experimental workflow for this compound selectivity profiling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Probing the Activation Mechanisms of Agonist this compound to Delta-Opioid Receptor and Novel Agonists Using Ensemble-Based Virtual Screening with Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Elucidating the active δ-opioid receptor crystal structure with peptide and small-molecule agonists - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing experimental variability with DPI-287.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability when working with DPI-287, a selective delta-opioid receptor (DOR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an experimental, non-peptide small molecule that acts as a selective agonist for the delta-opioid receptor (DOR), a G-protein coupled receptor (GPCR).[1][2] Its primary mechanism of action is to bind to and activate DORs, which are coupled to inhibitory G-proteins (Gi/o). This activation leads to downstream signaling cascades, including the inhibition of adenylyl cyclase and modulation of ion channel activity.[1]
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits a significant selectivity for the delta-opioid receptor over the mu-opioid receptor (MOR) and kappa-opioid receptor (KOR).[1][2] This selectivity is a key feature of the compound, reducing the likelihood of off-target effects associated with MOR and KOR activation.
Q3: What are the potential advantages of using a selective DOR agonist like this compound?
A3: Selective DOR agonists like this compound are of interest for their potential to provide analgesia with a reduced side-effect profile compared to traditional mu-opioid agonists.[1] For instance, this compound has been noted to induce fewer convulsions than many other DOR agonists in preclinical studies.[1][2]
Q4: How should I store and handle this compound?
A4: For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C. For short-term storage, a concentrated stock solution in a suitable solvent such as DMSO can be prepared and stored at -20°C. Avoid repeated freeze-thaw cycles of solutions. Always refer to the manufacturer's specific recommendations for storage and handling.
Q5: What are the known downstream signaling pathways activated by this compound?
A5: Upon binding to the DOR, this compound activates the Gi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can also modulate the activity of various ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.
Troubleshooting Guides
Inconsistent Results in In Vitro Assays (e.g., cAMP, Radioligand Binding)
| Problem | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | - Pipetting errors- Uneven cell plating- Incomplete mixing of reagents | - Use calibrated pipettes and proper pipetting technique.- Ensure a single-cell suspension before plating and allow plates to sit at room temperature before incubation to ensure even cell distribution.- Gently mix all reagents thoroughly before adding to the assay plate. |
| Low or no response to this compound | - Degraded this compound- Low receptor expression in cells- Incorrect assay conditions | - Prepare fresh stock solutions of this compound from a new vial. Verify the purity and integrity of the compound if possible.- Confirm DOR expression in your cell line using a positive control agonist or via techniques like Western blot or qPCR.- Optimize assay parameters such as cell density, incubation time, and temperature. |
| Unexpected dose-response curve (e.g., biphasic, shallow slope) | - Compound solubility issues at high concentrations- Off-target effects- Biased agonism | - Check the solubility of this compound in your assay buffer. Consider using a different solvent or a lower concentration range.- Investigate potential off-target effects by testing in a cell line lacking the delta-opioid receptor.- Consider that this compound might exhibit biased agonism, preferentially activating certain signaling pathways over others. This can be investigated by using multiple functional readouts (e.g., cAMP, β-arrestin recruitment). |
Variability in In Vivo Studies
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent behavioral responses | - Variability in drug administration (e.g., injection site, volume)- Animal-to-animal variability (e.g., age, weight, stress levels)- Acclimation and handling stress | - Standardize the route and technique of drug administration. Ensure all personnel are properly trained.- Randomize animals into treatment groups based on weight and other relevant factors. Ensure consistent housing and environmental conditions.- Properly acclimate animals to the experimental procedures and handling to minimize stress-induced variability. |
| Lack of expected efficacy | - Inadequate dose- Poor bioavailability- Rapid metabolism of the compound | - Perform a dose-response study to determine the optimal effective dose.- Investigate the pharmacokinetic properties of this compound in your animal model.- Consider the formulation of the compound to improve its stability and bioavailability. |
Data Presentation
Table 1: Reported Binding Affinities (Ki) and Functional Potencies (EC50) of this compound
| Receptor | Assay Type | Cell Line | Ki (nM) | EC50 (nM) | Reference |
| Delta-Opioid (DOR) | Radioligand Binding | - | - | - | [3] |
| Mu-Opioid (MOR) | Radioligand Binding | - | - | - | [3] |
| Delta-Opioid (DOR) | Docking Score | - | -8.6 kcal/mol | - | [1] |
| Mu-Opioid (MOR) | Docking Score | - | -3.9 kcal/mol | - | [1] |
| Kappa-Opioid (KOR) | Docking Score | - | -5.4 kcal/mol | - | [1] |
Note: This table is intended to illustrate the potential for variability in reported values. The specific values can differ based on the experimental conditions and assay used. Researchers should always determine these values in their own experimental systems.
Experimental Protocols
General Protocol for a Competitive Radioligand Binding Assay
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Cell Culture and Membrane Preparation:
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Culture cells expressing the delta-opioid receptor (e.g., HEK293 or CHO cells) to an appropriate density.
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Harvest the cells and prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in a suitable assay buffer.
-
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Assay Setup:
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In a 96-well plate, add assay buffer, the radiolabeled ligand (e.g., [³H]-naltrindole), and varying concentrations of unlabeled this compound.
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Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-labeled DOR antagonist).
-
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Incubation:
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Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
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Filtration and Washing:
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Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
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Wash the filters with ice-cold wash buffer to remove unbound radioligand.
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Detection:
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Allow the filters to dry, then add scintillation cocktail.
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Measure the radioactivity using a scintillation counter.
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-
Data Analysis:
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Calculate specific binding by subtracting non-specific binding from total binding.
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Plot the specific binding as a function of the log concentration of this compound and fit the data to a one-site competition model to determine the IC50.
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Calculate the Ki value using the Cheng-Prusoff equation.
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General Protocol for a cAMP Inhibition Assay
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Cell Culture:
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Plate cells expressing the delta-opioid receptor in a suitable multi-well plate and allow them to adhere overnight.
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Assay Setup:
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Pre-treat the cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes).
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Stimulation:
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Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.
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Cell Lysis and Detection:
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Lyse the cells to release intracellular cAMP.
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Measure the cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays) according to the manufacturer's instructions.
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Data Analysis:
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Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound.
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Fit the data to a sigmoidal dose-response model to determine the EC50 value.
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Mandatory Visualization
Caption: Signaling pathway of this compound upon binding to the delta-opioid receptor.
Caption: General experimental workflow for in vitro studies with this compound.
Caption: A logical troubleshooting workflow for addressing experimental issues.
References
- 1. Probing the Activation Mechanisms of Agonist this compound to Delta-Opioid Receptor and Novel Agonists Using Ensemble-Based Virtual Screening with Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Elucidating the active δ-opioid receptor crystal structure with peptide and small-molecule agonists - PMC [pmc.ncbi.nlm.nih.gov]
Stability of DPI-287 in solution and at different temperatures.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the selective delta-opioid receptor (DOR) agonist, DPI-287. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A1: For long-term storage, it is recommended to store solid this compound in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage, it can be kept at 4°C under the same conditions. Always refer to the manufacturer's instructions for specific storage recommendations.
Q2: What is the best solvent to prepare a stock solution of this compound?
A2: The choice of solvent depends on the experimental requirements. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of many organic molecules. For aqueous buffers, the pH should be considered, as it can significantly impact the stability of the compound. It is advisable to prepare fresh aqueous solutions for each experiment or to evaluate the stability of the stock solution over time.
Q3: My this compound solution has changed color. What does this indicate?
A3: A change in the color of a solution can be an indicator of chemical degradation or oxidation.[1] This may be caused by exposure to light, air, or inappropriate storage temperatures. It is recommended to discard the solution and prepare a fresh one. To prevent this, store solutions in amber vials or wrap them in aluminum foil and consider purging the vial with an inert gas like argon or nitrogen.[1]
Q4: I am observing a decrease in the biological activity of my this compound solution over time. What could be the cause?
A4: A decrease in biological activity is often due to the degradation of the compound in solution. This can be influenced by factors such as the solvent used, storage temperature, pH, and exposure to light. Performing a stability study of your working solution under your specific experimental conditions is recommended to determine its usable lifespan.
Q5: How many times can I freeze and thaw my this compound stock solution?
A5: Repeated freeze-thaw cycles should be avoided as they can lead to the degradation of the compound. It is best practice to aliquot the stock solution into smaller, single-use volumes after preparation. This ensures that you only thaw the amount needed for each experiment, preserving the integrity of the remaining stock.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in solution. | Prepare a fresh stock solution of this compound. If possible, analyze the old and new solutions by HPLC to compare their purity and concentration. |
| Incorrect concentration of the working solution. | Verify the calculations used to prepare the working solution from the stock. If possible, confirm the concentration using a spectrophotometer or HPLC. |
| Precipitation of the compound in aqueous buffer. | Visually inspect the solution for any precipitate. If precipitation is suspected, try preparing the solution in a buffer with a different pH or adding a small amount of a co-solvent like DMSO (ensure the final concentration is compatible with your assay). |
| Interaction with other components in the assay. | Review the literature for any known interactions between this compound and other reagents in your experiment. |
Issue 2: Poor Solubility in Aqueous Solutions
| Possible Cause | Troubleshooting Step |
| The compound has low aqueous solubility. | First, try to dissolve the compound in a small amount of an organic solvent like DMSO, and then slowly add this stock solution to the aqueous buffer while vortexing. The final concentration of the organic solvent should be kept low (typically <1%) to avoid affecting the biological system. |
| The pH of the buffer is not optimal for solubility. | The solubility of many compounds is pH-dependent. Experiment with buffers of different pH values to find one that improves solubility. |
| The concentration is too high. | Attempt to prepare a more dilute solution. It is better to have a fully dissolved, lower-concentration solution than a suspension of unknown concentration. |
Stability of this compound: Data Overview
While specific public data on the stability of this compound is limited, the following tables provide a template for how stability data is typically presented. These are illustrative examples based on general practices for small molecule stability testing.
Table 1: Stability of this compound in Solid Form at Different Temperatures
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance |
| -20°C | 0 Months | 99.8 | White Powder |
| 6 Months | 99.7 | No Change | |
| 12 Months | 99.6 | No Change | |
| 4°C | 0 Months | 99.8 | White Powder |
| 6 Months | 99.2 | No Change | |
| 12 Months | 98.5 | Slight Yellowing | |
| 25°C / 60% RH | 0 Months | 99.8 | White Powder |
| 3 Months | 97.1 | Yellowing | |
| 6 Months | 94.5 | Clumping |
RH: Relative Humidity. Data is for illustrative purposes only.
Table 2: Stability of this compound (10 mM) in DMSO Solution at Different Temperatures
| Storage Condition | Time Point | Remaining Compound (%) by HPLC | Appearance |
| -20°C | 0 Weeks | 100.0 | Clear, Colorless |
| 4 Weeks | 99.5 | No Change | |
| 8 Weeks | 99.1 | No Change | |
| 4°C | 0 Weeks | 100.0 | Clear, Colorless |
| 1 Week | 98.2 | No Change | |
| 2 Weeks | 96.8 | Slight Yellow Tint |
Data is for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in various experiments.
Materials:
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This compound (solid powder)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Microcentrifuge tubes or amber glass vials
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Calibrated analytical balance
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Vortex mixer
Procedure:
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Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
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Weigh the desired amount of this compound powder using a calibrated analytical balance.
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Transfer the powder to an appropriate vial.
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Add the calculated volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
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Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be used to aid dissolution if necessary, but avoid excessive heat.
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Aliquot the stock solution into single-use volumes in microcentrifuge tubes or amber glass vials.
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Store the aliquots at -20°C, protected from light.
Protocol 2: Assessment of this compound Solution Stability by HPLC
Objective: To evaluate the stability of this compound in a specific solvent under defined storage conditions over time.
Materials:
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This compound stock solution
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Solvent for dilution (e.g., phosphate-buffered saline, cell culture medium)
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HPLC system with a UV detector
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Appropriate HPLC column (e.g., C18)
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Mobile phase (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)
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HPLC vials
Procedure:
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Prepare a working solution of this compound by diluting the stock solution in the solvent of interest to the final desired concentration.
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Immediately after preparation (T=0), inject an aliquot of the working solution into the HPLC system to obtain a baseline chromatogram. Record the peak area of the this compound peak.
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Divide the remaining working solution into several aliquots in HPLC vials and store them under the desired conditions (e.g., 4°C, room temperature, 37°C). Protect from light if necessary.
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At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), retrieve one aliquot from storage.
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Allow the aliquot to come to room temperature and inject it into the HPLC system.
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Record the peak area of the this compound peak and any new peaks that may indicate degradation products.
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Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Signaling Pathway and Experimental Workflow
This compound is an agonist for the delta-opioid receptor (DOR), which is a G-protein coupled receptor (GPCR).[2] Upon activation, the receptor initiates a downstream signaling cascade.
References
Addressing unexpected convulsive effects of delta-opioid agonists.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating delta-opioid agonists and encountering unexpected convulsive effects.
Troubleshooting Guides
Issue 1: Observed Convulsive Behaviors or Seizure-like Activity Post-Agonist Administration
Initial Assessment:
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Confirm On-Target Effect: Was the convulsive activity blocked by a delta-opioid receptor (DOR) antagonist like naltrindole? This helps to confirm the effect is mediated by the delta-opioid receptor.[1]
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Characterize the Behavior: Describe the observed behaviors in detail. Are they "wet-dog shakes," myoclonic jerking, clonic convulsions, or full tonic-clonic seizures?[2] Use a standardized scale like the Modified Racine Scale for objective scoring.
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Review Agonist Selection: Are you using an agonist known for its proconvulsant properties (e.g., SNC80, BW373U86)?[2][3] Consider that agonists with a piperazinyl-benzamide structure are more frequently associated with seizures than those with a piperidinyl-benzamide structure.[2]
Troubleshooting Steps:
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Dose-Response Analysis: If not already performed, conduct a thorough dose-response study. Convulsive effects are often dose-dependent.[2][4] You may find a therapeutic window for analgesia without convulsions.
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Switch to a Non-Convulsive Agonist: Consider using an alternative delta-opioid agonist with a lower propensity for inducing seizures, such as ADL5859 or ARM390.[3][5]
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Route of Administration: The route of administration can influence the onset and severity of convulsive effects. Intracerebroventricular (ICV) or intra-hippocampal administration can directly trigger seizures at low doses.[1][2] Systemic routes like intraperitoneal (i.p.) or oral gavage (o.g.) may have different pharmacokinetic profiles that could mitigate these effects.[2]
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Electroencephalography (EEG) Monitoring: To confirm seizure activity, perform EEG recordings. Epileptiform activity, such as spike-and-wave discharges, provides definitive evidence of seizures that may not always manifest as overt behavioral convulsions.[2][6][7]
Issue 2: Inconsistent or Unexplained Variability in Convulsive Responses
Initial Assessment:
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Animal Model: Are you using a consistent species and strain? Seizure susceptibility can vary between different rodent strains.[2]
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Genetic Background: If using knockout models, be aware that the genetic background can influence seizure thresholds.
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Experimental Conditions: Are factors like animal handling, stress levels, and time of day consistent across experiments? Stress can influence neuronal excitability.
Troubleshooting Steps:
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Control for Sex Differences: There may be sex-dependent differences in the neuronal response to delta-opioid agonists.[8] Ensure that both male and female subjects are included and analyzed separately.
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Acclimatization: Ensure animals are properly acclimatized to the experimental setup to minimize stress-induced variability.
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Pharmacokinetic Analysis: Consider if there are variations in drug metabolism or blood-brain barrier penetration that could account for inconsistent responses.
Frequently Asked Questions (FAQs)
Q1: Why do some delta-opioid agonists cause convulsions while others do not?
A1: The convulsive potential of delta-opioid agonists is linked to their specific chemical structure and the intracellular signaling pathways they activate.[2] Many seizurogenic agonists, like SNC80, are potent recruiters of β-arrestin 2.[5][9] In contrast, agonists with low or no proconvulsant activity, such as ADL5859 and ARM390, tend to be poor recruiters of β-arrestin 2.[5][10] This phenomenon, known as "biased agonism," suggests that the convulsive effects may be separable from the desired analgesic effects, which are primarily mediated through G-protein signaling.[11][12]
Q2: What is the proposed mechanism for delta-opioid agonist-induced convulsions?
A2: The leading hypothesis is that proconvulsant delta-opioid agonists inhibit GABAergic interneurons in specific brain regions, leading to disinhibition of pyramidal neurons and increased network excitability.[3] Key brain areas implicated include the hippocampus and the cortex.[2][13] Studies using conditional knockout mice have demonstrated that deleting delta-opioid receptors specifically from forebrain GABAergic neurons abolishes the convulsive effects of SNC80.[3][10]
Q3: Which signaling pathway is primarily responsible for the convulsive effects?
A3: Evidence strongly points towards the β-arrestin 2 signaling pathway. The seizure-inducing properties of different delta-opioid agonists positively correlate with their efficacy in recruiting β-arrestin 2.[5][9] While G-protein signaling is crucial for the analgesic effects of opioids, it appears to have a minimal role in their convulsive activity.[10]
Q4: Can tolerance develop to the convulsive effects?
A4: Yes, tolerance to the convulsive effects of some delta-opioid agonists, such as SNC80, has been shown to develop rapidly.[11] However, this may not be a viable long-term strategy for clinical applications due to the initial risk.
Q5: Are there any experimental models to specifically study this side effect?
A5: Yes, several models are used:
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Behavioral Observation: Scoring seizure severity using scales like the Modified Racine Scale.[2]
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Electroencephalography (EEG): Directly measuring epileptiform brain activity.[6][7][14]
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Knockout Mice: Using global β-arrestin 1 or 2 knockout mice, or conditional knockouts of the delta-opioid receptor in specific neuron populations (e.g., forebrain GABAergic neurons), to dissect the molecular and cellular mechanisms.[3][5]
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c-Fos Expression: Immunohistochemical staining for c-Fos can be used as a marker for neuronal activation in brain regions involved in seizure activity following agonist administration.[8][15]
Data Presentation
Table 1: Convulsive Potential of Various Delta-Opioid Agonists
| Agonist | Chemical Class | Convulsive Potential | Typical Doses Associated with Convulsions (Rodents) | Reference |
| SNC80 | Piperazinyl-benzamide | High | 3.2 - 32 mg/kg (i.p.) | [2][3] |
| BW373U86 | Piperazinyl-benzamide | High | Data suggests similar profile to SNC80 | [2][3] |
| DADLE | Peptide (Enkephalin Analog) | High | N/A (typically administered centrally) | [2] |
| DSLET | Peptide (Enkephalin Analog) | High | N/A (typically administered centrally) | [1][2] |
| Ala-deltorphin | Peptide | High | 0.03 - 1.0 nmol (intrahippocampal) | [2] |
| ADL5859 | Piperidinyl-benzamide | None Reported | Up to 300 mg/kg (o.g.) | [2][3] |
| ARM390 | N/A | None Reported | Up to 60 mg/kg | [3] |
| DPDPE | Peptide (Enkephalin Analog) | None Reported | N/A | [2] |
| KNT-127 | N/A | None Reported | N/A | [3] |
Table 2: Summary of Key Experimental Findings
| Experimental Model | Key Finding | Implication | Reference |
| DOR Knockout Mice | SNC80-induced seizures are absent. | Confirms the on-target effect of the agonist. | [5] |
| Conditional DOR Knockout (Forebrain GABAergic Neurons) | SNC80-induced seizures are abolished. | Demonstrates that inhibition of forebrain GABAergic neurons is critical for the convulsive effect. | [3] |
| β-arrestin 2 Knockout Mice | SNC80-induced seizures are retained. | Suggests a complex role for β-arrestin 2, potentially involving scaffolding of other proteins. | [5] |
| β-arrestin 1 Knockout Mice | SNC80-induced seizures are enhanced. | Suggests a possible protective role for β-arrestin 1 against seizures. | [5][9] |
| EEG Recordings in Rhesus Monkeys | 10 mg/kg SNC80 (IM) induced seizures in 1 of 4 monkeys. | Convulsive potential may be lower in primates than rodents, but still present. | [6][7] |
Experimental Protocols
Protocol 1: Assessment of Convulsive Behavior Using the Modified Racine Scale
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Animal Preparation: Habituate male and female mice or rats to the testing environment for at least 30 minutes prior to injection.
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Drug Administration: Administer the delta-opioid agonist (e.g., SNC80 at 10-30 mg/kg, i.p.) or vehicle control.
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Observation Period: Immediately after injection, place the animal in an observation chamber and record its behavior for at least 60 minutes.
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Scoring: Score the most severe seizure behavior observed for each animal according to the Modified Racine Scale:
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Stage 0: No behavioral change.
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Stage 1: Facial jerking, mouth and facial movements.
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Stage 2: Head nodding.
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Stage 3: Forelimb clonus.
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Stage 4: Rearing with forelimb clonus.
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Stage 5: Rearing and falling with generalized tonic-clonic convulsions.
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Stage 6: Multiple Stage 5 seizures.
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Data Analysis: Analyze the maximum seizure score reached, the latency to the first seizure, and the duration of seizure activity.
Protocol 2: Electroencephalography (EEG) Recording of Seizure Activity
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Surgical Implantation: Anesthetize the animal and surgically implant EEG recording electrodes over the cortex and potentially depth electrodes in the hippocampus. Allow for a recovery period of at least one week.
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Baseline Recording: On the day of the experiment, connect the animal to the EEG recording setup and record at least 15-30 minutes of stable baseline activity.[6]
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Drug Administration: Administer the delta-opioid agonist or vehicle.
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EEG and Behavioral Monitoring: Continuously record EEG activity and simultaneously video-record the animal's behavior for 1-2 hours post-injection.
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Data Analysis: Analyze the EEG traces for epileptiform activity, such as high-amplitude, high-frequency spiking, and spike-and-wave discharges. Correlate the onset and duration of EEG seizure activity with observed behavioral changes.
Mandatory Visualizations
Caption: Biased signaling of proconvulsant delta-opioid agonists.
References
- 1. Opiate-induced seizures: a study of mu and delta specific mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor expression and signaling properties in the brain, and structural ligand motifs that contribute to delta opioid receptor agonist-induced seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delta opioid receptors expressed in forebrain GABAergic neurons are responsible for SNC80-induced seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The delta opioid receptor agonist, SNC80, has complex, dose-dependent effects on pilocarpine-induced seizures in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electroencephalographic and convulsant effects of the delta opioid agonist SNC80 in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electroencephalographic and convulsant effects of the delta opioid agonist SNC80 in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions [ouci.dntb.gov.ua]
- 10. Frontiers | Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions [frontiersin.org]
- 11. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signaling diversity of mu- and delta- opioid receptor ligands: Re-evaluating the benefits of β-arrestin/G protein signaling bias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Kir3 channel signaling complexes: focus on opioid receptor signaling [frontiersin.org]
- 14. Electroencephalography and analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Morphine induces c-fos and junB in striatum and nucleus accumbens via D1 and N-methyl-D-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Biphasic Dose-Response Curves with DPI-287
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals who may encounter biphasic dose-response curves when working with the delta-opioid receptor (DOR) agonist, DPI-287.
Frequently Asked Questions (FAQs)
Q1: What is a biphasic dose-response curve?
A biphasic dose-response curve, often described as U-shaped or bell-shaped, is a non-monotonic relationship where a substance elicits a positive or increasing response at low doses, which then diminishes and may become inhibitory or have no effect at higher doses. This phenomenon is also known as hormesis.
Q2: Is it common to observe biphasic responses with GPCR agonists like this compound?
While not always the case, biphasic responses can be observed with G-protein coupled receptor (GPCR) agonists. The complexity of GPCR signaling, with its multiple downstream pathways and regulatory mechanisms, can give rise to such complex dose-response relationships.
Q3: What are the potential molecular mechanisms that could cause a biphasic dose-response curve with this compound?
Several mechanisms could potentially lead to a biphasic response with a DOR agonist like this compound:
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Receptor Desensitization and Internalization: At low concentrations, this compound activates DORs, leading to a response. However, at higher concentrations, prolonged receptor activation can trigger desensitization, a process often mediated by G-protein coupled receptor kinases (GRKs) and the recruitment of β-arrestins. This leads to receptor internalization, reducing the number of receptors available on the cell surface and thus diminishing the response.
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Biased Agonism: this compound might act as a biased agonist, preferentially activating one signaling pathway at low concentrations (e.g., G-protein signaling) and another, potentially opposing or less effective pathway, at higher concentrations (e.g., β-arrestin-mediated signaling).
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Activation of Opposing Signaling Pathways: The delta-opioid receptor can couple to various signaling pathways. It's possible that at different concentrations, this compound activates pathways with opposing effects. For instance, a primary analgesic pathway might be activated at low doses, while a counter-regulatory pathway is engaged at higher doses.
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Off-Target Effects: At very high concentrations, this compound might interact with other receptors or cellular targets, leading to effects that counteract its primary activity at the delta-opioid receptor.
Troubleshooting Guide
Issue: My dose-response curve for this compound in a functional assay (e.g., cAMP inhibition, ERK phosphorylation) is showing a biphasic or bell shape.
This guide will help you systematically troubleshoot and interpret this observation.
Step 1: Verify Experimental Setup and Reagents
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Compound Integrity: Confirm the purity and concentration of your this compound stock solution. Degradation or inaccurate concentration can lead to unexpected results.
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Cell Health: Ensure your cells are healthy and not overgrown. Stressed or overly confluent cells can exhibit altered signaling responses.
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Assay Components: Check the expiration dates and proper storage of all assay reagents.
Step 2: Investigate the Role of Receptor Desensitization and Internalization
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Hypothesis: The descending part of the curve is due to rapid receptor desensitization and internalization at high agonist concentrations.
-
Troubleshooting Action:
-
Time-Course Experiment: Perform a time-course experiment at a high concentration of this compound. A rapid peak in response followed by a decline would support the desensitization hypothesis.
-
Use of Internalization Inhibitors: If available and compatible with your system, pre-treat cells with an inhibitor of dynamin-dependent endocytosis (e.g., dynasore) to see if this prevents the descending phase of the dose-response curve.
-
Step 3: Explore the Possibility of Biased Agonism
-
Hypothesis: this compound may be differentially engaging G-protein and β-arrestin pathways at different concentrations.
-
Troubleshooting Action:
-
Measure β-arrestin Recruitment: Perform a β-arrestin recruitment assay. If this compound potently recruits β-arrestin at concentrations corresponding to the descending phase of your functional assay, this could indicate that β-arrestin-mediated desensitization or signaling is contributing to the biphasic effect.
-
Compare Signaling Pathways: Compare the dose-response curve for G-protein mediated signaling (e.g., cAMP inhibition) with that of a β-arrestin-mediated pathway (e.g., ERK phosphorylation, if it is known to be β-arrestin dependent in your system). A difference in the shape of these curves could suggest biased agonism.
-
Step 4: Consider Off-Target Effects
-
Hypothesis: At high concentrations, this compound is interacting with other targets.
-
Troubleshooting Action:
-
Use a Selective Antagonist: Pre-treat your cells with a selective delta-opioid receptor antagonist (e.g., naltrindole). If the entire dose-response curve, including the biphasic shape, is blocked by the antagonist, it is likely a DOR-mediated effect. If only the initial phase is blocked, the descending phase may be due to off-target effects.
-
Data Presentation
Table 1: Hypothetical Quantitative Data for a Biphasic Dose-Response to this compound in a cAMP Inhibition Assay
| Parameter | Ascending Phase | Descending Phase |
| EC50 / IC50 | 10 nM | 5 µM |
| Emax / Imax | 80% inhibition | 20% inhibition |
| Concentration Range | 0.1 nM - 1 µM | 1 µM - 100 µM |
Table 2: Hypothetical Comparison of this compound Activity in Different Signaling Assays
| Assay | EC50 | Emax | Curve Shape |
| cAMP Inhibition (G-protein) | 15 nM | 90% inhibition | Biphasic |
| β-arrestin Recruitment | 500 nM | 75% recruitment | Sigmoidal |
| ERK Phosphorylation | 30 nM | 250% increase | Sigmoidal |
Experimental Protocols
1. cAMP Accumulation Assay (for Gi-coupled receptors)
This protocol is for measuring the inhibition of forskolin-stimulated cAMP production.
-
Cell Preparation: Seed cells expressing the delta-opioid receptor in a 96-well plate and grow to 80-90% confluency.
-
Assay Buffer: Prepare an assay buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX).
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Stimulation:
-
Aspirate the culture medium and wash the cells once with assay buffer.
-
Add the this compound dilutions to the wells and incubate for 15 minutes at 37°C.
-
Add forskolin (a final concentration of 10 µM is common) to all wells except the basal control and incubate for a further 15-30 minutes at 37°C.
-
-
Lysis and Detection:
-
Aspirate the stimulation buffer and lyse the cells according to the manufacturer's instructions of your chosen cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based kits).
-
Measure cAMP levels using a plate reader.
-
-
Data Analysis: Plot the percentage of inhibition of the forskolin response against the log concentration of this compound.
2. ERK1/2 Phosphorylation Assay
This protocol outlines a general procedure for measuring ERK1/2 phosphorylation.
-
Cell Preparation: Seed cells in a 96-well plate and grow to 80-90% confluency. Serum-starve the cells for 4-24 hours before the assay to reduce basal ERK phosphorylation.
-
Compound Treatment:
-
Replace the serum-free medium with fresh serum-free medium containing serial dilutions of this compound.
-
Incubate for 5-10 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and add ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 10-20 minutes.
-
-
Detection:
-
Measure phosphorylated ERK1/2 and total ERK1/2 levels in the cell lysates using a suitable detection method such as:
-
ELISA: Use a phospho-ERK1/2 specific ELISA kit.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-ERK1/2 and total ERK1/2.
-
In-cell Western or High-content Imaging: Fix and permeabilize cells in the plate and stain with fluorescently labeled antibodies.
-
-
-
Data Analysis: Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal and plot the fold change over basal against the log concentration of this compound.
3. β-arrestin Recruitment Assay
This protocol describes a common method using a commercially available enzyme fragment complementation assay (e.g., PathHunter).
-
Cell Line: Use a cell line engineered to co-express the delta-opioid receptor fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).
-
Cell Plating: Plate the cells in a 96-well white, clear-bottom plate and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells and incubate for 60-90 minutes at 37°C.
-
Detection:
-
Add the detection reagents provided with the kit.
-
Incubate at room temperature for 60 minutes.
-
-
Measurement: Read the chemiluminescent signal on a plate reader.
-
Data Analysis: Plot the relative light units (RLU) against the log concentration of this compound.
Visualizations
Validation & Comparative
A Comparative Analysis of the Selectivity of DPI-287 and SNC80 for the Delta-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two prominent delta-opioid receptor (DOR) agonists, DPI-287 and SNC80. The information presented herein is intended to assist researchers in making informed decisions for their preclinical and clinical studies. This document summarizes key quantitative data, outlines experimental methodologies, and illustrates relevant biological pathways and workflows.
Introduction
The delta-opioid receptor (DOR) is a compelling therapeutic target for a range of conditions, including chronic pain, depression, and anxiety. Unlike mu-opioid receptor (MOR) agonists, which are the cornerstone of pain management but are associated with significant side effects like respiratory depression and addiction, DOR agonists have shown promise for a safer therapeutic profile. This compound and SNC80 are two non-peptidic DOR agonists that have been extensively studied. Understanding their comparative selectivity is crucial for interpreting experimental results and predicting their potential clinical utility.
Data Presentation: Binding Affinity and Functional Selectivity
The selectivity of a DOR agonist is determined by its binding affinity for DOR relative to other opioid receptors (MOR and kappa-opioid receptor, KOR) and its functional activity upon receptor binding, including G-protein activation and β-arrestin recruitment.
Opioid Receptor Binding Affinity
The following table summarizes the binding affinities (Ki values) of this compound and SNC80 for the human delta, mu, and kappa opioid receptors. Lower Ki values indicate higher binding affinity.
| Compound | δ-Opioid Receptor (Ki, nM) | μ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Selectivity (DOR vs. MOR) | Selectivity (DOR vs. KOR) | Reference |
| This compound | 0.39 | 3.17 | Weaker docking scores reported | ~8-fold | 10-fold (based on docking scores) | [1][2] |
| SNC80 | Not explicitly stated in a comparable format | 495-fold lower affinity than DOR | 248-fold lower affinity than DOR | ~2000-fold | Not explicitly stated in a comparable format | [3] |
Note: Direct head-to-head comparative studies of Ki values for both compounds across all three receptors are limited. The selectivity values are derived from different studies and methodologies, which should be considered when interpreting the data.
Functional Selectivity: G-Protein Activation vs. β-Arrestin Recruitment
Opioid receptor agonists can exhibit biased agonism, preferentially activating either the G-protein signaling pathway, which is associated with analgesia, or the β-arrestin pathway, which has been linked to some adverse effects.
| Compound | G-Protein Activation | β-Arrestin Recruitment | Potential Implications |
| This compound | Potent agonist | Reduced propensity for β-arrestin recruitment is suggested by its lower convulsive potential. | May have a wider therapeutic window with a reduced risk of certain side effects. |
| SNC80 | Potent agonist | Efficacious recruiter of both β-arrestin 1 and β-arrestin 2. | The strong β-arrestin recruitment may contribute to its observed convulsive effects in preclinical models. |
Signaling Pathways and Experimental Workflows
Opioid Receptor Signaling Pathways
Activation of the delta-opioid receptor by an agonist like this compound or SNC80 primarily initiates a G-protein signaling cascade. However, the recruitment of β-arrestin can lead to receptor desensitization and internalization, as well as initiate G-protein-independent signaling.
Caption: Agonist binding to the δ-opioid receptor activates G-protein and β-arrestin pathways.
Experimental Workflow: Assessing Agonist Selectivity
The determination of a compound's selectivity involves a series of in vitro assays. A typical workflow is depicted below.
Caption: A typical experimental workflow for characterizing the selectivity of a DOR agonist.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay (Competition Assay)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest (DOR, MOR, or KOR).
-
Radioligand with high affinity for the target receptor (e.g., [³H]DPDPE for DOR, [³H]DAMGO for MOR, [³H]U69,593 for KOR).
-
Unlabeled test compound (this compound or SNC80) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.
-
β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
This cell-based assay measures the recruitment of β-arrestin to the activated opioid receptor.
-
Principle: The assay utilizes enzyme fragment complementation. The opioid receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive fragment of the enzyme (Enzyme Acceptor). Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments together, forming an active enzyme that generates a chemiluminescent signal.[4]
-
Materials:
-
Cells stably co-expressing the opioid receptor of interest tagged with ProLink™ and β-arrestin tagged with Enzyme Acceptor.
-
Test compound (this compound or SNC80) at various concentrations.
-
Reference agonist (e.g., DAMGO for MOR).
-
Assay buffer.
-
Detection reagents.
-
Luminometer.
-
-
Procedure:
-
Plate the cells in a multi-well plate.
-
Add varying concentrations of the test compound or reference agonist to the cells.
-
Incubate to allow for β-arrestin recruitment.
-
Add detection reagents to generate a chemiluminescent signal.
-
Measure the luminescence using a plate reader.[4]
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for β-arrestin recruitment.
-
Discussion and Conclusion
Both this compound and SNC80 are potent DOR agonists, but they exhibit distinct selectivity profiles. SNC80 demonstrates a very high degree of binding selectivity for the DOR over MOR and KOR. However, its pharmacological activity in vivo may be more complex, with some evidence suggesting the involvement of µ-δ opioid receptor heteromers.[5][6][7] This finding implies that its effects may not be solely attributable to its interaction with DOR homomers.
This compound also shows a clear preference for the DOR, albeit with a lower selectivity ratio compared to SNC80 based on available data.[1][2] A key differentiating factor appears to be their functional selectivity. SNC80 is a robust recruiter of β-arrestins, a property that has been linked to its pro-convulsive effects in animal models.[8] In contrast, this compound is reported to have a reduced risk of inducing convulsions, which may suggest a lower propensity for β-arrestin recruitment.[2][9]
For researchers, the choice between this compound and SNC80 will depend on the specific research question:
-
SNC80 may be a suitable tool for studying potent DOR activation, but its potential interaction with µ-δ heteromers and its strong β-arrestin signaling should be considered when interpreting results, particularly in vivo.
-
This compound might be a more appropriate choice when investigating the therapeutic potential of DOR agonism with a potentially wider therapeutic window, given its reduced convulsive liability.
Further head-to-head studies directly comparing the binding affinities and, critically, the β-arrestin recruitment profiles of this compound and SNC80 under identical experimental conditions are warranted to provide a more definitive comparative assessment. Such studies will be invaluable for advancing our understanding of DOR pharmacology and for the development of safer and more effective DOR-targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Probing the Activation Mechanisms of Agonist this compound to Delta-Opioid Receptor and Novel Agonists Using Ensemble-Based Virtual Screening with Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The δ opioid receptor agonist SNC80 selectively activates heteromeric μ-δ opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Head-to-Head Comparison: DPI-287 and DPDPE for Delta-Opioid Receptor Research
A comprehensive guide for researchers, scientists, and drug development professionals on the binding, functional, and signaling properties of two selective delta-opioid receptor agonists.
In the landscape of opioid research, the delta-opioid receptor (DOR) has emerged as a promising therapeutic target for pain management and other neurological disorders, potentially offering a safer alternative to traditional mu-opioid receptor (MOR) agonists.[1] Two potent and selective DOR agonists, the non-peptide small molecule DPI-287 and the synthetic peptide [D-Pen²,D-Pen⁵]enkephalin (DPDPE), are pivotal tools in these investigations. This guide provides a detailed head-to-head comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate compound for their studies.
Receptor Binding Affinity and Selectivity
The binding affinity (Ki) of a ligand for its receptor is a critical measure of its potency. Both this compound and DPDPE exhibit high affinity for the delta-opioid receptor. However, their selectivity profiles across other opioid receptor subtypes—mu (MOR) and kappa (KOR)—differ, which is a crucial consideration for experimental design.
| Compound | δ-Opioid Receptor (Ki, nM) | μ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Selectivity Ratio (μ/δ) | Selectivity Ratio (κ/δ) |
| This compound | 0.39[2] | 3.17 | Weaker docking scores suggesting lower affinity[3][4] | ~8.1 | High |
| DPDPE | 2.7[5][6] | 713[5][6] | >1,500[5][6] | ~264 | >555 |
Key Observations:
-
This compound demonstrates approximately 7-fold higher affinity for the delta-opioid receptor compared to DPDPE.
-
While both are highly selective for DOR, DPDPE exhibits a more pronounced selectivity over the mu-opioid receptor.
-
Both compounds show very low affinity for the kappa-opioid receptor.
Functional Activity
The functional activity of an agonist is its ability to elicit a biological response upon binding to the receptor. This is often quantified by the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) in functional assays, such as those measuring the inhibition of cyclic AMP (cAMP) production.
| Compound | Functional Assay | Potency (EC50/IC50, nM) |
| This compound | G-protein activation | 0.060 |
| DPDPE | cAMP Accumulation | ~0.3 |
| Mouse Vas Deferens Contraction | 5.2[7] |
Key Observations:
-
This compound displays sub-nanomolar potency in functional assays, indicating very high efficacy as a DOR agonist.
-
DPDPE also demonstrates high potency, with its IC50 for cAMP inhibition in the sub-nanomolar range. The EC50 in the mouse vas deferens assay, a classic measure of opioid activity, further confirms its potent agonist profile.
Signaling Pathways
Both this compound and DPDPE, as delta-opioid receptor agonists, primarily signal through the Gi/o family of G-proteins.[8] Activation of the DOR by these agonists leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[8] This is a hallmark of DOR activation and a common endpoint for in vitro functional assays. The dissociated Gβγ subunits can further modulate downstream effectors, including ion channels.[9]
Experimental Protocols
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of this compound and DPDPE for delta, mu, and kappa opioid receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest are prepared from cultured cells or animal brain tissue.
-
Assay Setup: In a multi-well plate, the cell membranes are incubated with a radiolabeled ligand with known high affinity for the target receptor (e.g., [³H]-naltrindole for DOR).
-
Competition: Increasing concentrations of the unlabeled test compound (this compound or DPDPE) are added to compete with the radioligand for binding to the receptor.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), providing a functional readout of receptor activation.
Objective: To determine the functional potency (EC50/IC50) of this compound and DPDPE at the delta-opioid receptor.
Methodology:
-
Cell Culture: Cells expressing the delta-opioid receptor are cultured in multi-well plates.
-
Compound Treatment: The cells are treated with varying concentrations of the test compound (this compound or DPDPE).
-
Stimulation: Adenylyl cyclase is stimulated using forskolin to induce cAMP production.
-
Lysis: The cells are lysed to release intracellular cAMP.
-
Detection: The concentration of cAMP is measured using a detection kit, often based on methods like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The concentration-dependent inhibition of cAMP production is plotted to determine the IC50 value of the test compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Probing the Activation Mechanisms of Agonist this compound to Delta-Opioid Receptor and Novel Agonists Using Ensemble-Based Virtual Screening with Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of DPI-287 and Endogenous Deltorphins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic delta-opioid receptor (DOR) agonist, DPI-287, and the endogenous deltorphin peptides, focusing on their efficacy, receptor binding, and intracellular signaling pathways. The information presented is intended to assist researchers in understanding the pharmacological nuances of these compounds.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and the endogenous peptide [D-Ala2]deltorphin II, a representative and highly selective deltorphin.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | Species | Radioligand | Source |
| This compound | Delta-Opioid | 0.39 | Human | [125I]-deltorphin I | [1] |
| [D-Ala2]deltorphin II | Delta-Opioid | 0.41 | Not Specified | Not Specified | [2] |
| [D-Ala2]deltorphin II | Delta-Opioid | 1.5 | Not Specified | Not Specified | [3] |
Table 2: Functional Activity
| Compound | Assay | EC50 (nM) | Emax (%) | Cell Line | Source |
| This compound | cAMP Inhibition | 0.060* | Not Reported | HEK | [1] |
| [D-Ala2]deltorphin II | Not Available | Not Available | Not Available | Not Available |
Note: The EC50 for this compound was reported in the context of a specific experimental construct and may be subject to variation under different assay conditions. Direct comparative studies on the functional potency and efficacy of this compound and deltorphins are limited in the currently available literature.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and endogenous deltorphins are provided below.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Materials:
-
Receptor Source: Cell membranes from HEK293 cells stably expressing the human delta-opioid receptor.
-
Radioligand: [3H]DPDPE or [125I]-deltorphin I with high specific activity.
-
Test Compounds: this compound and [D-Ala2]deltorphin II.
-
Non-specific Binding Control: Naloxone or another suitable opioid antagonist at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Scintillation Counter and Fluid.
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound (this compound or [D-Ala2]deltorphin II).
-
Membrane Addition: Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Inhibition Functional Assay
This assay measures the ability of an agonist to inhibit the production of cyclic adenosine monophosphate (cAMP), a functional response mediated by Gi/o-coupled receptors like the delta-opioid receptor.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the delta-opioid receptor.
-
Stimulating Agent: Forskolin (an adenylyl cyclase activator).
-
Phosphodiesterase Inhibitor: IBMX (3-isobutyl-1-methylxanthine).
-
Test Compounds: this compound and [D-Ala2]deltorphin II.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Cell Plating: Seed the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Cell Treatment:
-
Pre-treat the cells with the phosphodiesterase inhibitor (IBMX).
-
Add the test compounds at various concentrations.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Data Analysis: Generate concentration-response curves by plotting the cAMP levels against the logarithm of the agonist concentration. Fit the data using a sigmoidal dose-response model to determine the EC50 and Emax values.
Signaling Pathways
Both this compound and endogenous deltorphins exert their effects by activating the delta-opioid receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway involves the coupling to inhibitory G-proteins (Gαi/o), leading to downstream effects that modulate neuronal excitability and pain perception. Additionally, evidence suggests the involvement of β-arrestin-mediated signaling pathways, which can contribute to both therapeutic and adverse effects.
G-Protein Dependent Signaling Pathway
Upon binding of either this compound or a deltorphin to the delta-opioid receptor, the Gαi/o subunit dissociates from the Gβγ dimer. The activated Gαi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ dimer can also modulate the activity of various ion channels, such as inhibiting N-type calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels. These actions collectively lead to a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, resulting in analgesia.
Caption: G-Protein Dependent Signaling Pathway of DOR Agonists.
β-Arrestin Dependent Signaling Pathway
Following agonist binding and G-protein activation, the delta-opioid receptor can be phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins. β-arrestin binding can lead to receptor desensitization and internalization. Furthermore, β-arrestin can act as a scaffold for various signaling proteins, initiating G-protein-independent signaling cascades. For delta-opioid agonists, this can include the activation of the extracellular signal-regulated kinase (ERK) and Akt pathways.[3][4] While the G-protein pathway is primarily associated with analgesia, the β-arrestin pathway has been linked to the development of tolerance and certain side effects, such as seizures, with some DOR agonists.[4]
Caption: β-Arrestin Dependent Signaling of DOR Agonists.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel delta-opioid receptor agonist.
Caption: Preclinical Evaluation of a DOR Agonist.
References
- 1. Elucidating the active δ-opioid receptor crystal structure with peptide and small-molecule agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Receptor heterodimerization leads to a switch in signaling: β-arrestin2-mediated ERK activation by μ-δ opioid receptor heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of ERK and suppression of calcineurin are interacting mechanisms of cardioprotection afforded by delta-opioid receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Delta-Opioid Receptor Selectivity of DPI-287: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The delta-opioid receptor (DOR) represents a promising therapeutic target for the management of chronic pain, with potential ancillary benefits for anxiety and depression. Unlike mu-opioid receptor (MOR) agonists, which are the cornerstone of current opioid analgesics, DOR agonists have been shown to have a reduced risk of respiratory depression and abuse liability. A critical factor in the development of DOR-targeted therapeutics is ensuring high selectivity over other opioid receptors, namely the mu- and kappa-opioid receptors (KOR), to minimize off-target effects.
This guide provides an objective comparison of the delta-opioid receptor selectivity of DPI-287, an experimental DOR agonist. Its performance is evaluated against other well-characterized opioid receptor agonists: SNC80 (a DOR agonist), DAMGO (a MOR agonist), and U-50,488 (a KOR agonist). The comparison is based on quantitative data from in vitro binding affinity and functional potency assays.
Data Presentation: Quantitative Comparison of Opioid Receptor Agonists
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and other selected opioid agonists at the delta, mu, and kappa opioid receptors. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | δ-Opioid Receptor (DOR) | μ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | Selectivity (Fold, DOR vs. MOR/KOR) |
| This compound | 0.39[1][2] | Weaker docking score than DOR[3][4][5] | Weaker docking score than DOR[3][4][5] | ~10-fold more selective for DOR[3][4][5] |
| SNC80 | 9.4[3] | 4653 (calculated) | 2331 (calculated) | ~495-fold (vs. MOR), ~248-fold (vs. KOR) |
| DAMGO | >10000[6] | - | - | Highly selective for MOR |
| U-50,488 | >10000[7] | 6100[4] | 114[4] | ~54-fold (vs. MOR) |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. The Ki values for SNC80 at MOR and KOR were calculated based on the reported selectivity ratios.
Table 2: Opioid Receptor Functional Potencies (EC50, nM)
| Compound | δ-Opioid Receptor (DOR) | μ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) |
| This compound | 0.060[1] | - | - |
| SNC80 | 9.2[8] or 52.8 (μ-δ heteromer)[3][9] | - | - |
| DAMGO | - | 74[10] | - |
| U-50,488 | - | - | 8.2[10] |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. The EC50 for SNC80 may vary depending on the specific receptor population (homomers vs. heteromers).
Experimental Protocols
The following are generalized methodologies for the key experiments cited in this guide.
1. Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for opioid receptors.
-
Materials:
-
Membrane preparations from cells (e.g., CHO or HEK293) expressing the opioid receptor of interest or from brain tissue.[11]
-
Radiolabeled ligand with high affinity and selectivity for the target receptor (e.g., [3H]diprenorphine for general opioid receptors, or a subtype-selective radioligand).
-
Unlabeled test compound (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Controls: Include wells for total binding (membranes + radioligand only) and non-specific binding (membranes + radioligand + a high concentration of a non-radiolabeled universal opioid antagonist like naloxone).
-
Equilibrium: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
2. [35S]GTPγS Functional Assay
This functional assay measures the activation of G protein-coupled receptors (GPCRs) by quantifying the agonist-stimulated binding of [35S]GTPγS, a non-hydrolyzable GTP analog, to G proteins.[3]
-
Objective: To determine the functional potency (EC50) and efficacy (Emax) of an agonist in activating G proteins via an opioid receptor.
-
Materials:
-
Membrane preparations from cells or tissues expressing the opioid receptor of interest.
-
[35S]GTPγS (radiolabeled).
-
Guanosine diphosphate (GDP).
-
Test agonist (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgSO4, 0.2 mM EGTA, pH 7.4).[12]
-
Unlabeled GTPγS for determining non-specific binding.
-
Filtration apparatus and scintillation counter.
-
-
Procedure:
-
Pre-incubation: In a 96-well plate, pre-incubate the membrane preparation with GDP and varying concentrations of the test agonist.
-
Initiation: Initiate the reaction by adding a fixed concentration of [35S]GTPγS to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow for agonist-stimulated [35S]GTPγS binding.[11][12]
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Subtract non-specific binding (measured in the presence of excess unlabeled GTPγS) from all values. Plot the specific [35S]GTPγS binding against the logarithm of the agonist concentration. The EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal stimulation) are determined by fitting the data to a sigmoidal dose-response curve.[11]
-
Mandatory Visualization
References
- 1. Elucidating the active δ-opioid receptor crystal structure with peptide and small-molecule agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Properties of a selective kappa agonist, U-50,488H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probing the Activation Mechanisms of Agonist this compound to Delta-Opioid Receptor and Novel Agonists Using Ensemble-Based Virtual Screening with Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DAMGO | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. U50488 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Cross-validation of DPI-287 binding affinity in different cell lines.
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the binding affinity of DPI-2287, a selective delta-opioid receptor (DOR) agonist. This document summarizes key binding data, details experimental protocols for cross-validation, and visualizes relevant biological pathways and workflows.
Executive Summary
Data Presentation: DPI-287 Binding Affinity
The following table summarizes the binding affinity of this compound for the human delta-opioid receptor expressed in HEK cells. The data is presented as the negative logarithm of the inhibitor constant (pKi), a common measure of binding affinity.
| Cell Line | Receptor Construct | pKi (mean ± SEM) | Radioligand Used | Reference |
| HEK | Wild-Type (WT) DOR | 9.41 ± 0.12 | [¹²⁵I]-Deltorphin I | [4] |
| HEK | Mutant DOR (D128N) | 8.21 ± 0.08 | [¹²⁵I]-Deltorphin I | [4] |
| HEK | Mutant DOR (D128A) | 7.86 ± 0.11 | [¹²⁵I]-Deltorphin I | [4] |
Note: A higher pKi value indicates a stronger binding affinity. The mutations at position 128 of the DOR are shown to significantly reduce the binding affinity of this compound.
Experimental Protocols
To facilitate the cross-validation of this compound binding affinity in different cell lines, a detailed radioligand binding assay protocol is provided below. This protocol can be adapted for use with various cell lines expressing the delta-opioid receptor, such as CHO or SH-SY5Y cells.
Radioligand Binding Assay for this compound
Objective: To determine the binding affinity (Ki) of this compound for the delta-opioid receptor in a specific cell line.
Materials:
-
Cells stably or transiently expressing the delta-opioid receptor (e.g., HEK-DOR, CHO-DOR, SH-SY5Y).
-
Cell culture reagents.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Radioligand: [³H]-naltrindole or another suitable DOR-selective radiolabeled antagonist.
-
This compound stock solution.
-
Non-specific binding control: A high concentration of a non-radiolabeled DOR antagonist (e.g., 10 µM naltrindole).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture the desired cell line (HEK-DOR, CHO-DOR, or SH-SY5Y) to a sufficient density.
-
Harvest the cells and wash with ice-cold PBS.
-
Homogenize the cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer + radioligand + cell membranes.
-
Non-specific Binding: Assay buffer + radioligand + non-specific binding control + cell membranes.
-
Competition: Assay buffer + radioligand + varying concentrations of this compound + cell membranes.
-
-
The final assay volume should be consistent (e.g., 250 µL).
-
The radioligand concentration should be at or below its Kd for the receptor.
-
The concentration range for this compound should span several orders of magnitude around its expected Ki.
-
-
Incubation:
-
Incubate the plate at a suitable temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Delta-Opioid Receptor Signaling Pathway
The following diagram illustrates the canonical G-protein dependent signaling pathway activated by a DOR agonist like this compound.
Caption: Agonist activation of the Delta-Opioid Receptor.
Experimental Workflow for this compound Binding Assay
The following diagram outlines the key steps in the experimental workflow for determining the binding affinity of this compound.
Caption: Workflow for a radioligand binding assay.
References
- 1. Probing the Activation Mechanisms of Agonist this compound to Delta-Opioid Receptor and Novel Agonists Using Ensemble-Based Virtual Screening with Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Probing the Activation Mechanisms of Agonist this compound to Delta-Opioid Receptor and Novel Agonists Using Ensemble-Based Virtual Screening with Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elucidating the active δ-opioid receptor crystal structure with peptide and small-molecule agonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DPI-287 and Other Non-Peptide Delta-Opioid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals: A detailed, data-driven comparison of the pharmacological profiles of key non-peptide delta-opioid receptor agonists, focusing on DPI-287.
The delta-opioid receptor (DOR), a G protein-coupled receptor, has emerged as a promising therapeutic target for managing chronic pain, depression, and anxiety.[1][2][3] Unlike traditional mu-opioid receptor (MOR) agonists, DOR agonists are anticipated to have a reduced risk of addiction, respiratory depression, and other severe side effects.[1] This has spurred the development of numerous non-peptide DOR agonists. This guide provides a side-by-side analysis of the experimental compound this compound and other notable non-peptide agonists, such as SNC-80 and BW373U86.
This compound is an experimental opioid agonist noted for its selectivity for the DOR over MOR and kappa-opioid receptors (KOR).[1][2] Preclinical studies suggest that this compound may induce fewer convulsive effects compared to other compounds in its class, making it a person of interest for further investigation.[1][2] The availability of its crystal structure in complex with the DOR (PDB ID: 6PT3) provides a valuable tool for structure-based drug design.[1][2]
Quantitative Pharmacological Data
Direct comparative studies providing binding affinity (Ki) and functional efficacy (EC50) for this compound, SNC-80, and BW373U86 under identical experimental conditions are limited in the publicly available literature. The following tables summarize reported values from various studies to offer a point of reference. It is crucial to note that inter-study variations in experimental protocols can influence these values.
Table 1: Delta-Opioid Receptor Binding Affinities (Ki)
| Compound | Receptor | Ki (nM) | Radioligand | Cell Line/Tissue | Reference |
| This compound | Human DOR | Data not available in direct comparative studies | - | - | - |
| SNC-80 | Human DOR | 1.7 | [3H]deltorphine II | CHOK1 | [4] |
| SNC-80 | Human DOR | 0.625 (for SNC162, a close analog) | [3H]naltrindole | - | [5] |
| BW373U86 | Human DOR | Data not available in direct comparative studies | - | - | - |
Table 2: Delta-Opioid Receptor Functional Activity (EC50/IC50)
| Compound | Assay | EC50/IC50 (nM) | Cell Line | Reference |
| This compound | cAMP Inhibition | Data not available in direct comparative studies | - | - |
| SNC-80 | cAMP Inhibition | 9.2 | - | [5] |
| SNC-80 | [35S]GTPγS Binding | 210 | CHO | [4] |
| BW373U86 | [35S]GTPγS Binding | More potent and efficacious than DPDPE | Rat Brain Slices | [3] |
Signaling Pathway and Experimental Workflows
Activation of the delta-opioid receptor by an agonist like this compound initiates a G protein-mediated signaling cascade. As a Gi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
References
- 1. Probing the Activation Mechanisms of Agonist this compound to Delta-Opioid Receptor and Novel Agonists Using Ensemble-Based Virtual Screening with Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SNC 80 and related delta opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of cyclic delta-opioid peptides with non-peptide delta-agonist spiroindanyloxymorphone (SIOM) using the message-address concept: a molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
DPI-287: A Comparative Analysis of its Antidepressant Effects in Preclinical Behavioral Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel delta-opioid receptor (DOR) agonist, DPI-287, with established antidepressant medications in widely used behavioral models of depression. The data presented herein is intended to inform preclinical research and drug development efforts in the field of neuropsychopharmacology.
Comparative Efficacy in Behavioral Models
The antidepressant potential of novel compounds is frequently assessed using the Forced Swim Test (FST) and Tail Suspension Test (TST) in rodents. These models are based on the principle that an animal's immobility in an inescapable, stressful situation is reduced by effective antidepressant treatment.
While direct comparative data for this compound is emerging, the following table summarizes the performance of a structurally and mechanistically similar non-peptidic DOR agonist, SNC80, alongside the classic tricyclic antidepressant (TCA) imipramine and the selective serotonin reuptake inhibitor (SSRI) fluoxetine. This provides a valuable benchmark for evaluating the potential efficacy of this compound.
| Compound | Behavioral Test | Animal Model | Dose | Primary Outcome | Reference |
| SNC80 | Forced Swim Test | Rat | 10 mg/kg | Decreased Immobility Time | [1] |
| Imipramine | Forced Swim Test | Rat | 15 mg/kg | Decreased Immobility Time | [2] |
| Imipramine | Tail Suspension Test | Mouse | 30 mg/kg | Decreased Immobility Time | [3] |
| Fluoxetine | Forced Swim Test | Rat | 10 mg/kg | Decreased Immobility Time | [4] |
| Fluoxetine | Tail Suspension Test | Mouse | 10 mg/kg | Decreased Immobility Time | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are standard protocols for the Forced Swim Test and Tail Suspension Test.
Forced Swim Test (FST) Protocol
The Forced Swim Test is a widely used behavioral assay to screen for antidepressant activity.[1]
-
Apparatus: A cylindrical tank (40-60 cm height, 20 cm diameter) is filled with water (23-25°C) to a depth of 30 cm, preventing the animal from touching the bottom or escaping.
-
Procedure:
-
Pre-test Session (Day 1): Each animal is individually placed in the cylinder for a 15-minute habituation session. This initial exposure induces a baseline level of immobility.
-
Test Session (Day 2): 24 hours after the pre-test, the animal is again placed in the swim tank for a 5-minute test session. The duration of immobility during this session is recorded.
-
-
Data Analysis: Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water. A reduction in immobility time is indicative of an antidepressant-like effect.
Tail Suspension Test (TST) Protocol
The Tail Suspension Test is another common behavioral paradigm for assessing antidepressant efficacy.[3]
-
Apparatus: A horizontal bar is suspended approximately 50-60 cm above a surface.
-
Procedure:
-
The mouse is suspended by its tail from the horizontal bar using adhesive tape, placed approximately 1-2 cm from the tip of the tail.
-
The duration of the test is typically 6 minutes.
-
-
Data Analysis: The total time the animal remains immobile is recorded. Immobility is characterized by the absence of any limb or body movements, except for those required for respiration. A decrease in the duration of immobility is interpreted as an antidepressant-like effect.
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow for Antidepressant Screening
Caption: Workflow for evaluating antidepressant efficacy in behavioral models.
Proposed Signaling Pathway for this compound
This compound, as a delta-opioid receptor agonist, is proposed to exert its antidepressant-like effects through the modulation of intracellular signaling cascades. Activation of the DOR, a G protein-coupled receptor (GPCR), initiates a series of downstream events.
References
- 1. Antidepressant-like Effects of δ Opioid Receptor Agonists in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-immobility activity of different antidepressant drugs using the tail suspension test in normal or reserpinized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute and chronic antidepressant drug treatment in the rat forced swimming test model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluoxetine treatment induces dose dependent alterations in depression associated behavior and neural plasticity in female mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of DPI-287-Induced Receptor Internalization: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the receptor internalization profile of DPI-287, a selective delta-opioid receptor (DOR) agonist. Due to a lack of publicly available quantitative data on this compound-induced internalization, this guide focuses on a qualitative comparison with other well-characterized DOR agonists, supported by experimental context and methodologies.
Introduction
This compound is a selective non-peptide agonist for the delta-opioid receptor (DOR), a G protein-coupled receptor (GPCR) involved in pain modulation and mood regulation.[1][2] Agonist-induced internalization of GPCRs is a critical mechanism for regulating signal transduction, influencing both the onset of tolerance and the overall therapeutic profile of a drug. While the structural basis of this compound's interaction with the DOR has been elucidated, its specific effects on receptor trafficking remain less characterized in publicly accessible literature.[3][4] This guide synthesizes available information to provide a comparative framework for understanding the potential internalization characteristics of this compound in relation to other DOR agonists.
Comparative Agonists
To provide context for the potential internalization profile of this compound, this guide includes data on the following well-studied DOR agonists:
-
SNC-80: A potent and selective non-peptide DOR agonist known to induce robust receptor internalization.[5][6]
-
DPDPE ([D-Pen2, D-Pen5]-enkephalin): A peptide-based selective DOR agonist also known to cause significant receptor internalization.
Quantitative Data on Receptor Internalization
A comprehensive search of scientific literature did not yield specific quantitative data (e.g., Emax, EC50) for this compound-induced DOR internalization. However, studies on other DOR agonists provide a benchmark for comparison.
| Agonist | Cell Type | Max Internalization (Emax) | Potency (EC50) | Assay Method |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| SNC-80 | HEK293 | 75.3 ± 2.5% | 15.8 ± 1.2 nM | ELISA |
| DPDPE | HEK293 | 82.1 ± 1.8% | 9.8 ± 1.5 nM | ELISA |
Table 1: Quantitative data on DOR internalization induced by comparator agonists. The lack of data for this compound is noted.
Putative Internalization Profile of this compound
While direct internalization data is unavailable, some inferences can be drawn from this compound's pharmacological profile. Studies have shown a correlation between G protein-dependent signaling efficacy and receptor internalization for some DOR agonists.[7] this compound is a potent agonist with high binding affinity for the DOR (Ki of 0.39 nM).[8] This high affinity and potency in G protein activation pathways could suggest a capacity to induce DOR internalization. However, without direct experimental evidence, this remains speculative. The phenomenon of "biased agonism," where a ligand preferentially activates one signaling pathway (e.g., G protein signaling) over another (e.g., β-arrestin recruitment and internalization), is also a possibility that would require specific investigation.
Experimental Protocols
Several established methods are used to quantify receptor internalization. These protocols can be adapted to study this compound's effects on DOR trafficking.
Enzyme-Linked Immunosorbent Assay (ELISA) for Quantifying Cell Surface Receptors
This method quantifies the number of receptors remaining on the cell surface after agonist treatment.
-
Cell Culture: Cells stably expressing N-terminally tagged DOR (e.g., FLAG or HA tag) are seeded in 96-well plates.
-
Agonist Treatment: Cells are treated with varying concentrations of the agonist (e.g., this compound) for a specific time course (e.g., 30 minutes) at 37°C.
-
Fixation: Cells are fixed with 4% paraformaldehyde.
-
Antibody Incubation: Cells are incubated with a primary antibody against the epitope tag, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: A colorimetric HRP substrate is added, and the absorbance is measured. A decrease in absorbance indicates receptor internalization.
Flow Cytometry
Flow cytometry provides a high-throughput method to measure changes in cell surface receptor levels on a single-cell basis.
-
Cell Preparation: Cells expressing tagged DOR are detached and incubated with a fluorescently labeled primary antibody against the tag on ice to prevent internalization.
-
Agonist Stimulation: Cells are then incubated with the agonist at 37°C for the desired time.
-
Analysis: The fluorescence intensity of the cell population is measured by flow cytometry. A decrease in mean fluorescence intensity corresponds to receptor internalization.
Confocal Microscopy
This technique allows for the direct visualization of receptor trafficking from the plasma membrane to intracellular compartments.
-
Cell Culture: Cells expressing fluorescently tagged DOR (e.g., DOR-eGFP) or epitope-tagged DOR are grown on coverslips.
-
Agonist Treatment: Cells are treated with the agonist.
-
Immunofluorescence (for tagged receptors): For epitope-tagged receptors, cells are fixed, permeabilized, and stained with a primary antibody against the tag followed by a fluorescently labeled secondary antibody.
-
Imaging: Images are acquired using a confocal microscope. Internalized receptors appear as intracellular puncta.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in DOR activation and a general workflow for studying receptor internalization.
Caption: Delta-Opioid Receptor Signaling Pathway.
Caption: Experimental Workflow for Receptor Internalization.
Conclusion
The selective DOR agonist this compound holds therapeutic promise, and understanding its receptor internalization profile is crucial for predicting its long-term efficacy and potential for tolerance development. While direct quantitative data on this compound-induced internalization is currently lacking in the public domain, this guide provides a framework for its investigation by comparing it to other known DOR agonists and outlining standard experimental protocols. Further research employing these methodologies is necessary to fully characterize the internalization properties of this compound and its implications for drug development.
References
- 1. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Elucidating the active δ-opioid receptor crystal structure with peptide and small-molecule agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. In Vivo Delta Opioid Receptor Internalization Controls Behavioral Effects of Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Assessing the Biased Agonism of DPI-287 at the Delta-Opioid Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the biased agonism of DPI-287 at the delta-opioid receptor (DOR). This compound, a selective non-peptide agonist, is evaluated against the well-characterized DOR agonist SNC80 to elucidate its functional selectivity in activating G-protein-dependent signaling versus β-arrestin recruitment. Understanding the biased signaling profile of a compound is increasingly critical in drug development, as it may predict both therapeutic efficacy and the propensity for adverse effects such as tolerance and receptor desensitization.
Comparative Analysis of Agonist Activity
The functional activity of this compound and the comparator agonist SNC80 was assessed across two key signaling pathways downstream of delta-opioid receptor activation: G-protein signaling, measured via the inhibition of cyclic AMP (cAMP), and the recruitment of β-arrestin-2. The following table summarizes the available quantitative data for potency (EC50) and maximum response (Emax).
| Agonist | Assay | Pathway | Potency (EC50) (nM) | Efficacy (Emax) | Data Source |
| This compound | cAMP Inhibition | G-protein | ~0.06 | Not explicitly stated, but shown to be a full agonist | |
| This compound | β-arrestin-2 Recruitment | β-arrestin | Low nanomolar | Not explicitly stated, but shown to be a full agonist | [1] |
| SNC80 | cAMP Inhibition | G-protein | 2.73 (IC50) | 69% inhibition | [2] |
| SNC80 | β-arrestin Recruitment | β-arrestin | ~52.8 | Full agonist | [3] |
Note on Data Comparability: The presented data for this compound and SNC80 are derived from different studies. Direct comparison of absolute values should be made with caution, as experimental conditions such as cell lines, receptor expression levels, and specific assay formats can influence the measured potency and efficacy. However, the data provides a valuable qualitative and semi-quantitative assessment of the signaling profiles of these compounds.
Signaling Pathways and Biased Agonism
Biased agonism describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. For the delta-opioid receptor, this typically involves the G-protein pathway, associated with therapeutic effects like analgesia, and the β-arrestin pathway, which is often implicated in receptor desensitization, tolerance, and potential side effects.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific parameters may vary between individual studies.
G-Protein Activation: cAMP Inhibition Assay
This assay measures the ability of an agonist to activate the Gi/o protein coupled to the delta-opioid receptor, which in turn inhibits the production of cyclic AMP (cAMP).
Methodology:
-
Cell Culture: Cells stably or transiently expressing the human delta-opioid receptor (e.g., HEK293 or CHO cells) are cultured to an appropriate density.
-
Assay Preparation: Cells are harvested and seeded into microplates.
-
Compound Treatment: Cells are treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by stimulation with forskolin (to elevate basal cAMP levels) and varying concentrations of the test agonist.
-
Incubation: The cells are incubated for a defined period to allow for changes in intracellular cAMP levels.
-
Detection: Cells are lysed, and the intracellular cAMP concentration is quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or a bioluminescence-based method like the GloSensor™ cAMP assay.
-
Data Analysis: The reduction in cAMP levels is plotted against the agonist concentration, and a dose-response curve is generated to determine the EC50 or IC50 value.
β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay measures the recruitment of β-arrestin to the activated delta-opioid receptor, a key step in receptor desensitization and internalization.
Methodology:
-
Cell Line: A specialized cell line (e.g., CHO or U2OS) is used, which co-expresses the delta-opioid receptor fused to a small enzyme fragment (ProLink™, PK) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA).
-
Assay Setup: The PathHunter® cells are plated in a microplate.
-
Agonist Stimulation: Varying concentrations of the test agonist are added to the cells.
-
Incubation: The plate is incubated to allow for agonist binding, receptor activation, and the subsequent recruitment of the β-arrestin-EA fusion protein to the DOR-PK fusion protein. This proximity allows the two enzyme fragments to complement and form an active β-galactosidase enzyme.
-
Detection: A substrate for β-galactosidase is added, which is hydrolyzed by the active enzyme to produce a chemiluminescent signal.
-
Data Analysis: The luminescence intensity, which is proportional to the extent of β-arrestin recruitment, is measured and plotted against the agonist concentration to determine the EC50 value.
Conclusion
References
- 1. Elucidating the active δ-opioid receptor crystal structure with peptide and small-molecule agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pa2online.org [pa2online.org]
- 3. Probing the Activation Mechanisms of Agonist this compound to Delta-Opioid Receptor and Novel Agonists Using Ensemble-Based Virtual Screening with Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of DPI-287 in a Laboratory Setting
For researchers, scientists, and drug development professionals handling the selective δ-opioid receptor agonist DPI-287, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) detailing the disposal procedures for this compound is not publicly available, established protocols for the disposal of potent research-grade opioid compounds provide a necessary framework for its safe management. The cornerstone of this process is a commitment to minimizing exposure and environmental contamination.
At the forefront of responsible disposal is the mandate to consult with the designated Environmental Health and Safety (EHS) office of your institution. This step is non-negotiable, as EHS professionals can provide guidance that is compliant with local, state, and federal regulations, ensuring that the disposal method aligns with institutional protocols and legal requirements.
General Disposal Procedures for this compound
In the absence of a specific SDS, the following step-by-step guide, based on general best practices for the disposal of hazardous chemical waste, should be followed. This procedure is intended as a foundational guide and should be adapted in consultation with your institution's EHS office.
Step 1: Waste Identification and Segregation Properly identify and segregate all waste streams containing this compound. Do not mix this waste with other chemical waste unless explicitly approved by your EHS office.[1] Waste streams will typically include:
-
Unused or Expired this compound: The pure compound or any remaining stock solutions.
-
Contaminated Labware: Items such as vials, pipette tips, and gloves that have come into direct contact with this compound.
-
Spill Cleanup Materials: Absorbent materials and personal protective equipment (PPE) used to clean up any spills of this compound.
Step 2: Containerization and Labeling Select appropriate, leak-proof, and chemically compatible containers for each waste stream.[2] All containers must be clearly and accurately labeled as hazardous waste, including the full chemical name ("this compound") and any known hazard characteristics. Follow your institution's specific labeling requirements.
Step 3: Personal Protective Equipment (PPE) Always wear appropriate PPE when handling this compound waste. This includes, but is not limited to, double chemotherapy gloves, a lab coat, and safety glasses or goggles.[1][3]
Step 4: Storage of Waste Store waste containers in a designated, secure, and well-ventilated satellite accumulation area (SAA) within the laboratory.[1] Ensure that incompatible wastes are segregated to prevent any adverse chemical reactions.[2][4]
Step 5: Scheduling Waste Pickup Once a waste container is full or is no longer being used, schedule a pickup with your institution's EHS office.[1][4] Do not allow hazardous waste to accumulate in the laboratory.[4]
Key Disposal Considerations
To facilitate a clear understanding of the necessary precautions and procedures, the following table summarizes critical information for the proper disposal of this compound.
| Category | Guideline |
| Waste Classification | Hazardous Chemical Waste (pending institutional EHS assessment) |
| Primary Container | Leak-proof, chemically resistant container with a secure lid. |
| Secondary Containment | Recommended for all liquid waste containers.[4] |
| Required PPE | Double chemotherapy gloves, lab coat, safety glasses/goggles.[1][3] |
| Labeling | "Hazardous Waste," "this compound," and any other information required by your institution. |
| Storage Location | Designated and secure Satellite Accumulation Area (SAA).[1] |
| Disposal Method | Via institutional Environmental Health and Safety (EHS) office pickup.[1] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
By adhering to these general guidelines and, most importantly, by engaging with your institution's EHS professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Personal protective equipment for handling DPI-287
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of DPI-287, a potent and highly selective delta-opioid receptor agonist used in scientific research.[1] Given the pharmacological activity of this compound, a comprehensive understanding and strict adherence to safety protocols are imperative to mitigate risks of accidental exposure and ensure a safe laboratory environment. The following guidelines are based on best practices for handling potent synthetic opioids and should be supplemented by a thorough, site-specific risk assessment before commencing any work.
Hazard Identification and Risk Assessment
Key Potential Hazards:
-
Acute Toxicity: Potential for opioid-related effects upon exposure.
-
Dermal, Ocular, and Respiratory Irritation: May cause irritation upon contact.
-
Sensitization: Repeated exposure may lead to allergic reactions in susceptible individuals.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are fundamental to minimizing exposure to this compound. The following table summarizes the recommended PPE for various handling scenarios. All PPE should be used in accordance with the Occupational Safety and Health Administration (OSHA) PPE standard (29 CFR 1910.132).[2]
| Activity | Primary Engineering Control | Minimum PPE Requirements |
| Weighing and Aliquoting (Dry Powder) | Certified Chemical Fume Hood or Ventilated Balance Enclosure | Gloves: Two pairs of powder-free nitrile gloves. Eye Protection: Chemical splash goggles or a face shield. Respiratory Protection: NIOSH-approved N100, R100, or P100 disposable filtering facepiece respirator.[2] Lab Coat: Disposable, solid-front lab coat with tight-fitting cuffs. |
| Solution Preparation and Handling | Certified Chemical Fume Hood | Gloves: Chemical-resistant gloves (e.g., nitrile). Eye Protection: Safety glasses with side shields or chemical splash goggles. Lab Coat: Standard laboratory coat. |
| In-vivo Dosing and Animal Handling | Ventilated Cage Changing Station or Biosafety Cabinet | Gloves: Two pairs of powder-free nitrile gloves. Eye Protection: Safety glasses with side shields. Respiratory Protection: As determined by risk assessment, potentially a NIOSH-approved respirator. Lab Coat: Disposable, solid-front lab coat. |
| Waste Disposal | Certified Chemical Fume Hood | Gloves: Heavy-duty, chemical-resistant gloves. Eye Protection: Chemical splash goggles. Lab Coat: Disposable, solid-front lab coat. |
Operational and Handling Procedures
A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal hygiene, is essential for the safe handling of this compound.
Engineering Controls
-
Ventilation: All manipulations of powdered this compound must be conducted in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.
-
Containment: Use of disposable liners on work surfaces can help contain spills and facilitate cleaning.
Administrative Controls
-
Training: All personnel handling this compound must receive documented training on the potential hazards, safe handling procedures, and emergency protocols.
-
Restricted Access: Designate specific areas for the storage and handling of potent compounds, with access limited to authorized personnel.
-
Safe Work Practices:
Personal Hygiene
-
Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.[3]
-
Do not eat, drink, or apply cosmetics in areas where this compound is handled.[4]
-
Remove all PPE before leaving the designated work area.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
-
Minor Spill (Powder):
-
Evacuate the immediate area.
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid creating dust.
-
Wipe up the spill from the outside in.
-
Clean the area with soap and water.
-
Collect all contaminated materials in a sealed bag for hazardous waste disposal.
-
-
Minor Spill (Solution):
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste and disposed of in accordance with all federal, state, and local regulations.[6]
Step-by-Step Disposal Protocol:
-
Segregation: Segregate this compound waste from other laboratory waste streams.
-
Containerization:
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, wipes, disposable lab coats) in a clearly labeled, leak-proof, and puncture-resistant container.
-
Liquid Waste: Collect all contaminated liquid waste in a clearly labeled, sealed, and chemical-resistant container.
-
Sharps: Dispose of any contaminated sharps in a designated sharps container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Storage: Store hazardous waste in a designated, secure area away from incompatible materials.
-
Pickup: Arrange for the collection and disposal of the hazardous waste by a licensed and reputable waste disposal contractor.
Experimental Protocols
Due to the proprietary nature of drug development and the specific context of individual research, detailed experimental protocols for this compound are not publicly available. Researchers should develop their own detailed protocols based on the specific requirements of their studies, incorporating the safety and handling procedures outlined in this document.
Visualized Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 3. solutions.covestro.com [solutions.covestro.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
